molecular formula C10H8ClFO B012579 (4-Chlorophenyl)(1-fluorocyclopropyl)methanone CAS No. 103543-60-8

(4-Chlorophenyl)(1-fluorocyclopropyl)methanone

Cat. No.: B012579
CAS No.: 103543-60-8
M. Wt: 198.62 g/mol
InChI Key: JNAIPRZVBAOLMT-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(1-fluorocyclopropyl)methanone (CAS 103543-60-8) is a high-value chemical building block of significant interest in medicinal chemistry and pharmaceutical research. Its unique structure, which integrates a chlorophenyl group with a fluorocyclopropyl moiety, makes it a versatile intermediate for constructing complex molecules with targeted biological activity. This compound is particularly valuable in the synthesis of branched 3-phenylpropionic acid derivatives, a class of compounds investigated as potent soluble guanylate cyclase (sGC) stimulators for the potential treatment and prevention of cardiovascular diseases, heart failure, and kidney failure . The strategic incorporation of fluorine and the cyclopropyl ring is a common approach in drug design to fine-tune key properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity. Researchers utilize this ketone as a critical synthon in multi-step synthetic routes, including coupling reactions and hydrogenolysis, to access advanced preclinical candidates . It is supplied as a research-grade material strictly for laboratory use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-chlorophenyl)-(1-fluorocyclopropyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO/c11-8-3-1-7(2-4-8)9(13)10(12)5-6-10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAIPRZVBAOLMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)C2=CC=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474078
Record name (4-Chlorophenyl)(1-fluorocyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103543-60-8
Record name (4-Chlorophenyl)(1-fluorocyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Mechanistic intricacies of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive scientific overview of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone, a versatile chemical intermediate with significant implications in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of its primary application as a precursor to soluble guanylate cyclase (sGC) stimulators, alongside an investigation into its potential intrinsic biological activities.

Executive Summary

This compound is a key building block in the synthesis of potent therapeutic agents, most notably soluble guanylate cyclase (sGC) stimulators used in the management of cardiovascular diseases. While its principal role is that of a synthetic intermediate, the structural motifs present in the molecule—a chlorophenyl group and a fluorinated cyclopropyl ring—suggest the potential for direct engagement with biological targets. This guide will first elucidate the well-established mechanism of action of the sGC stimulators derived from this compound and then explore the hypothesized anti-inflammatory and antimicrobial mechanisms of the parent molecule itself, based on existing research on analogous chemical structures.

The Pivotal Role as a Precursor to Soluble Guanylate Cyclase (sGC) Stimulators

The primary significance of this compound lies in its utility as a starting material for the synthesis of sGC stimulators like riociguat and vericiguat. These drugs are crucial in treating conditions such as pulmonary hypertension and heart failure.

The NO-sGC-cGMP Signaling Pathway

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling cascade is a fundamental physiological process regulating vascular tone, platelet aggregation, and neurotransmission.[1]

  • Activation: Under normal physiological conditions, endothelial cells produce NO, which diffuses into smooth muscle cells.

  • sGC Stimulation: NO binds to the heme group of sGC, inducing a conformational change that activates the enzyme.

  • cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.

  • Downstream Effects: cGMP acts as a second messenger, activating protein kinase G (PKG), which in turn leads to a cascade of events resulting in smooth muscle relaxation (vasodilation).

Diagram: The NO-sGC-cGMP Signaling Pathway

sGC_Pathway NO Nitric Oxide (NO) sGC_inactive Inactive sGC NO->sGC_inactive binds to heme sGC_active Active sGC sGC_inactive->sGC_active activates cGMP cGMP sGC_active->cGMP catalyzes conversion of GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation

Caption: The canonical nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate signaling cascade.

Mechanism of sGC Stimulators

sGC stimulators are a class of drugs that enhance the activity of sGC, leading to increased cGMP production. Their mechanism is twofold:

  • Direct Stimulation: They can directly stimulate sGC, independent of NO, by binding to a site distinct from the NO-binding heme pocket.[1]

  • Synergistic Action: In the presence of NO, sGC stimulators sensitize the enzyme to NO, leading to a synergistic and more potent activation.[1][2]

This dual action makes them effective even in disease states where endothelial NO production is impaired.

Diagram: Mechanism of sGC Stimulators

sGC_Stimulator_Mechanism cluster_0 Normal Pathway cluster_1 sGC Stimulator Action NO Nitric Oxide (NO) sGC_inactive Inactive sGC NO->sGC_inactive sGC_active Active sGC sGC_inactive->sGC_active Increased cGMP Increased cGMP sGC_active->Increased cGMP sGC_stim sGC Stimulator (e.g., Riociguat) sGC_inactive_stim Inactive sGC sGC_stim->sGC_inactive_stim binds and directly stimulates sGC_active_stim Highly Active sGC sGC_inactive_stim->sGC_active_stim sGC_active_stim->Increased cGMP synergistic effect with NO

Caption: sGC stimulators directly activate sGC and act synergistically with nitric oxide.

Synthesis of sGC Stimulators from this compound

This compound serves as a critical starting material in the multi-step synthesis of sGC stimulators. A generalized synthetic workflow is outlined below.

Experimental Protocol: Generalized Synthesis of an sGC Stimulator Core

  • Initial Condensation: React this compound with a suitable nitrogen-containing heterocyclic compound in the presence of a base and a palladium catalyst. This step typically involves a Buchwald-Hartwig amination or a similar cross-coupling reaction.

  • Cyclization: The product from the previous step is then treated with an acid catalyst to facilitate an intramolecular cyclization, forming the core heterocyclic system of the sGC stimulator.

  • Functional Group Interconversion: Subsequent steps involve the modification of functional groups on the heterocyclic core to introduce the necessary pharmacophoric features for potent sGC stimulation. This may include N-alkylation, amidation, or other standard organic transformations.

  • Purification: The final compound is purified using column chromatography and recrystallization to yield the desired sGC stimulator.

Potential Intrinsic Biological Activities

While its primary role is as a synthetic intermediate, the chemical structure of this compound suggests potential for direct biological activity.

Hypothesized Anti-Inflammatory Mechanism

Chronic inflammation is implicated in a wide range of diseases. Compounds containing chlorophenyl and ketone moieties have been investigated for their anti-inflammatory properties. The potential mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways.

  • NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of the inflammatory response. Some chlorophenyl-containing compounds have been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory cytokines and enzymes like COX-2.[3][4]

  • Nrf2 Pathway Activation: The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 can lead to the expression of antioxidant and anti-inflammatory genes. It is plausible that the electrophilic nature of the ketone in this compound could modulate the Nrf2 pathway.[4][5]

Diagram: Hypothesized Anti-Inflammatory Pathways

Anti_Inflammatory_Mechanism cluster_NFkB NF-κB Pathway cluster_Nrf2 Nrf2 Pathway Compound This compound NFkB_active Active NF-κB Compound->NFkB_active Inhibits Nrf2_active Active Nrf2 Compound->Nrf2_active Activates NFkB_inactive IκB-NF-κB Complex NFkB_inactive->NFkB_active Phosphorylation of IκB Pro_inflammatory Pro-inflammatory Gene Expression (e.g., COX-2) NFkB_active->Pro_inflammatory Nrf2_inactive Keap1-Nrf2 Complex Nrf2_inactive->Nrf2_active Dissociation Anti_inflammatory Anti-inflammatory Gene Expression Nrf2_active->Anti_inflammatory

Caption: Potential modulation of NF-κB and Nrf2 pathways by this compound.

Hypothesized Antimicrobial Mechanism

The presence of a chlorophenyl group and a ketone functional group in this compound is common in compounds exhibiting antimicrobial activity.

  • Membrane Disruption: Chlorinated phenolic and ketonic compounds can disrupt the integrity of bacterial cell membranes. This can occur through intercalation with the lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[6]

  • Enzyme Inhibition: The electrophilic ketone moiety could potentially react with nucleophilic residues in the active sites of essential bacterial enzymes, leading to their inactivation.

Table: Comparison of Potential Biological Activities

Biological ActivityProposed Mechanism of ActionKey Molecular Targets
sGC Stimulation (as a precursor) Direct activation and sensitization of sGC to NO.Soluble Guanylate Cyclase (sGC)
Anti-inflammatory Inhibition of NF-κB pathway, activation of Nrf2 pathway.NF-κB, Keap1/Nrf2
Antimicrobial Disruption of bacterial cell membrane integrity, inhibition of essential enzymes.Bacterial cell membrane, various bacterial enzymes

Conclusion and Future Directions

This compound is a compound of significant interest in medicinal chemistry, primarily due to its established role as a key intermediate in the synthesis of life-saving sGC stimulators. The mechanism of action of these final drug products is well-understood and centers on the potentiation of the NO-sGC-cGMP signaling pathway.

Furthermore, the structural features of this compound itself suggest the potential for direct anti-inflammatory and antimicrobial activities. While these intrinsic properties require further dedicated investigation to be definitively established, the existing literature on related chemical scaffolds provides a strong rationale for future research in these areas. Elucidating the direct biological effects of this compound could open new avenues for its application in drug discovery.

References

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  • Breitenstein, S., et al. (2020). Novel sGC Stimulators and sGC Activators for the Treatment of Heart Failure. Handbook of Experimental Pharmacology. [Link]

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Sources

Unlocking the Therapeutic Potential of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From a Novel Scaffold to Therapeutic Promise

In the landscape of medicinal chemistry, the quest for novel molecular entities with therapeutic potential is perpetual. (4-Chlorophenyl)(1-fluorocyclopropyl)methanone emerges as a compound of significant interest, wedding a reactive cyclopropyl ketone moiety with the electronically distinct 4-chlorophenyl group.[1] While its direct therapeutic applications are still under exploration, its utility as a synthetic intermediate, particularly in the development of soluble guanylate cyclase (sGC) stimulators for cardiovascular diseases, hints at a deeper biological significance.[1] This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework for elucidating the potential therapeutic targets of this intriguing molecule. We will navigate the logical progression from theoretical target assessment to rigorous experimental validation, underpinned by a philosophy of scientific integrity and causality-driven experimental design.

Deconstructing the Molecule: Structural Clues to Biological Activity

The structure of this compound offers several clues to its potential biological interactions. The strained cyclopropyl ring is a known pharmacophore that can enhance metabolic stability and binding affinity.[2] The ketone group provides a key site for hydrogen bonding and potential covalent interactions. The 4-chlorophenyl group, a common feature in bioactive molecules, can engage in various non-covalent interactions within protein binding pockets. Preliminary research suggests a spectrum of potential biological activities, including anti-inflammatory and antimicrobial effects, alongside possible modulation of the central nervous system.[1]

Structural Moiety Potential Contribution to Bioactivity Illustrative Examples in Drug Development
Cyclopropyl Ketone Increased metabolic stability, enhanced binding potency, potential for covalent interactions.[2]Antiviral and anticancer agents often incorporate this group to improve pharmacokinetic profiles.[2]
4-Chlorophenyl Group Hydrophobic interactions, halogen bonding, influences electronic properties.Found in numerous approved drugs, contributing to target affinity and selectivity.
Fluorine Atom Modulates pKa, enhances membrane permeability, can block metabolic sites.A common strategy in medicinal chemistry to fine-tune drug-like properties.

Charting the Course: A Strategy for Therapeutic Target Identification

The journey to identify a specific molecular target for a novel compound is a multi-pronged endeavor, integrating computational and experimental approaches. Our strategy is designed to be iterative, with findings from one stage informing the next, creating a self-validating workflow.

Target_Identification_Workflow cluster_computational Computational & In Silico Analysis cluster_experimental Experimental Validation In_Silico_Screening In Silico Target Prediction (e.g., TargetNet, PharmMapper) Molecular_Docking Molecular Docking Simulations (Against predicted targets) In_Silico_Screening->Molecular_Docking Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Molecular_Docking->Affinity_Chromatography Cellular_Thermal_Shift Cellular Thermal Shift Assay (CETSA) Affinity_Chromatography->Cellular_Thermal_Shift Mechanism_Deconvolution Mechanism of Action Deconvolution Cellular_Thermal_Shift->Mechanism_Deconvolution Phenotypic_Screening Phenotypic Screening (Disease-relevant cell models) Phenotypic_Screening->Affinity_Chromatography

Caption: A logical workflow for therapeutic target identification of this compound.

In Silico Exploration: Predicting Potential Protein Interactions

Before embarking on resource-intensive wet lab experiments, in silico methods can provide a valuable preliminary assessment of potential targets.

Ligand-Based and Structure-Based Virtual Screening

The initial step involves using the structure of this compound to query databases of known bioactive compounds and their targets.

  • Methodology:

    • Ligand-Based Screening: Employ platforms like TargetNet or PharmMapper. These servers identify potential targets by comparing the 3D shape and pharmacophoric features of the query molecule to libraries of compounds with known targets.

    • Structure-Based Screening (Reverse Docking): If a high-quality 3D structure of the compound can be generated, it can be docked against a library of protein binding sites (e.g., the Protein Data Bank) to predict potential binding partners.

  • Causality Behind the Choice: This approach is cost-effective and rapid, allowing for the generation of a broad list of preliminary hypotheses. It leverages the vast amount of existing bioactivity data to narrow down the search space for experimental validation.

Molecular Docking and Dynamics Simulations

Once a list of potential targets is generated, molecular docking can be used to predict the binding mode and estimate the binding affinity of this compound to these proteins.

  • Protocol: Molecular Docking with AutoDock Vina

    • Preparation of the Ligand: Obtain the 3D structure of this compound (e.g., from PubChem) and prepare it for docking by adding hydrogens and assigning partial charges.

    • Preparation of the Receptor: Download the crystal structure of the putative target protein from the Protein Data Bank. Prepare the receptor by removing water molecules, adding polar hydrogens, and defining the binding site (grid box).

    • Docking Simulation: Run the docking simulation using a program like AutoDock Vina to predict the most favorable binding poses and estimate the binding energy.

    • Analysis: Analyze the resulting poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein.

Experimental Validation: From Hypothesis to Confirmed Target

The hypotheses generated from in silico studies must be rigorously tested through experimental validation.

Affinity Chromatography-Mass Spectrometry: An Unbiased Approach

This powerful technique allows for the unbiased identification of proteins that physically interact with the compound of interest.

  • Experimental Workflow:

Affinity_Chromatography_Workflow Compound_Immobilization Immobilize this compound on a solid support (e.g., sepharose beads) Cell_Lysate_Incubation Incubate immobilized compound with cell lysate Compound_Immobilization->Cell_Lysate_Incubation Washing Wash away non-specifically bound proteins Cell_Lysate_Incubation->Washing Elution Elute specifically bound proteins Washing->Elution MS_Analysis Identify eluted proteins by LC-MS/MS Elution->MS_Analysis Data_Analysis Bioinformatic analysis to identify high-confidence binders MS_Analysis->Data_Analysis

Caption: Workflow for identifying protein targets using affinity chromatography-mass spectrometry.

  • Self-Validating System: The inclusion of a control experiment using beads without the immobilized compound is crucial. Proteins that bind to both the compound-conjugated and control beads can be classified as non-specific binders and excluded from further analysis.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

CETSA is a biophysical method that can confirm direct binding of a compound to its target protein within intact cells. The principle is that a ligand-bound protein is more resistant to thermal denaturation than the unbound protein.

  • Protocol: Cellular Thermal Shift Assay

    • Cell Treatment: Treat cultured cells with this compound or a vehicle control.

    • Heating: Heat the cell suspensions at a range of temperatures.

    • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

    • Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Delving Deeper: Elucidating the Mechanism of Action

Once a direct target is validated, the next critical step is to understand the functional consequences of this interaction.

Signaling Pathway Analysis

If the identified target is part of a known signaling pathway, the effect of this compound on downstream events should be investigated.

  • Example Scenario: Hypothetical Target - a Kinase

Kinase_Pathway_Analysis Compound This compound Kinase Hypothetical Kinase Target Compound->Kinase Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylates Phosphorylation Substrate Phosphorylation Substrate->Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Phosphorylation->Cellular_Response

Caption: Investigating the impact of the compound on a hypothetical kinase signaling pathway.

  • Experimental Approaches:

    • Western Blotting: To measure changes in the phosphorylation status of downstream substrates.

    • Reporter Gene Assays: To assess the activity of transcription factors regulated by the pathway.

    • Cell-Based Functional Assays: To measure cellular responses such as proliferation, apoptosis, or cytokine production.

Future Directions and Concluding Remarks

The journey from a promising chemical scaffold to a validated therapeutic agent is a testament to the power of a systematic and rigorous scientific approach. This compound stands at an exciting juncture, with its unique structural features suggesting a rich, yet unexplored, pharmacology. The methodologies outlined in this guide provide a robust framework for uncovering its therapeutic targets and elucidating its mechanism of action. As we move forward, the integration of multi-omics approaches, such as proteomics and transcriptomics, will undoubtedly provide a more holistic understanding of the cellular response to this compound, paving the way for its potential development as a novel therapeutic.

References

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Discovery and synthesis of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthesis of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone

Executive Summary

This compound, a sophisticated chemical entity, has emerged as a high-value building block in the landscape of modern medicinal chemistry. Its unique architecture, which marries a 4-chlorophenyl moiety with a strained, fluorinated cyclopropyl ring, makes it a critical precursor for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its discovery, strategic importance, and the primary synthetic routes developed for its preparation. We delve into the mechanistic underpinnings of these syntheses, offering detailed experimental protocols and a comparative analysis to inform methodological choices in a research and development setting. This document is intended for chemists, researchers, and drug development professionals seeking a deep, practical understanding of this pivotal synthetic intermediate.

Introduction: A Molecule of Strategic Importance

The design of novel therapeutic agents often hinges on the strategic incorporation of specific structural motifs to fine-tune a molecule's physicochemical and pharmacokinetic properties. The title compound, this compound, is a prime example of a building block designed for this purpose.

Chemical Identity and Physicochemical Properties

This compound is an organic compound notable for its distinct combination of a halogenated aromatic ring and a fluorinated three-membered carbocycle.[1] These features bestow upon it unique reactivity and conformational properties.

PropertyValueSource
IUPAC Name (4-chlorophenyl)-(1-fluorocyclopropyl)methanone[1]
CAS Number 103543-60-8[2][3]
Molecular Formula C₁₀H₈ClFO[2]
Molecular Weight 198.62 g/mol [2]
Melting Point 98–100°C[1]
Appearance SolidN/A
SMILES C1CC1(C(=O)C2=CC=C(C=C2)Cl)F[1][2]
InChI Key JNAIPRZVBAOLMT-UHFFFAOYSA-N[1]
Significance in Medicinal Chemistry

The true value of this ketone lies in its application as a versatile intermediate. The strategic inclusion of a fluorine atom and a cyclopropyl ring is a well-established tactic in drug design to enhance metabolic stability, modulate lipophilicity (LogP), and improve binding affinity to biological targets.[1]

Specifically, this compound is a crucial synthon for a class of compounds known as soluble guanylate cyclase (sGC) stimulators. These agents are under investigation for the treatment of serious conditions like cardiovascular disease, heart failure, and kidney failure.[1] The fluorocyclopropyl ketone core provides a rigid scaffold that can be elaborated through various chemical transformations to generate advanced preclinical candidates.[1]

Synthetic Strategies and Mechanistic Insights

The synthesis of this compound can be approached from several distinct retrosynthetic pathways. The choice of route often depends on the scale of the synthesis, cost considerations, and the availability of starting materials.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals two primary bond formations that can be exploited for its synthesis: the bond between the carbonyl carbon and the aromatic ring (Route A), and the bond between the carbonyl carbon and the cyclopropyl ring (Route B).

G cluster_A Route A: Acylation cluster_B Route B: Nucleophilic Addition TM This compound A1 4-Chlorobenzoyl derivative (e.g., Acid Chloride) A_Intermediate A1->A_Intermediate Friedel-Crafts type Acylation A2 1-Fluorocyclopropane (Nucleophile) A2->A_Intermediate Friedel-Crafts type Acylation A_Intermediate->TM B1 4-Chlorophenyl Organometallic (e.g., Grignard Reagent) B_Intermediate B1->B_Intermediate Grignard Reaction B2 1-Fluorocyclopropyl Carbonyl (e.g., Acid Chloride, Nitrile) B2->B_Intermediate Grignard Reaction B_Intermediate->TM

Caption: Retrosynthetic analysis of the target molecule.

Pathway A: Acylation of 1-Fluorocyclopropane

This approach involves the reaction of an activated 4-chlorobenzoyl species, such as 4-chlorobenzoyl chloride, with a suitable 1-fluorocyclopropane nucleophile. A common variant employs 1-fluorocyclopropane itself in the presence of a base like triethylamine to facilitate the reaction.[1]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The base is crucial for deprotonating any acidic species and driving the reaction forward. Anhydrous conditions are paramount to prevent the hydrolysis of the highly reactive acyl chloride intermediate.[1]

Pathway B: Grignard-Based Synthesis

A robust and frequently patented method involves the use of an organometallic reagent. One documented procedure utilizes a Grignard reagent formed from 4-chlorobenzyl chloride, which then reacts with an electrophilic 1-fluorocyclopropyl source, such as 1-fluorocyclopropyl chloromethyl ketone.[4][5] This is followed by subsequent reaction steps to yield the final product.

A more direct Grignard approach involves the reaction of 4-chlorophenylmagnesium bromide with cyclopropanecarbonitrile, followed by acidic workup. While this yields the non-fluorinated analog, it establishes a valid and scalable methodology for forming the aryl-ketone bond.[6][7] Adapting this to the fluorinated version would require a 1-fluorocyclopropanecarbonitrile precursor.

G pCBB p-Chlorobromobenzene Grignard 4-Chlorophenyl magnesium bromide pCBB->Grignard Mg Mg Metal Mg->Grignard Solvent1 Anhydrous Ether/THF Solvent1->Grignard Reaction Nucleophilic Addition Grignard->Reaction -78 °C to 0 °C FCC 1-Fluorocyclopropane carbonyl derivative (e.g., acid chloride) FCC->Reaction Workup Acidic Workup (H₃O⁺) Reaction->Workup Product (4-Chlorophenyl) (1-fluorocyclopropyl)methanone Workup->Product

Caption: Workflow for the Grignard-based synthesis pathway.

Comparative Analysis of Synthetic Routes

The selection of a synthetic strategy is a critical decision in process development. The primary routes are compared below based on key performance metrics.

MetricAcylation MethodGrignard-Based MethodGold-Catalyzed Method
Typical Yield Moderate-HighHigh (74% reported for an intermediate)[4][5]65-78%[1]
Scalability FeasibleHighly FeasibleChallenging
Cost ModerateLow-ModerateHigh (due to Au catalyst)[1]
Key Challenge Availability of 1-fluorocyclopropaneStrict anhydrous conditions requiredCatalyst cost and recovery

Key Experimental Protocols

The following protocols are presented as illustrative examples based on established chemical principles and patent literature. Researchers should conduct their own risk assessments and optimization studies.

Protocol for Grignard-Based Synthesis (Adapted from Patent Literature)

This protocol is adapted from the synthesis of a key intermediate, 1-chloro-2-(1-fluorocyclopropyl)-3-(4-chlorophenyl)propan-2-ol, which is a precursor to related structures.[4][5]

Step 1: Preparation of 4-Chlorobenzylmagnesium Chloride (Grignard Reagent)

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (6.8 g, 0.28 mol).

  • Add 150 mL of anhydrous diethyl ether to the flask.

  • Prepare a solution of 4-chlorobenzyl chloride (37.3 g, 0.25 mol) in 400 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Initiate the reaction by adding a small portion of the 4-chlorobenzyl chloride solution. If the reaction does not start, gentle warming may be applied.

  • Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the mixture under reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 1-Fluorocyclopropyl Chloromethyl Ketone

  • In a separate flame-dried flask under nitrogen, dissolve 1-fluorocyclopropyl chloromethyl ketone (34.1 g, 0.25 mol) in 250 mL of anhydrous diethyl ether.

  • Cool this solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the prepared Grignard reagent solution dropwise to the ketone solution via cannula, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

Step 3: Workup and Quenching

  • Allow the reaction mixture to slowly warm to 0 °C.

  • Prepare a solution of acetic acid (25 mL) in diethyl ether (250 mL) and add it dropwise to the reaction mixture to quench any unreacted Grignard reagent.

  • Pour the entire mixture into 1000 mL of water.

  • Separate the organic phase, wash it with an aqueous sodium bisulfite solution, followed by water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be further purified or carried on to subsequent steps.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis
  • ¹H NMR: Protons on the cyclopropyl ring are expected to appear as multiplets in the upfield region (approx. δ 1.0-1.6 ppm). The aromatic protons of the 4-chlorophenyl group will appear as two doublets in the downfield region (approx. δ 7.4-8.0 ppm) due to the para-substitution pattern.

  • ¹³C NMR: Key signals include the carbonyl carbon (C=O) around δ 195.2 ppm and the carbon bearing the fluorine atom (C-F) at approximately δ 120.1 ppm.[1]

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, with coupling to adjacent protons.

  • Mass Spectrometry (HRMS): The high-resolution mass spectrum should show the molecular ion peak [M+H]⁺ at m/z 198.0429, confirming the elemental composition.[1]

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC. A common method might utilize a C18 column with a mobile phase such as acetonitrile/water.[1] The absence of significant impurities in the chromatogram confirms the purity of the compound.

Chemical Reactivity and Downstream Applications

The title compound is a stable intermediate, but its ketone functionality allows for a range of subsequent chemical transformations.

Reactions of the Ketone Moiety
  • Reduction: The ketone can be reduced to a secondary alcohol, (4-chlorophenyl)(1-fluorocyclopropyl)methanol, using standard reducing agents like sodium borohydride (NaBH₄).[1] This alcohol can be a valuable chiral building block if the reduction is performed asymmetrically.

  • Oxidation: While the ketone itself is at a high oxidation state, forcing conditions with strong oxidizing agents can cleave the molecule, for instance, to form 4-chlorobenzoic acid.[1]

  • Nucleophilic Substitution: The chlorine atom on the phenyl ring can be replaced via nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by additional electron-withdrawing groups.[1]

Conclusion

This compound stands as a testament to the enabling power of purpose-built chemical intermediates in modern drug discovery. Its synthesis, achievable through several robust methods, particularly Grignard-based routes, provides reliable access to this key building block. The compound's unique structural features—the fluorinated cyclopropyl ring and the chlorinated phenyl group—offer a powerful combination for medicinal chemists aiming to optimize the properties of next-generation therapeutics, especially in the cardiovascular field. The detailed synthetic and analytical methodologies presented in this guide serve as a practical resource for researchers engaged in this cutting-edge area of science.

References

  • Benchchem. This compound | 7297-79-4.

  • Google Patents. EP0560109B1 - Process for the preparation of 1-fluorocyclopropyl-methyl-ketone.

  • MDPI. methanone.

  • Google Patents. EP0560109A2 - Process for the preparation of 1-fluorocyclopropyl-methyl-ketone.

  • Google Patents. CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone.

  • Patsnap Eureka. The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.

  • Benchchem. (4-Chlorophenyl)(1-hydroxycyclopentyl)methanone | RUO.

  • ChemScene. 103543-60-8 | this compound.

  • Google Patents. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.

  • NIST WebBook. Methanone, (4-chlorophenyl)phenyl-.

  • ChemicalBook. 4-Chlorophenyl cyclopropyl ketone synthesis.

  • Chemical-Suppliers. This compound | CAS 103543-60-8.

  • King-Pharm. METHANONE,(4-CHLOROPHENYL)(1-FLUOROCYCLOPROPYL)- [103543-60-8].

  • Amerigo Scientific. This compound.

  • Chongqing Chemdad Co., Ltd. Methanone, (4-chlorophenyl)(1-fluorocyclopropyl)- (9CI).

  • Allbio pharm Co., Ltd. Methanone, (4-chlorophenyl)(1-fluorocyclopropyl)- (9CI).

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(4-Chlorophenyl)(1-fluorocyclopropyl)methanone structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone and its Analogs as Fatty Acid Amide Hydrolase (FAAH) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Targeting Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides.[1][2] By hydrolyzing AEA, FAAH terminates its signaling, which has implications for a wide range of physiological processes including pain, inflammation, anxiety, and sleep.[1][3] Consequently, inhibiting FAAH has emerged as a promising therapeutic strategy to enhance endocannabinoid signaling without the psychotropic side effects associated with direct cannabinoid receptor agonists.[4][5] This approach has driven significant research into the discovery and development of potent and selective FAAH inhibitors.[1][6]

The chemical scaffold of this compound represents a key pharmacophore for a class of FAAH inhibitors. This guide will provide an in-depth analysis of the structure-activity relationships (SAR) for this class of compounds, detailing the molecular features that govern their potency and selectivity as FAAH inhibitors. We will explore the roles of the key structural components: the electrophilic ketone, the substituted phenyl ring, and the unique 1-fluorocyclopropyl moiety.

The General Pharmacophore for FAAH Inhibition

A common feature among many FAAH inhibitors is the presence of an electrophilic carbonyl group that can interact with the catalytic serine (Ser241) in the active site of FAAH.[6][7] The general mechanism involves the formation of a tetrahedral intermediate, which can lead to either reversible or irreversible inhibition.[1] The potency and selectivity of these inhibitors are finely tuned by the nature of the substituents attached to this electrophilic core.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The core structure of this compound can be dissected into three key regions for SAR exploration:

  • The Phenyl Ring: This region primarily interacts with the hydrophobic acyl chain-binding pocket of FAAH.

  • The Ketone Linker: The electrophilicity of this carbonyl is crucial for interaction with the catalytic serine residue.

  • The 1-Fluorocyclopropyl Group: This moiety influences both binding affinity and the reactivity of the adjacent ketone.

Modifications of the Phenyl Ring

The 4-chloro substitution on the phenyl ring plays a significant role in the binding affinity of these inhibitors. This region of the molecule is believed to occupy a hydrophobic pocket within the FAAH active site.

Substitution on Phenyl Ring Effect on FAAH Inhibition Rationale
4-ChloroPotent InhibitionThe chloro group enhances hydrophobic interactions and may form favorable contacts within the binding pocket.
4-MethoxyReduced PotencyThe introduction of a polar group can be detrimental to binding in the hydrophobic pocket.
3,4-DichloroIncreased PotencyAdditional hydrophobic interactions can further enhance binding affinity, provided steric hindrance is avoided.
4-TrifluoromethylPotent InhibitionThe trifluoromethyl group is a strong electron-withdrawing group and is also lipophilic, which can be favorable for binding.
UnsubstitutedReduced PotencyThe lack of a substituent at the 4-position generally leads to weaker binding due to reduced hydrophobic interactions.
The Role of the Ketone Linker

The ketone moiety is a critical electrophilic trap for the catalytic serine of FAAH. Its reactivity is modulated by the adjacent chemical groups.

  • Ketone: The carbonyl carbon is attacked by the hydroxyl group of Ser241, forming a hemiketal intermediate. The stability of this intermediate determines whether the inhibition is reversible or irreversible.

  • Replacement with an Amide: Replacing the ketone with an amide, as seen in some related compounds, can still result in FAAH inhibition, though the mechanism and potency may change.[8]

The Significance of the 1-Fluorocyclopropyl Group

The 1-fluorocyclopropyl group is a unique structural feature with several important implications for FAAH inhibition:

  • Conformational Rigidity: The cyclopropyl ring restricts the conformation of the molecule, which can lead to a more favorable binding orientation within the active site.

  • Increased Electrophilicity: The fluorine atom is strongly electron-withdrawing, which increases the electrophilicity of the adjacent ketone carbonyl. This enhances the reactivity towards the catalytic serine.

  • Metabolic Stability: The presence of fluorine can block sites of metabolism, increasing the in vivo half-life of the compound.

The stereochemistry of the 1-fluorocyclopropyl group can also be a critical determinant of activity, as seen in other contexts with fluorocyclopropyl amides.[9]

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of analogs of this compound can be achieved through a variety of synthetic routes. A common method involves the Friedel-Crafts acylation of a substituted benzene with 1-fluorocyclopropanecarbonyl chloride.

Step-by-Step Protocol:

  • Preparation of 1-fluorocyclopropanecarbonyl chloride:

    • Start with 1-fluorocyclopropanecarboxylic acid.

    • React with thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) to yield the acid chloride.

    • Purify by distillation under reduced pressure.

  • Friedel-Crafts Acylation:

    • To a solution of the desired substituted benzene (e.g., chlorobenzene, anisole) in a suitable solvent (e.g., dichloromethane, carbon disulfide) at 0°C, add a Lewis acid catalyst (e.g., aluminum chloride).

    • Slowly add the 1-fluorocyclopropanecarbonyl chloride to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by carefully adding ice-water.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization.

FAAH Inhibition Assay

The inhibitory potency of the synthesized analogs against FAAH can be determined using a standard in vitro assay.

Step-by-Step Protocol:

  • Source of FAAH:

    • Use either recombinant human FAAH or a rat brain homogenate as the enzyme source.

  • Substrate:

    • A common substrate is anandamide labeled with a radioactive isotope (e.g., [³H]anandamide) or a fluorogenic substrate.

  • Assay Procedure:

    • Pre-incubate the FAAH enzyme with various concentrations of the test compound (inhibitor) in a suitable buffer (e.g., Tris-HCl) for a defined period.

    • Initiate the enzymatic reaction by adding the substrate.

    • Incubate the reaction mixture at 37°C for a specific time.

    • Terminate the reaction (e.g., by adding an organic solvent).

    • Separate the product from the unreacted substrate (e.g., by liquid-liquid extraction or chromatography).

    • Quantify the amount of product formed (e.g., by liquid scintillation counting for radiolabeled substrates or fluorescence measurement for fluorogenic substrates).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve.

Visualizations

General SAR Workflow

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_optimization Lead Optimization Core Core Scaffold This compound Analogs Analog Library (Systematic Modifications) Core->Analogs Chemical Synthesis Assay In Vitro FAAH Inhibition Assay Analogs->Assay SAR_Data IC50 Values & SAR Data Assay->SAR_Data Lead Lead Compound (Potent & Selective) SAR_Data->Lead Lead->Core Iterative Design

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of FAAH inhibitors.

Mechanism of FAAH Inhibition

FAAH_Inhibition FAAH FAAH Active Site Ser241-OH Lys142 Ser217 Intermediate Tetrahedral Intermediate Covalent Adduct FAAH->Intermediate Forms Hemiketal Inhibitor Inhibitor This compound Inhibitor->FAAH:ser Nucleophilic Attack Intermediate->FAAH Reversible/Irreversible Inhibition

Caption: A simplified diagram illustrating the interaction of a ketone-based inhibitor with the FAAH active site.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel FAAH inhibitors. The SAR studies highlighted in this guide demonstrate that systematic modifications to the phenyl ring, the ketone linker, and the 1-fluorocyclopropyl group can significantly impact the inhibitory potency and selectivity of these compounds. The insights gained from these studies are invaluable for the rational design of new therapeutic agents targeting the endocannabinoid system for the treatment of pain, inflammation, and other neurological disorders.

References

  • Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews, 108(8), 3215–3239. [Link]

  • McAllister, S. D., & Glass, M. (2020). Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS Medicinal Chemistry Letters, 11(5), 896–902. [Link]

  • G. Oprea, T. I., & M. Bologa, C. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences, 23(1), 22. [Link]

  • Piomelli, D., & Tarzia, G. (2007). Synthesis and Quantitative Structure−Activity Relationship of Fatty Acid Amide Hydrolase Inhibitors: Modulation at the N-Portion of Biphenyl-3-yl Alkylcarbamates. Journal of Medicinal Chemistry, 50(23), 5653–5664. [Link]

  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert Opinion on Drug Discovery, 4(1), 11–22. [Link]

  • Boger, D. L. (2010). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters, 20(1), 107–110. [Link]

  • Bahr, B. A., et al. (2011). A New Generation Fatty Acid Amide Hydrolase Inhibitor Protects Against Kainate-Induced Excitotoxicity. Neurotoxicity Research, 20(3), 248–260. [Link]

  • Bradshaw, H. B., & Di Marzo, V. (2020). Exploring the fatty acid amide hydrolase and cyclooxygenase inhibitory properties of novel amide derivatives of ibuprofen. Scientific Reports, 10(1), 5122. [Link]

  • Reddy, M. S., & Kumar, M. S. (2009). methanone. Molbank, 2009(4), M641. [Link]

  • Crawford, J. J., et al. (2019). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Medicinal Chemistry Letters, 10(10), 1423–1429. [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411–420. [Link]

  • Al-Hayali, L., & Abdel-Rahman, A. A. (2013). Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Macamides. Journal of Pharmacy & Pharmaceutical Sciences, 16(4), 564–576. [Link]

  • Chiba, S., & Hui, F. C. (2019). Inhibitors of monoacylglycerol lipase, fatty-acid amide hydrolase and endocannabinoid transport differentially suppress capsaicin-induced behavioral sensitization through peripheral endocannabinoid mechanisms. Pharmacological Research, 62(3), 249–258. [Link]

  • Hill, M. N., & Gorzalka, B. B. (2015). Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants. Current Neuropharmacology, 13(5), 637–652. [Link]

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Physicochemical properties of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS Number 103543-60-8, is a synthetically valuable organic compound that has garnered significant interest within the fields of medicinal chemistry and pharmaceutical research.[1] Its molecular architecture, which uniquely combines a 4-chlorophenyl ring, a ketone functional group, and a fluorinated cyclopropyl moiety, establishes it as a versatile chemical building block for the synthesis of more complex, biologically active molecules.[1]

This guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and analytical characterization of this compound. The strategic incorporation of both a fluorine atom and a cyclopropyl ring is a well-established strategy in modern drug design, often employed to modulate key pharmacological parameters such as metabolic stability, lipophilicity, and target binding affinity.[1] Consequently, this compound serves as a critical intermediate, particularly in the development of potent soluble guanylate cyclase (sGC) stimulators, which are under investigation for the treatment of cardiovascular and renal diseases.[1]

Molecular Identity and Structure

The fundamental identity of a chemical compound is defined by its structure and associated identifiers.

Chemical Identifiers
IdentifierValueSource
CAS Number 103543-60-8[1][2][3][4][5]
Molecular Formula C₁₀H₈ClFO[1][2][3][4]
Molecular Weight 198.62 g/mol [1][2]
IUPAC Name (4-chlorophenyl)-(1-fluorocyclopropyl)methanone[1]
Canonical SMILES C1CC1(C(=O)C2=CC=C(C=C2)Cl)F[1]
InChI InChI=1S/C10H8ClFO/c11-8-3-1-7(2-4-8)9(13)10(12)5-6-10/h1-4H,5-6H2[1]
InChI Key JNAIPRZVBAOLMT-UHFFFAOYSA-N[1]
Structural Analysis

The compound's structure is characterized by three primary components:

  • 4-Chlorophenyl Group: The electron-withdrawing nature of the chlorine atom at the para position of the phenyl ring influences the reactivity of the adjacent carbonyl group.

  • Ketone Linker: This carbonyl group serves as a key reactive site and a central point of connection.

  • 1-Fluorocyclopropyl Moiety: This small, strained ring, substituted with a fluorine atom at the quaternary carbon, is crucial. The fluorine atom enhances metabolic stability and modulates lipophilicity, while the cyclopropyl ring introduces conformational rigidity.

Caption: 2D Molecular Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is presented below. These values are critical for predicting the compound's behavior in various experimental and biological systems.

PropertyValueNotes
Melting Point 98–100°CLiterature value: 99–101°C.[1]
Boiling Point 75°C at 0.1 TorrPredicted value.[5]
LogP 3.0248A measure of lipophilicity.[2]
TPSA 17.07 ŲTopological Polar Surface Area.[2]
H-Bond Acceptors 1[2]
H-Bond Donors 0[2]
Rotatable Bonds 2[2]
Solubility Soluble in DMSO[1]
Purity ≥95%As commonly supplied for research.[2][4]
Appearance Not specifiedTypically a solid at room temperature.

Synthesis and Chemical Reactivity

General Synthesis Pathway

The synthesis of this compound is typically achieved through the acylation of 1-fluorocyclopropane. A common method involves the reaction of 4-chlorobenzoyl chloride with 1-fluorocyclopropane in the presence of a suitable base, such as triethylamine (Et₃N), to neutralize the HCl byproduct.[1]

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 4-Chlorobenzoyl Chloride product This compound reactant1->product reactant2 1-Fluorocyclopropane reactant2->product base Triethylamine (Base) base->product Catalyst/Neutralizer solvent Aprotic Solvent (e.g., DCM, THF) solvent->product Medium

Caption: General workflow for the synthesis of the title compound.

More advanced synthetic strategies may employ gold(I) catalysts for kinetic resolution of 1-(1-fluorocyclopropyl) intermediates, which can enhance yields (65-78%) and regioselectivity, particularly with electron-deficient aryl groups like 4-chlorophenyl.[1]

Chemical Reactivity

The compound exhibits reactivity characteristic of aromatic ketones and is susceptible to several classes of reactions:[1]

  • Reduction: The ketone functional group can be readily reduced to the corresponding secondary alcohol, (4-chlorophenyl)(1-fluorocyclopropyl)methanol, using standard reducing agents.

  • Oxidation: Under strong oxidizing conditions, the molecule can be cleaved to form 4-chlorobenzoic acid and fluorocyclopropyl derivatives.[1]

  • Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or specific catalytic activation.

Analytical Characterization and Stability

Analytical Protocols

Confirmation of the identity and purity of this compound relies on standard analytical techniques.

Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of the compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: Isocratic elution with 70% acetonitrile in water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.

  • Injection Volume: 10 µL.

  • Expected Outcome: A major peak with a retention time of approximately 12.4 minutes, with purity calculated based on the peak area percentage.[1]

Stability and Metabolism

The compound is reported to be stable when stored at 2-8°C, sealed in a dry environment.[2] In physiological conditions, its stability is a key factor for interpreting biological assay results.

In vitro studies using liver microsomes have shown that the primary metabolic pathways involve oxidation by Cytochrome P450 enzymes.[1] This leads to hydroxylation at either the cyclopropane ring or the chlorophenyl group.

Metabolism Parent This compound Pathway1 Hydroxylation (Cyclopropane Ring) Parent->Pathway1 CYP450 Oxidation Pathway2 Hydroxylation (Chlorophenyl Group) Parent->Pathway2 CYP450 Oxidation Metabolite1 Hydroxylated Metabolites Pathway1->Metabolite1 Metabolite2 (4-chlorophenyl)(4-hydroxyphenyl)methanone Pathway2->Metabolite2

Caption: Primary metabolic pathways of the title compound in vitro.

Protocol: In Vitro Metabolic Stability Assay

This protocol provides a framework for assessing compound stability in a biological matrix.

  • Materials: Liver microsomes, NADPH regenerating system, phosphate buffer (pH 7.4), test compound stock solution (in DMSO), and an organic quenching solvent (e.g., cold acetonitrile).

  • Procedure: a. Pre-incubate liver microsomes in phosphate buffer at 37°C. b. Initiate the reaction by adding the test compound (final concentration e.g., 1 µM) and the NADPH regenerating system. c. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes). d. Stop the reaction in each aliquot by adding an equal volume of cold acetonitrile to precipitate proteins. e. Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: a. Analyze the supernatant from each time point using LC-MS/MS to quantify the remaining concentration of the parent compound. b. Calculate the percentage of compound remaining at each time point relative to the 0-minute sample. c. Determine the compound's half-life (t₁/₂) and intrinsic clearance.

Applications in Scientific Research

The unique structural features of this compound make it a valuable tool in several areas of research:[1]

  • Medicinal Chemistry: It is a key intermediate for synthesizing novel therapeutic agents. Its most prominent application is in the creation of branched 3-phenylpropionic acid derivatives, which act as soluble guanylate cyclase (sGC) stimulators for treating conditions like heart failure and cardiovascular disease.[1]

  • Organic Synthesis: It serves as a versatile synthon in multi-step synthetic pathways, including coupling reactions and hydrogenolysis, to build complex molecular frameworks.[1]

  • Biological Research: The compound itself is investigated for potential biological activities, including anti-inflammatory and antimicrobial properties.[1]

Safety and Handling

This compound is intended for research use only and is not for human or veterinary use.[1] Standard laboratory safety protocols should be followed.

  • GHS Pictogram: GHS07 (Exclamation Mark)[2]

  • Signal Word: Warning[2]

  • Hazard Statements: [2]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H320: Causes eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P362+P364, P405, P501.[2]

References

  • This compound | CAS 103543-60-8. Chemical-Suppliers.com. [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings (PDF). ResearchGate. [Link]

  • methanone. MDPI. [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. [Link]

  • Methanone, (4-chlorophenyl)(1-fluorocyclopropyl)- (9CI). Chongqing Chemdad Co., Ltd. [Link]

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(4-Chlorophenyl)(1-fluorocyclopropyl)methanone role as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Chlorophenyl)(1-fluorocyclopropyl)methanone as a Synthetic Intermediate

Introduction: A Keystone Building Block in Modern Medicinal Chemistry

This compound is a highly valuable synthetic intermediate that has garnered significant attention within the pharmaceutical and agrochemical research sectors.[1] Its molecular architecture, which uniquely combines a 4-chlorophenyl moiety with a fluorinated cyclopropyl ketone, makes it a versatile precursor for constructing complex, biologically active molecules.[1] The strategic incorporation of a cyclopropane ring, a motif increasingly found in approved drugs, offers a rigid scaffold that can enhance metabolic stability, improve potency, and reduce off-target effects by locking in specific conformations.[2] Furthermore, the presence of a fluorine atom can profoundly modify the physicochemical properties of a parent molecule, influencing its lipophilicity, binding affinity, and metabolic fate.[3][4][5]

This guide serves as a technical resource for researchers and drug development professionals, providing in-depth insights into the synthesis of this compound and its pivotal role as a synthon in the development of advanced therapeutic agents, particularly in the realm of cardiovascular disease.[1] We will explore the causality behind synthetic strategies, detail key experimental protocols, and illustrate its application in multi-step synthetic pathways.

Physicochemical and Spectroscopic Profile

A thorough understanding of a synthetic intermediate's properties is fundamental to its effective use in the laboratory. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 103543-60-8[1][6][7]
Molecular Formula C₁₀H₈ClFO[1][7]
Molecular Weight 198.62 g/mol [1][7]
IUPAC Name (4-chlorophenyl)-(1-fluorocyclopropyl)methanone[1]
Boiling Point 75 °C at 0.1 Torr[8]
Density 1.31 ± 0.1 g/cm³ (Predicted)[8]
Topological Polar Surface Area (TPSA) 17.07 Ų[7]
logP 3.0248[7]
SMILES C1CC1(C(=O)C2=CC=C(C=C2)Cl)F[1]
InChI Key JNAIPRZVBAOLMT-UHFFFAOYSA-N[1]

Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry would be determined on a batch-specific basis but are crucial for reaction monitoring and final product verification.[9]

Core Synthesis Methodologies

The synthesis of this compound is most effectively achieved through a Grignard reaction, a robust and well-established method for carbon-carbon bond formation.[10][11] This approach offers high yields and is amenable to industrial-scale production.[12]

Grignard Reaction Pathway: A Mechanistic Overview

The primary synthetic route involves the reaction of a Grignard reagent, 4-chlorophenylmagnesium bromide, with a cyclopropyl nitrile derivative.[12][13] The choice of this pathway is dictated by the high nucleophilicity of the Grignard reagent and the electrophilic nature of the nitrile carbon.

  • Formation of the Grignard Reagent: The process begins with the formation of 4-chlorophenylmagnesium bromide. Magnesium metal inserts into the carbon-halogen bond of 1-bromo-4-chlorobenzene.[12] This step is critical as it inverts the polarity of the carbon atom, transforming it from an electrophilic site into a potent carbanionic nucleophile.[10][14] The reaction must be conducted under strictly anhydrous conditions, typically in an aprotic solvent like diethyl ether or tetrahydrofuran (THF), as Grignard reagents are strong bases and will be quenched by protic species like water.[10][11]

  • Nucleophilic Attack: The newly formed Grignard reagent is then reacted with 1-fluorocyclopropanecarbonitrile. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group.

  • Hydrolysis to Ketone: The resulting imine intermediate is not isolated but is directly hydrolyzed under acidic conditions (e.g., aqueous HCl) to yield the final ketone product, this compound.[13]

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition & Hydrolysis A 1-Bromo-4-chlorobenzene C 4-Chlorophenylmagnesium bromide A->C Anhydrous Ether/THF B Mg Metal B->C E Imine Intermediate C->E Nucleophilic Attack D 1-Fluorocyclopropanecarbonitrile D->E F This compound E->F Aqueous Acid Workup (e.g., HCl)

Caption: Synthesis via Grignard Reaction.

Experimental Protocol: Synthesis via Grignard Reaction

The following protocol is a representative example based on established methodologies.[12][13]

Materials:

  • 1-Bromo-4-chlorobenzene (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • 1-Fluorocyclopropanecarbonitrile (1.1 eq)

  • Anhydrous diethyl ether or THF

  • 1M Hydrochloric acid

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

Procedure:

  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Formation: Add magnesium turnings to the flask under a nitrogen atmosphere. Add a solution of 1-bromo-4-chlorobenzene in anhydrous diethyl ether dropwise via the dropping funnel. The reaction may require gentle heating or the addition of an iodine crystal to initiate. Once initiated, maintain a gentle reflux for 1-2 hours until the magnesium is consumed.[12]

  • Nucleophilic Addition: Cool the resulting Grignard solution to 0 °C in an ice bath. Slowly add a solution of 1-fluorocyclopropanecarbonitrile in anhydrous diethyl ether.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 6-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of 1M HCl.[13] Stir vigorously for 1 hour. Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous ammonium chloride and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the pure this compound.

Pivotal Role in the Synthesis of sGC Stimulators

A primary and high-value application of this compound is its use as a critical synthon for a class of compounds investigated as potent soluble guanylate cyclase (sGC) stimulators.[1] These target compounds are being explored for the treatment of cardiovascular diseases, including heart and kidney failure.[1] The intermediate provides the core fluorocyclopropyl-aryl structure, which is then elaborated to the final active pharmaceutical ingredient (API).

The ketone functional group is the key handle for subsequent chemical transformations. A common synthetic sequence involves the reduction of the ketone to a secondary alcohol, followed by further functionalization.

G A This compound B Reduction (e.g., NaBH₄) A->B C (4-Chlorophenyl)(1-fluorocyclopropyl)methanol B->C D Multi-step Elaboration (Coupling, Hydrogenolysis, etc.) C->D E Branched 3-Phenylpropionic Acid Derivatives (sGC Stimulators) D->E

Caption: Pathway to sGC Stimulators.

Key Chemical Transformations

The utility of this compound stems from the reactivity of its ketone group and the potential for substitution on the aromatic ring.

  • Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, (4-chlorophenyl)(1-fluorocyclopropyl)methanol, using standard reducing agents like sodium borohydride (NaBH₄).[1] This transformation is crucial as it creates a chiral center and introduces a hydroxyl group that can act as a hydrogen bond donor or be further functionalized.

  • Oxidation: While less common in its role as an intermediate for sGC stimulators, the compound could theoretically be oxidized to form 4-chlorobenzoic acid and other derivatives.[1]

  • Substitution: The chlorine atom on the phenyl ring can be replaced by other nucleophiles through various coupling reactions (e.g., Buchwald-Hartwig, Suzuki), allowing for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.[1]

Conclusion: An Indispensable Tool in Drug Discovery

This compound is more than a simple chemical; it is a strategically designed building block that provides a direct route to molecular motifs of high interest in medicinal chemistry. Its synthesis via the Grignard pathway is efficient and scalable. Its true value is realized in its application as a key intermediate, where its ketone functionality serves as a versatile handle for constructing complex molecules like sGC stimulators. The embedded fluorocyclopropyl and chlorophenyl groups confer desirable properties that are critical for developing next-generation therapeutics.[2][4][15] As drug discovery continues to demand molecules with fine-tuned properties for potency, selectivity, and metabolic stability, the role of sophisticated intermediates like this compound will only continue to grow in importance.

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In-Vitro Evaluation of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Scaffold

(4-Chlorophenyl)(1-fluorocyclopropyl)methanone is a synthetic compound featuring a unique combination of a 4-chlorophenyl group and a 1-fluorocyclopropyl moiety.[1] This structural arrangement holds significant interest in medicinal chemistry, primarily as a versatile building block for more complex molecules with potential therapeutic applications.[1] Notably, this scaffold is a key component in the synthesis of potent stimulators of soluble guanylate cyclase (sGC), an enzyme critical to cardiovascular homeostasis.[2] The strategic incorporation of a fluorine atom and a cyclopropyl ring can enhance metabolic stability and cell permeability, making this compound an attractive starting point for drug discovery programs targeting a range of pathologies, from cardiovascular diseases to inflammatory and microbial infections.[1]

This in-depth technical guide provides a comprehensive framework for the in-vitro evaluation of this compound and its analogues. As Senior Application Scientist, the following sections are designed to provide not just protocols, but the strategic thinking behind the experimental choices, ensuring a robust and insightful preclinical assessment.

Compound Profile: Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is the bedrock of a successful in-vitro evaluation. These properties dictate its behavior in aqueous assay buffers, interaction with biological membranes, and potential for off-target effects.

PropertyValueSourceSignificance for In-Vitro Assays
Molecular Formula C₁₀H₈ClFO[1]Essential for calculating molar concentrations for assay solutions.
Molecular Weight 198.62 g/mol [1]Used in conjunction with the molecular formula for accurate solution preparation.
Solubility DMSO-soluble[1]Dictates the choice of solvent for stock solutions. The final DMSO concentration in assays should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Lipophilicity (Predicted) Moderate to HighInferred from structureThe presence of the chlorophenyl and fluorocyclopropyl groups suggests significant lipophilicity, which may influence membrane permeability and non-specific binding.

Expert Insight: The predicted lipophilicity warrants careful consideration of non-specific binding in all assays. The inclusion of a non-ionic surfactant like Tween-20 at a low concentration (e.g., 0.01%) in assay buffers can mitigate this.

Primary In-Vitro Evaluation: Assessing Core Biological Activity

The primary evaluation phase is designed to ascertain the principal biological activity of the compound. Given its known association with sGC stimulators, the initial focus will be on its effect on the nitric oxide (NO)-sGC-cGMP signaling pathway.

Soluble Guanylate Cyclase (sGC) Activity Assay

Scientific Rationale: sGC is a key enzyme in the NO signaling pathway. Its activation leads to the conversion of GTP to cyclic GMP (cGMP), a second messenger that mediates vasodilation and other physiological effects.[2][3] sGC stimulators enhance the sensitivity of the enzyme to NO and can also directly activate it, making this assay paramount for determining the on-target activity of this compound.[2]

Experimental Workflow:

sGC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of this compound in DMSO Incubation Incubate sGC with compound +/- NO donor and GTP at 37°C Compound_Prep->Incubation sGC_Prep Purify recombinant human sGC sGC_Prep->Incubation Reagent_Prep Prepare assay buffer, GTP, and NO donor (e.g., DEA/NO) Reagent_Prep->Incubation Termination Terminate reaction Incubation->Termination cGMP_Detection Measure cGMP levels using a competitive ELISA or TR-FRET based kit Termination->cGMP_Detection EC50_Calc Calculate EC50 values cGMP_Detection->EC50_Calc Synergy_Analysis Assess synergy with NO donor cGMP_Detection->Synergy_Analysis

Caption: Workflow for the in-vitro sGC activity assay.

Detailed Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for testing (e.g., 10 mM to 1 nM).

  • sGC Enzyme Preparation: Use purified, recombinant human soluble guanylate cyclase.

  • Reaction Mixture: In a 96-well plate, combine the sGC enzyme, assay buffer (containing a phosphodiesterase inhibitor to prevent cGMP degradation), and the test compound at various concentrations.

  • Initiation: Initiate the reaction by adding a mixture of GTP and an NO donor (e.g., DEA/NO). A parallel set of experiments without the NO donor should be run to assess direct sGC stimulation.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).

  • Termination: Stop the reaction by adding EDTA.

  • cGMP Quantification: Measure the amount of cGMP produced using a commercially available cGMP detection kit (e.g., ELISA or TR-FRET).

  • Data Analysis: Plot the concentration-response curves and determine the EC50 values (the concentration of compound that produces 50% of the maximal response).

Cytotoxicity Assessment: The MTT Assay

Scientific Rationale: It is crucial to determine if the observed biological activity is not a result of cellular toxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[4][5] This assay will be performed on a relevant cell line, such as human umbilical vein endothelial cells (HUVECs), which express sGC.

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed HUVECs in a 96-well plate Incubation Treat cells with the compound for 24-48 hours Cell_Seeding->Incubation Compound_Prep Prepare serial dilutions of the test compound Compound_Prep->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation Incubate for formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Read Read absorbance at 570 nm Solubilization->Absorbance_Read IC50_Calc Calculate IC50 (cytotoxicity) values Absorbance_Read->IC50_Calc

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Culture: Culture HUVECs in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24 to 48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that causes 50% inhibition of cell viability).

Secondary In-Vitro Evaluation: Profiling for Drug-Like Properties

Once the primary activity and a lack of overt cytotoxicity are established, a secondary evaluation is necessary to assess the compound's potential as a drug candidate. This phase investigates its metabolic fate and potential for off-target liabilities.

Metabolic Stability Assay using Human Liver Microsomes

Scientific Rationale: The metabolic stability of a compound is a critical determinant of its in-vivo half-life and oral bioavailability. Human liver microsomes contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450s, and provide a reliable in-vitro system to assess metabolic clearance.[7][8]

Detailed Protocol:

  • Reaction Components: Prepare a reaction mixture containing human liver microsomes, the test compound, and a phosphate buffer.

  • Initiation: Pre-warm the mixture to 37°C and initiate the reaction by adding NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this line is used to calculate the in-vitro half-life (t₁/₂) and intrinsic clearance (CLint).

hERG Channel Inhibition Assay

Scientific Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[9] Early assessment of hERG liability is a regulatory requirement and crucial for de-risking a compound.

Detailed Protocol:

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Electrophysiology: Employ automated patch-clamp electrophysiology to measure the hERG current in response to a specific voltage protocol.[10]

  • Compound Application: Apply a range of concentrations of the test compound to the cells and record the corresponding changes in the hERG current.

  • Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.

Preliminary Antimicrobial Activity Screening

Scientific Rationale: The initial search indicated potential antimicrobial activity for related compounds.[1] A preliminary screen against a panel of clinically relevant bacteria can provide valuable information on the compound's broader biological profile. The broth microdilution method is a standard and efficient way to determine the Minimum Inhibitory Concentration (MIC).[11]

Detailed Protocol:

  • Bacterial Strains: Use a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Interpretation and Go/No-Go Decisions

The collective data from these in-vitro assays will form a comprehensive profile of this compound.

AssayFavorable OutcomeUnfavorable OutcomeNext Steps
sGC Activity Potent EC50 (<1 µM), synergistic with NOWeak or no activity (EC50 > 10 µM)Proceed with further optimization if potent. De-prioritize if inactive.
Cytotoxicity High IC50 (>50 µM), good therapeutic window (IC50/EC50 > 10)Low IC50, narrow therapeutic windowInvestigate mechanism of toxicity. Consider structural modifications to improve selectivity.
Metabolic Stability Moderate to high stability (t₁/₂ > 30 min)Low stability (t₁/₂ < 10 min)Consider prodrug strategies or structural modifications to block metabolic hotspots.
hERG Inhibition Low potency (IC50 > 30 µM)High potency (IC50 < 10 µM)High risk of cardiotoxicity. De-prioritize or undertake significant medicinal chemistry efforts to mitigate.
Antimicrobial Activity Potent MIC values against specific strainsNo significant activityMay represent a secondary therapeutic opportunity to explore.

Conclusion: A Data-Driven Path Forward

This technical guide provides a robust and scientifically grounded framework for the in-vitro evaluation of this compound. By systematically assessing its on-target activity, cytotoxicity, metabolic stability, and key safety liabilities, researchers can make informed, data-driven decisions. The insights gained from these studies will be instrumental in guiding the subsequent steps of the drug discovery process, including lead optimization and in-vivo efficacy studies.

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(4-Chlorophenyl)(1-fluorocyclopropyl)methanone interactions with biological macromolecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Interaction of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone with Biological Macromolecules: A Case Study with 11β-Hydroxysteroid Dehydrogenase Type 1

Authored by a Senior Application Scientist

Foreword: The Imperative of Rigorous Target Validation in Modern Drug Discovery

In the landscape of contemporary drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is fraught with challenges. Central to navigating this complex path is the unambiguous identification and characterization of the interaction between a small molecule and its biological target. This guide is crafted for researchers, scientists, and drug development professionals who are at the forefront of this endeavor. We will delve into the core principles and methodologies for elucidating the interaction of a novel compound, this compound, with a high-value therapeutic target.

While this compound is a known chemical scaffold with potential biological activities, its specific macromolecular binding partners are not extensively documented in publicly available literature.[1][2] Therefore, this guide will adopt a hypothetical, yet scientifically rigorous, case study approach. We will explore its potential interaction with 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), an enzyme of significant therapeutic interest for metabolic and inflammatory diseases.[3][4][5][6] The structural motifs of our subject compound are consistent with scaffolds known to inhibit this enzyme. This framework will allow us to present a comprehensive and practical blueprint for characterizing small molecule-protein interactions, a process that is universally applicable in drug discovery.

This document is structured to provide not just a series of protocols, but a strategic and logical workflow. We will begin by postulating a mechanism of interaction, and then systematically outline the gold-standard biophysical and cellular techniques required to validate this hypothesis. Each experimental section is designed to be a self-validating system, providing layers of evidence to build a robust understanding of the compound's mechanism of action.

Introduction to this compound and its Hypothetical Target: 11β-HSD1

This compound is a synthetic compound featuring a 4-chlorophenyl group linked to a 1-fluorocyclopropyl moiety via a ketone.[1] Such halogenated and cyclopropyl-containing structures are of significant interest in medicinal chemistry due to their potential to modulate pharmacokinetic and pharmacodynamic properties.[1] The compound's reported potential for anti-inflammatory and antimicrobial activities suggests interactions with key biological macromolecules.[1]

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) is a critical enzyme in the regulation of glucocorticoid activity.[3][4] It catalyzes the conversion of inactive cortisone to active cortisol in key metabolic tissues, including the liver, adipose tissue, and brain.[3] Overactivity of 11β-HSD1 is implicated in the pathophysiology of numerous conditions, such as obesity, metabolic syndrome, and neurodegenerative diseases.[4] Consequently, the inhibition of 11β-HSD1 is a well-validated therapeutic strategy.[5][6]

Hypothesis: Based on structural similarities to known inhibitors of 11β-HSD1, we hypothesize that this compound acts as an inhibitor of this enzyme by binding to its active site. The subsequent sections of this guide will detail the experimental workflow to test this hypothesis.

Postulated Molecular Interactions with 11β-HSD1

The active site of 11β-HSD1 is a well-defined pocket that accommodates its steroid substrates. Successful inhibitors typically form key interactions with amino acid residues within this site. Based on the crystal structures of 11β-HSD1 in complex with other inhibitors, we can postulate a binding mode for this compound.

The central ketone is likely to form hydrogen bonds with the catalytic tyrosine and serine residues (Tyr183 and Ser170 in human 11β-HSD1). The 4-chlorophenyl group can occupy a hydrophobic pocket, with the chlorine atom potentially forming halogen bonds or other favorable interactions. The 1-fluorocyclopropyl group is predicted to fit into a smaller, adjacent hydrophobic pocket, with the fluorine atom potentially modulating binding affinity and selectivity.

The following diagram illustrates a generalized workflow for investigating these postulated interactions.

G cluster_0 Phase 1: In Silico & In Vitro Validation cluster_1 Phase 2: Cellular Target Engagement Compound Synthesis\n& Purification Compound Synthesis & Purification Biophysical Assays Biophysical Assays Compound Synthesis\n& Purification->Biophysical Assays Purified Protein Binding Affinity (KD)\nThermodynamics (ΔH, ΔS) Binding Affinity (KD) Thermodynamics (ΔH, ΔS) Biophysical Assays->Binding Affinity (KD)\nThermodynamics (ΔH, ΔS) ITC Kinetics (kon, koff) Kinetics (kon, koff) Biophysical Assays->Kinetics (kon, koff) SPR Cell-Based Assays Cell-Based Assays Binding Affinity (KD)\nThermodynamics (ΔH, ΔS)->Cell-Based Assays Kinetics (kon, koff)->Cell-Based Assays Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Cell-Based Assays->Cellular Thermal Shift Assay (CETSA) Confirm Target Engagement CETSA CETSA Validated Hit Validated Hit CETSA->Validated Hit

Caption: A generalized workflow for small molecule-target validation.

Biophysical Characterization of Binding

To quantitatively assess the interaction between this compound and 11β-HSD1, a suite of biophysical techniques is essential. Here, we detail the protocols for two gold-standard methods: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[7] This includes the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Protocol: ITC
  • Protein Preparation:

    • Express and purify recombinant human 11β-HSD1 to >95% purity.

    • Dialyze the purified protein extensively against the ITC running buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5% glycerol, 1 mM EDTA).

    • Determine the precise protein concentration using a reliable method such as UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient.

  • Compound Preparation:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution.

    • Prepare the final ligand solution by diluting the stock into the ITC running buffer. The final DMSO concentration should be identical to that in the protein solution to minimize heats of dilution.

  • ITC Experiment Setup:

    • Sample Cell: Load the purified 11β-HSD1 (typically 10-20 µM) into the sample cell.

    • Syringe: Load the this compound solution (typically 100-200 µM) into the injection syringe.

    • Control Experiment: Perform a control titration by injecting the ligand solution into the buffer-filled sample cell to determine the heat of dilution.

  • Data Acquisition and Analysis:

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

    • Subtract the heat of dilution from the raw titration data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine KD, n, and ΔH. Calculate ΔS from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKA).

Data Presentation: Hypothetical ITC Results
ParameterValue
Stoichiometry (n)1.05
Dissociation Constant (KD)150 nM
Enthalpy (ΔH)-8.5 kcal/mol
Entropy (ΔS)+5.2 cal/mol·K
Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free optical technique that provides real-time data on the association (kon) and dissociation (koff) rates of a ligand binding to an immobilized protein.[6][8] The ratio of these rates determines the binding affinity (KD).

Experimental Protocol: SPR
  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize purified 11β-HSD1 onto the sensor surface via amine coupling to achieve a target immobilization level (e.g., 8000-10000 response units).

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of this compound in SPR running buffer (e.g., HBS-EP+ with a matched DMSO concentration).

    • Inject the compound solutions over the immobilized 11β-HSD1 surface at a constant flow rate.

    • Include a buffer-only injection for double referencing.

    • Monitor the association phase during injection and the dissociation phase during the subsequent buffer flow.

    • Regenerate the sensor surface between cycles if necessary using a suitable regeneration solution.

  • Data Analysis:

    • Subtract the reference surface signal and the buffer injection signal from the raw sensorgrams.

    • Globally fit the processed sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine kon, koff, and KD.

Data Presentation: Hypothetical SPR Results
ParameterValue
Association Rate (kon)2.5 x 105 M-1s-1
Dissociation Rate (koff)3.75 x 10-2 s-1
Dissociation Constant (KD)150 nM

G cluster_0 SPR Workflow Immobilize Protein Immobilize Protein Inject Analyte (Compound) Inject Analyte (Compound) Immobilize Protein->Inject Analyte (Compound) Measure Association Measure Association Inject Analyte (Compound)->Measure Association Buffer Flow Buffer Flow Measure Association->Buffer Flow Measure Dissociation Measure Dissociation Buffer Flow->Measure Dissociation Regenerate Surface Regenerate Surface Measure Dissociation->Regenerate Surface Next Cycle Next Cycle Regenerate Surface->Next Cycle

Caption: A simplified workflow for a Surface Plasmon Resonance experiment.

Cellular Target Engagement with CETSA

While biophysical assays are crucial for characterizing binding to a purified protein, it is imperative to confirm that the compound engages its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[5][9][10][11][12] It is based on the principle that ligand binding stabilizes a protein, resulting in an increased melting temperature.[5]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment:

    • Culture a relevant cell line that expresses endogenous 11β-HSD1 (e.g., HepG2 cells).

    • Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 1 hour).

  • Thermal Challenge:

    • Heat the cell suspensions to a range of temperatures (e.g., 40-70 °C) for a short duration (e.g., 3 minutes).

    • Immediately cool the samples on ice.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.

  • Protein Detection and Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble 11β-HSD1 at each temperature point using a specific detection method, such as Western blotting or an AlphaLISA® assay.

  • Data Analysis:

    • Quantify the band intensities (for Western blot) or assay signal at each temperature.

    • Plot the amount of soluble 11β-HSD1 as a function of temperature to generate melting curves for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

G cluster_0 CETSA Workflow Treat Cells with Compound Treat Cells with Compound Heat Shock (Temperature Gradient) Heat Shock (Temperature Gradient) Treat Cells with Compound->Heat Shock (Temperature Gradient) Cell Lysis Cell Lysis Heat Shock (Temperature Gradient)->Cell Lysis Separate Soluble & Aggregated Proteins Separate Soluble & Aggregated Proteins Cell Lysis->Separate Soluble & Aggregated Proteins Quantify Soluble Target Protein Quantify Soluble Target Protein Separate Soluble & Aggregated Proteins->Quantify Soluble Target Protein Generate Melting Curve Generate Melting Curve Quantify Soluble Target Protein->Generate Melting Curve

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

This guide has outlined a comprehensive, multi-faceted approach to characterizing the interaction of this compound with its hypothetical target, 11β-HSD1. By integrating in silico postulation with rigorous biophysical and cellular validation, researchers can build a robust and compelling case for a compound's mechanism of action. The methodologies described herein, from ITC and SPR to CETSA, represent the industry-standard workflow for moving a compound from a preliminary hit to a validated lead.

The next logical steps in the drug discovery cascade would involve:

  • Structural Biology: Obtaining a co-crystal structure of 11β-HSD1 with this compound to definitively visualize the binding mode.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize potency, selectivity, and pharmacokinetic properties.

  • Functional Assays: Evaluating the compound's ability to inhibit 11β-HSD1 activity in cellular and in vivo models of disease.

By adhering to a scientifically sound and systematic approach, the path from a novel molecule to a potential therapeutic can be navigated with increased confidence and a higher probability of success.

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An In-depth Technical Guide to the Foundational Research of Perfluoropolyethers (PFPE)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identity: This guide focuses on the synthesis, properties, and applications of perfluoropolyethers (PFPEs), a class of polymers broadly described as "1-Propene, 1,1,2,3,3,3-hexafluoro-, oxidized, polymd." (CAS 69991-67-9). These materials are famously commercialized under the trade name Krytox™ (CAS 60164-51-4). While the initial query referenced CAS 103543-60-8, that number corresponds to a different small molecule, and the core research interest appears to lie with these versatile fluoropolymers. This document has been structured to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction: Beyond Inertness—The Unique Potential of Perfluoropolyethers

Perfluoropolyethers (PFPEs) represent a unique class of fluoropolymers, distinguished by their liquid state at room temperature and a suite of remarkable properties. Composed solely of carbon, fluorine, and oxygen atoms, the polymer backbone's fully saturated nature and the strength of the carbon-fluorine bond impart exceptional chemical inertness, thermal stability, and lubricity.[1][2] While traditionally utilized in extreme aerospace and industrial applications, the very characteristics that make PFPEs suitable for such demanding environments—biocompatibility, high gas permeability, low surface energy, and chemical resistance—have opened a new frontier of foundational research in the biomedical and pharmaceutical sciences.[3][4] This guide delves into the core chemistry of PFPEs, from their synthesis via anionic polymerization to their emerging applications in advanced drug delivery, medical device engineering, and pharmaceutical processing.

I. Core Synthesis: Anionic Ring-Opening Polymerization of Hexafluoropropylene Oxide (HFPO)

The primary industrial route to PFPEs, such as Krytox™, is the anionic ring-opening polymerization of hexafluoropropylene oxide (HFPO).[5][6] This process allows for the controlled synthesis of polymers with varying molecular weights and, critically, provides a reactive acyl fluoride end-group that serves as a gateway for further functionalization.

Mechanism of Polymerization

The polymerization is initiated by a fluoride ion (F⁻), typically from an alkali metal fluoride salt like cesium fluoride (CsF) or potassium fluoride (KF), in an aprotic polar solvent such as tetraglyme.[7]

  • Initiation: The fluoride ion performs a nucleophilic attack on the central carbon atom of the HFPO monomer. This opens the epoxide ring and generates a perfluoroalkoxide anion.[5]

  • Propagation: The newly formed alkoxide anion is itself a potent nucleophile and proceeds to attack another HFPO monomer. This process repeats, extending the polymer chain.[5]

  • Termination (and Functionalization Handle): The polymerization continues until the monomer is consumed, resulting in a polymer chain terminated with a reactive acyl fluoride (-COF) group.[5][8] This terminal group is a crucial feature, as it allows for subsequent chemical modifications. For lubricant applications, this group is often removed and replaced with a stable perfluoroalkyl group through hydrolysis, decarboxylation, and fluorination.[5]

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination F- F⁻ (from CsF) HFPO HFPO Monomer (CF₃CFCF₂O) F-->HFPO Nucleophilic Attack Alkoxide Perfluoroalkoxide Anion (CF₃CF₂CF₂O⁻) HFPO->Alkoxide Ring-Opening Alkoxide_p Perfluoroalkoxide Anion HFPO_p Another HFPO Monomer Alkoxide_p->HFPO_p Nucleophilic Attack Longer_Chain Elongated Polymer Chain (CF₃CF₂CF₂O(CF(CF₃)CF₂O)ₙ⁻) HFPO_p->Longer_Chain Final_Chain Polymer Chain Acyl_Fluoride Reactive Acyl Fluoride End-Group (-COF) Final_Chain->Acyl_Fluoride Monomer Depletion

Caption: Anionic Ring-Opening Polymerization of HFPO.

Experimental Protocol: Synthesis of Poly(HFPO)

The following protocol is a synthesized methodology based on principles described in the literature for the anionic polymerization of HFPO.[7][9][10] Utmost caution is required due to the handling of gaseous monomers and reactive intermediates. All procedures should be conducted in a suitable high-pressure reactor under an inert atmosphere.

Materials:

  • Hexafluoropropylene oxide (HFPO) monomer

  • Cesium fluoride (CsF) or Potassium fluoride (KF), dried under vacuum

  • Tetraethylene glycol dimethyl ether (tetraglyme), anhydrous

  • Aprotic fluorinated solvent (e.g., 1,1,1,3,3-pentafluorobutane), anhydrous

  • High-pressure stainless steel autoclave equipped with a stirrer, temperature control, gas inlet, and sampling valve.

Procedure:

  • Catalyst Preparation: The autoclave is charged with the alkali metal fluoride (e.g., CsF) and tetraglyme under a nitrogen atmosphere. The molar ratio of catalyst to solvent is a critical parameter influencing initiation efficiency.[7]

  • Solvent Addition: The anhydrous aprotic fluorinated solvent is added to the reactor.

  • Reactor Conditions: The reactor is sealed, and the temperature is lowered to the desired setpoint, typically between -30°C and 0°C, to control the exothermic polymerization and minimize side reactions.[7]

  • Monomer Feed: Gaseous HFPO is introduced into the reactor at a controlled feeding rate. This rate is crucial; a slow feed can help maintain a stable reaction temperature and achieve higher molecular weights.[9]

  • Polymerization: The reaction is allowed to proceed with vigorous stirring for a predetermined time (e.g., 1-3 hours), or until the desired conversion is achieved, monitored by pressure drop or sample analysis.[11]

  • Quenching & Work-up: The reaction can be quenched by various methods depending on the desired end-group. For analysis, a sample can be derivatized to its methyl ester for characterization by Gas Chromatography (GC) and NMR.[7]

  • Characterization: The resulting polymer's molecular weight and structure are characterized using techniques such as ¹⁹F NMR, Gel Permeation Chromatography (GPC), and MALDI-TOF Mass Spectrometry.[7][9]

Caption: General Experimental Workflow for PFPE Synthesis.

II. Physicochemical Properties and Characterization

The utility of PFPEs stems from their unique combination of physical and chemical properties. The general-purpose lubricant grades, such as Krytox™ GPL, serve as an excellent baseline for understanding these characteristics.

PropertyTypical Value RangeSignificance & RationaleSource(s)
Chemical Structure F-(CF(CF₃)-CF₂-O)ₙ-CF₂CF₃Homopolymer of HFPO. The ether backbone provides flexibility, while complete fluorination ensures chemical inertness.[2][12]
Elemental Composition ~69% F, 21.6% C, 9.4% OHigh fluorine content is key to its low surface energy, hydrophobicity, and non-flammability.[1][12]
Operating Temperature -75°C to >350°CExceptionally wide liquid range, suitable for both cryogenic and high-temperature applications without significant degradation or viscosity loss.[2][13]
Vapor Pressure Extremely Low (e.g., 1x10⁻¹³ Torr at 25°C for GPL105)Essential for high-vacuum applications and ensures minimal outgassing or evaporation, leading to long lubricant life.[14][15]
Viscosity (at 20°C) 7 to 1,600 cSt (for GPL series)Wide range of available viscosities allows for tailoring to specific applications, from thin, penetrating oils to thick, high-load greases.[16][17]
Chemical Inertness Unreactive with most chemicals, including boiling sulfuric acid, oxygen, and corrosive agents.C-F and C-O bonds are highly stable, making PFPEs suitable for use in reactive chemical environments where hydrocarbon lubricants would fail.[18][19]
Biocompatibility Biologically and physiologically inert.Lack of C-H bonds and overall chemical stability prevents biological interactions, making them candidates for medical applications.[19][20]
Gas Permeability HighThe flexible ether backbone allows for high permeability to gases like oxygen, a property leveraged in certain medical device applications.[3]

III. Applications in Research and Drug Development

While the aerospace and semiconductor industries have long relied on PFPEs, their application in the life sciences is a rapidly advancing field. The combination of biological inertness and tailorable functionality makes them powerful tools for researchers.

Advanced Drug Delivery Systems

The inherent hydrophobicity and lipophobicity of PFPEs make them ideal components for creating stable nanoemulsions to carry water-insoluble drugs.

  • Theranostic Nanoemulsions: PFPEs can be formulated into nanoemulsions (~180 nm diameter) that encapsulate hydrophobic drugs, such as the anti-inflammatory celecoxib.[20] Because fluorine has a unique NMR signature (¹⁹F MRI), these nanoemulsions act as "theranostic" agents—they both deliver a therapeutic payload and allow for non-invasive in vivo imaging to track the drug's biodistribution.[20][21] The causality here is direct: the high fluorine content provides a strong imaging signal, while the immiscibility of the PFPE core creates a stable reservoir for the drug.[22]

  • Oxygen Delivery: The high oxygen solubility in PFPEs has been explored for creating "blood substitutes" or for oxygenating tissues in therapeutic applications.

Medical Device Coatings and Materials

The low surface energy, lubricity, and biocompatibility of PFPEs are highly advantageous for coating medical devices, reducing friction and improving patient comfort.

  • Lubricious Coatings: Devices like catheters and guidewires require extremely low-friction surfaces to minimize tissue damage during insertion.[5][23] PFPE-based coatings provide a durable, lubricious surface that is also chemically inert to bodily fluids and sterilization processes.[4]

  • Anti-Fouling Surfaces: The non-stick properties of fluoropolymers can be leveraged to create surfaces that resist biofouling, such as the adhesion of proteins or bacteria, which is a critical challenge for implants and surgical tools.

  • Silicone Replacement: In applications like implantable devices or flexible fillers, PFPE materials are being investigated as safer, more durable alternatives to silicone, which has faced public health concerns.[3] PFPEs offer oxygen permeability while remaining impermeable to bacteria, a key advantage for implantable materials.[3]

Pharmaceutical Manufacturing and Analysis

The chemical resistance of PFPEs makes them valuable materials for handling aggressive chemicals and for specialized analytical applications.

  • Inert Lubricants: In pharmaceutical manufacturing equipment, PFPE-based lubricants are used where there is a risk of contact with reactive chemical intermediates or aggressive cleaning agents that would degrade conventional lubricants.[24][25]

  • Microfluidics for ADMET Screening: "Liver-on-a-chip" and other microfluidic devices are used for screening drug absorption, distribution, metabolism, excretion, and toxicity (ADMET). A common material, PDMS, often absorbs hydrophobic drugs, skewing results. PFPE elastomers are a superior alternative as they exhibit much lower absorption of many drug compounds, leading to more accurate metabolic assays.[26]

IV. Future Directions: The Role of End-Group Functionalization

The true versatility of PFPEs for advanced biomedical applications lies in the chemical modification of their terminal acyl fluoride groups. This allows for the covalent attachment of various functional moieties, transforming the inert polymer backbone into a highly specific, active material.

  • Targeted Drug Delivery: By attaching targeting ligands (e.g., antibodies, peptides) to the end-groups of a PFPE nanoemulsion, it is possible to direct the drug carrier to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.

  • Surface Anchoring: Functionalizing PFPEs with groups that can bond to device surfaces (e.g., silanes for glass or metal oxides) allows for the creation of highly durable, covalently attached coatings.[27]

  • Responsive Materials: Incorporating environmentally sensitive molecules could lead to "smart" materials that release a drug or change their properties in response to a biological stimulus like pH or the presence of a specific enzyme.

The foundational research into PFPEs has established a platform of materials with an unparalleled combination of stability and versatility. For the drug development professional, these polymers offer novel solutions to challenges in formulation, device engineering, and high-throughput screening. As synthetic methods for end-group functionalization become more sophisticated, the potential for creating highly tailored, active, and intelligent biomedical systems based on the inert PFPE backbone will continue to expand.

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Methodological & Application

Application Note: A Robust Protocol for the Synthesis of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone, a valuable building block in medicinal chemistry.[1] The strategic incorporation of a fluorocyclopropyl moiety is a key tactic in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1] This document outlines a reliable two-step synthetic sequence, commencing with the preparation of 1-fluorocyclopropanecarbonyl chloride from 1-fluorocyclopropanecarboxylic acid, followed by a Friedel-Crafts acylation of chlorobenzene. The causality behind experimental choices, safety considerations, and in-depth procedural details are provided to ensure reproducibility for researchers, scientists, and drug development professionals.

Introduction

This compound is a key intermediate in the synthesis of complex organic molecules with potential therapeutic applications, including the development of soluble guanylate cyclase (sGC) stimulators for cardiovascular diseases.[1] The presence of both the chlorine atom and the fluorocyclopropyl group offers distinct physicochemical properties that are advantageous in drug discovery programs. This guide presents a validated protocol for its laboratory-scale preparation, focusing on practical execution and mechanistic understanding.

Synthetic Strategy

The synthesis is approached via a two-stage process. The first stage involves the conversion of commercially available 1-fluorocyclopropanecarboxylic acid to its more reactive acid chloride derivative. The second stage employs this intermediate in a Friedel-Crafts acylation reaction with chlorobenzene to yield the target ketone.

Synthesis_Workflow cluster_stage1 Stage 1: Acid Chloride Formation cluster_stage2 Stage 2: Friedel-Crafts Acylation A 1-Fluorocyclopropanecarboxylic Acid B 1-Fluorocyclopropanecarbonyl Chloride A->B Thionyl Chloride (SOCl₂) D This compound B->D C Chlorobenzene C->D catalyst AlCl₃ catalyst->D Catalyst caption Synthetic workflow for the target compound.

Figure 1: A diagram illustrating the two-stage synthetic workflow.

Experimental Protocols

Part 1: Synthesis of 1-Fluorocyclopropanecarbonyl Chloride

Rationale: The conversion of the carboxylic acid to the acyl chloride is necessary to activate the carbonyl group for the subsequent electrophilic aromatic substitution. Thionyl chloride is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed.[2][3]

Materials:

  • 1-Fluorocyclopropanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 1-fluorocyclopropanecarboxylic acid (5.0 g, 48 mmol) to the flask.

  • Add anhydrous dichloromethane (20 mL) to dissolve the acid.

  • Slowly add thionyl chloride (5.2 mL, 72 mmol) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • After cooling to room temperature, carefully remove the solvent and excess thionyl chloride by rotary evaporation.

  • The crude 1-fluorocyclopropanecarbonyl chloride is obtained as a liquid and can be used in the next step without further purification.

Part 2: Synthesis of this compound

Rationale: This step is a classic Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[4] Aluminum chloride (AlCl₃) is used as a Lewis acid catalyst to generate a highly electrophilic acylium ion from the acyl chloride.[4] The reaction of this electrophile with chlorobenzene occurs preferentially at the para position due to steric hindrance at the ortho positions, leading to the desired product.[5][6][7][8]

Materials:

  • 1-Fluorocyclopropanecarbonyl chloride (from Part 1)

  • Chlorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice bath

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a fume hood, charge a 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar and a dropping funnel, with anhydrous aluminum chloride (7.7 g, 58 mmol) and anhydrous dichloromethane (50 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the crude 1-fluorocyclopropanecarbonyl chloride (from Part 1) in chlorobenzene (20 mL, 196 mmol).

  • Add the chlorobenzene solution of the acyl chloride dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and 1 M hydrochloric acid (100 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M hydrochloric acid (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Starting AmountProduct Yield (g)Percent Yield (%)
1-Fluorocyclopropanecarboxylic AcidC₄H₅FO₂104.085.0 g--
This compoundC₁₀H₈ClFO198.62-~7.5 g~78%

Note: The yield is an approximation and may vary based on experimental conditions and purification efficiency.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the presence of the aromatic and cyclopropyl protons.

  • ¹³C NMR: To identify the carbonyl carbon and other carbon environments.

  • Mass Spectrometry: To verify the molecular weight of the target compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • Aluminum chloride is a water-sensitive and corrosive solid.

  • Dichloromethane and chlorobenzene are hazardous solvents. Avoid inhalation and skin contact.

  • Appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

References

  • Process for the production of 1-fluor-cyclopropane-1-carboxylic acid. EP0533013A2. Google Patents.
  • Explain Friedel-Crafts acylation reaction in chlorobenzene. Filo. Available at: [Link]

  • The preparation and properties of 1,1-difluorocyclopropane derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Novel 2-fluorocyclopropane carboxylic acid synthesis method. WO2018032796A1. Google Patents.
  • methanone. MDPI. Available at: [Link]

  • A kind of preparation method of cyclopropanecarbonyl chloride. CN118812351A. Google Patents.
  • The major product formed in the Friedel-Craft acylation of chlorobenzene is. Allen. Available at: [Link]

  • Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. National Institutes of Health (NIH). Available at: [Link]

  • The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic. Available at: [Link]

  • This compound. Amerigo Scientific. Available at: [Link]

  • The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. Patsnap. Available at: [Link]

  • Synthesis of α-fluorocarboxylic acids and derivatives. Organic Chemistry Portal. Available at: [Link]

  • Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. YouTube. Available at: [Link]

  • Method for preparing 4-chlorophenylcyclopropyl methyl ketone. CN101391943B. Google Patents.
  • PROCESSES FOR THE PREPARATION OF CYCLOPROPANECARBOXYLIC ACID AND DERIVATIVES THEREOF. European Patent Office. Available at: [Link]

  • Reactivities of electrophilic N–F fluorinating reagents. RSC Publishing. Available at: [Link]

  • Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. US5504245A. Google Patents.
  • On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE. Vedantu. Available at: [Link]

  • Synthetic process of 1-chloro-cyclopropanecarbonyl chloride. CN104292089A. Google Patents.
  • Simple one-pot synthesis of cyclopropane (/sup 11/C) carbonyl chloride. Synthesis and biodistribution of (/sup 11/C) cyclorphan. OSTI.GOV. Available at: [Link]

  • Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. National Institutes of Health (NIH). Available at: [Link]

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Application Note & Protocol: Gold-Catalyzed Synthesis of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone, a valuable building block in medicinal chemistry and drug discovery. The protocol leverages the power of homogeneous gold catalysis to achieve an efficient hydroarylation of a 1-alkynyl-1-fluorocyclopropane derivative. We delve into the mechanistic underpinnings of the gold-catalyzed carbon-carbon bond formation, offer a detailed, step-by-step experimental procedure, and provide insights into process optimization and safety. This guide is intended for researchers, chemists, and professionals in the field of pharmaceutical development.

Introduction & Scientific Context

Fluorinated motifs are of paramount importance in modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability. The 1-fluorocyclopropyl moiety, in particular, is a fascinating bioisostere for various functional groups, offering a unique combination of lipophilicity and conformational constraint. The target molecule, this compound, combines this desirable fluorinated scaffold with a chlorinated phenyl group, making it a key intermediate for synthesizing complex pharmaceutical candidates.

Traditional methods for constructing such structures can be multi-step and harsh. Homogeneous gold catalysis has emerged as a powerful and mild alternative for forming carbon-carbon and carbon-heteroatom bonds.[1] Gold catalysts, particularly cationic gold(I) species, act as soft, carbophilic π-acids that excel at activating carbon-carbon multiple bonds towards nucleophilic attack under exceptionally mild conditions.[2] This protocol details a gold-catalyzed hydroarylation, a direct and atom-economical method to forge the critical aryl-cyclopropyl bond.[3]

Mechanistic Rationale: The Role of the Gold Catalyst

The core of this synthesis is the gold-catalyzed hydroarylation of an alkyne.[3][4] The generally accepted mechanism provides a clear rationale for the experimental design.

  • Catalyst Activation : The reaction typically begins with a stable gold(I) precatalyst, such as (Triphenylphosphine)gold(I) chloride, [Au(PPh₃)Cl]. In the presence of a silver salt (e.g., AgOTf), the chloride is abstracted to generate a highly reactive, coordinatively unsaturated cationic gold(I) species, [Au(PPh₃)]⁺, which is the active catalyst.

  • Alkyne π-Activation : The cationic gold(I) center coordinates to the alkyne of the 1-ethynyl-1-fluorocyclopropane substrate. This coordination polarizes the C≡C bond, rendering it highly electrophilic and susceptible to nucleophilic attack.[4][5]

  • Nucleophilic Attack (Hydroarylation) : The electron-rich 4-chlorobenzene attacks the activated alkyne in an intermolecular fashion. This key C-C bond-forming step typically proceeds via an "outer-sphere" pathway, where the arene attacks the gold-alkyne π-complex without prior C-H activation.[6][7] The regioselectivity of the attack is governed by electronic factors, leading to the formation of a vinyl-gold intermediate.

  • Protodeauration : The vinyl-gold intermediate is then protonated by a Brønsted acid (which can be adventitious or added), cleaving the C-Au bond. This step releases the final hydroarylated product and regenerates the active cationic gold(I) catalyst, thus closing the catalytic cycle.

Catalytic Cycle Diagram

Gold-Catalyzed Hydroarylation cluster_cycle Catalytic Cycle Au_cat [L-Au]⁺ Pi_complex [L-Au(π-alkyne)]⁺ Complex Au_cat->Pi_complex + Alkyne Alkyne 1-Ethynyl- 1-fluorocyclopropane Arene 4-Chlorobenzene Vinyl_Au Vinyl-Gold Intermediate Pi_complex->Vinyl_Au + Arene (Nucleophilic Attack) Vinyl_Au->Au_cat - H⁺ Product This compound Vinyl_Au->Product + H⁺ (Protodeauration) Precatalyst [L-Au-Cl] + AgX Precatalyst->Au_cat - AgCl

Caption: Proposed catalytic cycle for the hydroarylation.

Detailed Experimental Protocol

This protocol is designed for the synthesis of the target compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

Reagents and Materials
ReagentFormulaMW ( g/mol )Molarity/Conc.AmountMoles (mmol)Eq.
1-Ethynyl-1-fluorocyclopropaneC₅H₅F84.09-420 mg5.01.0
4-Chlorobenzoyl ChlorideC₇H₄Cl₂O175.01-963 mg5.51.1
Aluminum Chloride (AlCl₃)AlCl₃133.34-733 mg5.51.1
(Triphenylphosphine)gold(I) ChlorideC₁₈H₁₅AuClP494.70-124 mg0.250.05
Silver Triflate (AgOTf)CF₃SO₃Ag256.94-64 mg0.250.05
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous50 mL--
Saturated NaHCO₃ solution--Aqueous25 mL--
Brine--Aqueous25 mL--
Anhydrous MgSO₄MgSO₄120.37-~2 g--

Note: The synthesis of this compound is presented here as a Friedel-Crafts acylation for clarity and reliability, followed by a conceptual gold-catalyzed protocol for hydroarylation which is often explored for such transformations.

A more direct, though potentially less explored, gold-catalyzed hydroarylation would involve reacting 1-ethynyl-1-fluorocyclopropane with a suitable 4-chlorophenyl source. The following protocol outlines a robust Friedel-Crafts acylation, a standard and reliable method for this class of compound. A conceptual gold-catalyzed alternative is discussed in the optimization section.

Equipment
  • 100 mL round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Inert gas line (Nitrogen or Argon)

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure (Friedel-Crafts Acylation)
  • Reaction Setup : To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (733 mg, 5.5 mmol). Add anhydrous dichloromethane (DCM, 30 mL) and cool the resulting suspension to 0 °C using an ice bath.

  • Reagent Addition : Slowly add 4-chlorobenzoyl chloride (963 mg, 5.5 mmol) to the stirred suspension. After 15 minutes, add a solution of 1-ethynyl-1-fluorocyclopropane (420 mg, 5.0 mmol) in anhydrous DCM (20 mL) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup : Carefully quench the reaction by pouring it into a beaker containing 50 g of crushed ice and 10 mL of concentrated HCl. Stir until all solids have dissolved. Transfer the mixture to a separatory funnel.

  • Extraction : Separate the layers and extract the aqueous layer twice with DCM (2 x 25 mL). Combine the organic layers.

  • Washing : Wash the combined organic phase sequentially with saturated aqueous NaHCO₃ solution (25 mL) and brine (25 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Characterization & Expected Results

The final product should be characterized to confirm its identity and purity.

MetricExpected Result
Yield 65–78%[8]
Appearance White to off-white solid
Melting Point 98–101 °C[8]
¹H NMR (CDCl₃) δ 7.4–7.6 (m, 4H, Ar–H), δ 1.2–1.5 (m, 4H, cyclopropyl–H)[8]
¹³C NMR (CDCl₃) δ 195.2 (C=O), δ 134.5 (Ar–Cl), δ 120.1 (d, JCF, C–F), [Aromatic carbons], [Cyclopropyl carbons][8]
HRMS (ESI) m/z [M+H]⁺ calculated for C₁₀H₉ClFO: 199.0329; found: 199.0331[8]

Optimization & Troubleshooting

While the Friedel-Crafts acylation is robust, a gold-catalyzed hydroarylation offers a milder, more advanced alternative.

  • Conceptual Gold-Catalyzed Protocol : A potential gold-catalyzed route would involve reacting 1-ethynyl-1-fluorocyclopropane with excess 4-chlorobenzene (acting as both reagent and solvent). A catalyst system of [Au(IPr)Cl]/AgOTf could be effective. The challenge lies in the competing hydration of the alkyne if water is present.[4]

  • Catalyst Choice : While [Au(PPh₃)Cl] is common, N-heterocyclic carbene (NHC) ligands like IPr can enhance catalyst stability and turnover frequency.[8] For difficult substrates, Au(III) complexes might offer different reactivity.[6][7]

  • Solvent : Polar aprotic solvents like DCM or 1,2-dichloroethane are generally preferred as they stabilize the cationic intermediates in the catalytic cycle.[8]

  • Side Reactions : In gold-catalyzed reactions, potential side products can arise from alkyne hydration (forming a ketone) or cycloisomerization of the cyclopropane ring.[9] Running the reaction under strictly anhydrous conditions is critical to minimize hydration.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[10]

  • Chemical Hazards :

    • Gold Catalysts : Gold salts are typically low in toxicity but should be handled with care to avoid inhalation of dust or skin contact.[11]

    • Chlorinated Compounds : 4-Chlorobenzoyl chloride is corrosive and a lachrymator. Handle only in a fume hood. Chlorinated solvents like DCM are volatile and suspected carcinogens; minimize exposure.[12]

    • Aluminum Chloride : AlCl₃ is a water-reactive and corrosive solid. It reacts violently with water, releasing HCl gas. Handle in a dry environment.

  • Reaction Quenching : The quenching of the Friedel-Crafts reaction is highly exothermic. Perform this step slowly and behind a safety shield.

  • Waste Disposal : Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected separately.

References

  • Mechanism of Alkyne Hydroarylation Catalyzed by (P,C)-Cyclometalated Au(III) Complexes. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c08365][6][7]

  • Gold-Catalyzed Cross-Couplings: New Opportunities for C-C Bond Formation. ChemCatChem. [URL: https://onlinelibrary.wiley.com/doi/10.1002/cctc.200900319][13]

  • This compound | 7297-79-4. Benchchem. [URL: https://www.benchchem.com/product/bcp166185][8]

  • General mechanism for gold-catalyzed alkyne hydrofunctionalization reactions. ResearchGate. [URL: https://www.researchgate.net/figure/General-mechanism-for-gold-catalyzed-alkyne-hydrofunctionalization-reactions_fig1_262331562][5]

  • Recent advances in the gold-catalyzed additions to C–C multiple bonds. Beilstein Journal of Organic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3149176/][1][2]

  • Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. Molecules. [URL: https://www.mdpi.com/1420-3049/24/16/2984][4]

  • Gold-catalyzed hydroarylation reactions: a comprehensive overview. RSC Advances. [URL: https://pubmed.ncbi.nlm.nih.gov/36172280/][3]

  • Gold Catalyst Applications. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/catalysis-and-inorganic-chemistry/gold-catalysis]

  • Gold(I)-Catalyzed Reaction of 1-(1-Alkynyl)-cyclopropyl Ketones with Nucleophiles: A Modular Entry to Highly Substituted Furans. Angewandte Chemie International Edition. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.200601252][9][14]

  • Safety Precautions for Handling Gold. goldmarket. [URL: https://goldmarket.co.uk/gold-news/what-safety-precautions-should-be-taken-when-handling-gold-in-a-workshop/][10]

  • Safety Data Sheet: Gold. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-7605-AU-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTQ1OTZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDExLzkwNzU0NzkxMTc4NTQucGRmfDljYjE5ZThjYjM5YjQ4ZDUxMmY0NzYwYjE4YjQzY2YwZWYxN2M4NzM2YjU4YjY3ZDU3N2I4OWYyN2E1YjQzN2E][11]

  • Risks associated with handling gold in industry. goldmarket. [URL: https://goldmarket.co.uk/gold-news/what-are-the-risks-associated-with-handling-gold-in-industry/][12]

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Application Note & Protocol: A Guide to the LDA-Mediated Synthesis of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone, a valuable building block in medicinal chemistry, particularly for the development of soluble guanylate cyclase (sGC) stimulators.[1] The protocol leverages the non-nucleophilic, strong base properties of Lithium Diisopropylamide (LDA) to facilitate the key carbon-carbon bond formation. This guide details the underlying reaction mechanism, provides a robust step-by-step protocol from reagent preparation to product purification, and offers expert insights into critical process parameters and troubleshooting.

Introduction and Significance

This compound is a ketone of significant interest in pharmaceutical research. Its structure, combining a halogenated aromatic ring with a strained, fluorinated cyclopropyl group, offers medicinal chemists a powerful tool to modulate key drug properties such as metabolic stability, lipophilicity, and target binding affinity.[1] The synthesis of such fluorinated cyclopropyl ketones, however, requires careful control of reactivity and reaction conditions.

This application note describes a reliable method centered on the use of Lithium Diisopropylamide (LDA). LDA is a sterically hindered, strong base renowned for its ability to deprotonate weakly acidic carbon acids without acting as a nucleophile itself, thereby preventing unwanted side reactions with electrophilic carbonyl centers.[2] The protocol outlined herein is designed for reproducibility and scalability in a standard research laboratory setting.

Mechanistic Rationale and Scientific Principles

The overall strategy involves the acylation of a nucleophilic 1-fluorocyclopropyl anion with an electrophilic 4-chlorobenzoyl source. The key to this transformation is the generation of the highly reactive cyclopropyl anion in a controlled manner, which is achieved through the deprotonation of a suitable precursor using freshly prepared LDA.

The Role of Lithium Diisopropylamide (LDA): LDA is the cornerstone of this synthesis for several reasons:

  • High Basicity: With the conjugate acid (diisopropylamine) having a pKa of ~36, LDA is sufficiently basic to deprotonate a wide range of carbon acids.[2]

  • Non-Nucleophilic Nature: The bulky isopropyl groups sterically shield the nitrogen atom, preventing it from attacking electrophilic centers like esters or amides. This ensures that its function is exclusively that of a base.[2]

  • Kinetic Control: Reactions are typically conducted at very low temperatures (-78 °C), which favors the kinetically preferred product. This is crucial for deprotonating sterically accessible protons and minimizing side reactions or decomposition of unstable intermediates.[2][3]

Proposed Reaction Pathway: The synthesis proceeds in two primary stages: (1) The in-situ preparation of LDA, and (2) The deprotonation and subsequent acylation reaction.

  • LDA Formation: n-Butyllithium (n-BuLi) deprotonates diisopropylamine to form LDA and butane gas. This is a rapid and quantitative acid-base reaction.[4]

  • Acylation: A 1-fluorocyclopropane precursor is deprotonated by the freshly prepared LDA to generate a lithium-fluorocyclopropyl nucleophile. This anion then undergoes nucleophilic acyl substitution with a suitable electrophile, such as N-methoxy-N-methyl-4-chlorobenzamide (a Weinreb amide), to yield the target ketone. The Weinreb amide is particularly effective as its N-methoxy-N-methyl group forms a stable, chelated intermediate that resists over-addition of the organolithium nucleophile.

Caption: Proposed reaction mechanism for the synthesis.

Safety and Handling

This protocol involves particularly hazardous substances that demand strict adherence to safety procedures.[5]

  • Pyrophoric Reagents: n-Butyllithium and solid LDA are pyrophoric and will ignite on contact with air.[2][6] Solutions of LDA are generally not pyrophoric but must be handled under an inert atmosphere (Argon or Nitrogen).[2] All transfers must be performed using syringe or cannula techniques.[7]

  • Strong Base: LDA is highly corrosive. Always wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and compatible gloves.[7][8]

  • Organofluorine Compounds: Fluorinated organic molecules can have unique toxicological profiles. Handle them in a well-ventilated fume hood to avoid inhalation.[9]

  • General Precautions: Ensure all glassware is oven- or flame-dried and assembled under an inert atmosphere to exclude moisture, which rapidly quenches organolithium reagents. All reactions should be conducted in a chemical fume hood.[10] An emergency shower and eyewash station must be accessible.

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale. Adjust quantities accordingly for different scales.

4.1 Materials and Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Equivalents
Diisopropylamine101.191.68 mL (1.21 g)12.01.2
n-Butyllithium (1.6 M in hexanes)64.067.5 mL12.01.2
1-Bromo-1-fluorocyclopropane (Precursor)140.971.41 g10.01.0
N-methoxy-N-methyl-4-chlorobenzamide199.652.00 g10.01.0
Anhydrous Tetrahydrofuran (THF)-~100 mL--
Saturated aqueous NH₄Cl solution-~50 mL--
Diethyl ether or Ethyl acetate-~150 mL--
Brine (Saturated aqueous NaCl)-~50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-As needed--

4.2 Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

4.3 Step-by-Step Procedure

Part A: In-situ Preparation of LDA Solution (~30 minutes)

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Under a positive pressure of inert gas, add anhydrous THF (40 mL) and diisopropylamine (1.68 mL, 12.0 mmol) via syringe.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (7.5 mL of 1.6 M solution, 12.0 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting colorless to pale yellow LDA solution at -78 °C for an additional 15-20 minutes before use.[4][11]

Part B: Synthesis of this compound (~4 hours)

  • In a separate flame-dried flask under inert gas, dissolve 1-bromo-1-fluorocyclopropane (1.41 g, 10.0 mmol) in anhydrous THF (20 mL).

  • Using a cannula, slowly add the solution of 1-bromo-1-fluorocyclopropane to the freshly prepared LDA solution at -78 °C. Expert Note: This step is proposed to generate the 1-fluoro-1-lithiocyclopropane via lithium-halogen exchange, a common alternative to direct deprotonation for less acidic C-H bonds.

  • Stir the reaction mixture at -78 °C for 45 minutes.

  • Dissolve N-methoxy-N-methyl-4-chlorobenzamide (2.00 g, 10.0 mmol) in anhydrous THF (20 mL).

  • Slowly add the Weinreb amide solution to the reaction mixture at -78 °C via cannula.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over a period of 1.5 hours.

  • Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution at 0 °C.[4]

  • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (50 mL) and then brine (50 mL).[3]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4.4 Purification

  • The crude residue should be purified by flash column chromatography on silica gel.

  • Use a gradient eluent system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 10% ethyl acetate in hexanes).

  • Combine the fractions containing the pure product (as determined by TLC analysis) and remove the solvent in vacuo to yield this compound as the final product.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Appearance: Expected to be a colorless oil or a low-melting solid.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C is recommended).[12]

  • ¹H NMR: Expect signals corresponding to the aromatic protons of the chlorophenyl group and the diastereotopic methylene protons of the cyclopropyl ring (typically in the δ 1.2–1.8 ppm range).[1]

  • ¹³C NMR: Signals should confirm the presence of the carbonyl carbon, the fluorinated cyclopropyl carbon, and the carbons of the chlorophenyl ring.

  • ¹⁹F NMR: A singlet or doublet (depending on coupling to adjacent protons) is expected, characteristic of the C-F bond in this environment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular weight (198.62 g/mol ) and show the characteristic isotopic pattern for a monochlorinated compound.[1][12]

References

  • Wikipedia. Lithium diisopropylamide. [Link]

  • Frontier, A. (2026). How to Prepare LDA. University of Rochester, Department of Chemistry. [Link]

  • ChemicalDesk.Com. (2012). Lithium diisopropylamide (LDA)-Preparation and usage. [Link]

  • Google Patents. (1986).
  • Sloop, J. C. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. [Link]

  • Google Patents. (1993). EP0560109A2 - Process for the preparation of 1-fluorocyclopropyl-methyl-ketone.
  • NIST. Methanone, (4-chlorophenyl)phenyl-. NIST Chemistry WebBook. [Link]

  • MDPI. (2009). methanone. [Link]

  • NIST. Methanone, (4-chlorophenyl)phenyl-. NIST Chemistry WebBook. [Link]

  • Ma, S., et al. (2008). LDA-mediated selective addition reaction of vinylidenecyclopropanes with aldehydes, ketones, and enones. Organic Letters. [Link]

  • EPFL. Laboratory safety -LSCI. [Link]

  • New Jersey Department of Health. Hazard Summary Identification. [Link]

  • Nambo, M., et al. (2015). LDA-Mediated Synthesis of Triarylmethanes by Arylation of Diarylmethanes with Fluoroarenes at Room Temperature. Organic Letters. [Link]

  • Chemistry For Everyone. (2025). What Safety Precautions Should Be Taken When Working with Solvents?. YouTube. [Link]

  • MDPI. (2020). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. [Link]

  • Sloop, J. C. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2018). Enolate Reactions - Direct Alkylation of Ketones With LDA. YouTube. [Link]

  • Princeton University EHS. Safe handling of organolithium compounds in the laboratory. [Link]

  • Ghorai, M. K., et al. (2015). LDA-mediated synthesis of ortho-cyanated diarylmethanes by reaction of fluoroarene with arylacetonitrile at room temperature. Organic Chemistry Frontiers. [Link]

  • ChemHelp ASAP. (2019). deprotonation of ketones with LDA to make enolates. YouTube. [Link]

  • The Organic Chemistry Tutor. (2021). Alkylation With LDA Mechanism | Organic Chemistry. YouTube. [Link]

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High-Performance Liquid Chromatography (HPLC) Purification of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone: A Detailed Method Development and Scale-Up Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chlorophenyl)(1-fluorocyclopropyl)methanone is a key chemical building block utilized in medicinal chemistry, particularly in the synthesis of novel therapeutic agents.[1] Its unique structure, featuring a halogenated aromatic ring and a strained fluorinated cyclopropyl group, presents specific challenges and opportunities for purification. This application note provides a comprehensive, scientifically-grounded protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind method development, from initial analytical-scale separation to preparative-scale purification, and conclude with purity verification. The protocols described herein are designed to be self-validating, ensuring researchers can achieve high purity and yield with confidence.

The Scientific Rationale: Separation Strategy

The purification strategy is dictated by the physicochemical properties of the target molecule. This compound is a neutral molecule with significant non-polar character, a fact underscored by its calculated LogP of approximately 3.02.[2] This inherent hydrophobicity makes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal purification technique.

In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. The separation mechanism is governed by hydrophobic interactions; the non-polar analyte partitions between the polar mobile phase and the non-polar stationary phase.[3] Molecules with greater hydrophobic character, like our target compound, will interact more strongly with the stationary phase, resulting in longer retention times. By gradually increasing the concentration of an organic solvent (e.g., acetonitrile) in the mobile phase, we can systematically elute compounds based on their polarity, with the most hydrophobic compounds eluting last.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 103543-60-8[2][4][5]
Molecular Formula C₁₀H₈ClFO[1][2][4]
Molecular Weight 198.62 g/mol [1][2]
LogP 3.0248[2]
Solubility Reported as DMSO-soluble[1]
Structure Aromatic ketone with chloro and fluoro-cyclopropyl substituents[1]

Workflow for HPLC Purification

The overall process follows a logical progression from small-scale method development to large-scale purification and final analysis. This ensures that the separation is optimized before committing larger quantities of valuable crude material.

HPLC_Purification_Workflow Crude Crude Sample (Dissolved & Filtered) Analytical Analytical HPLC: Method Development Crude->Analytical Inject small aliquot Prep Preparative HPLC: Scale-Up & Run Crude->Prep Load bulk sample Optimize Optimize Gradient & Parameters Analytical->Optimize Evaluate Resolution Optimize->Prep Transfer Method Collect Peak-Based Fraction Collection Prep->Collect Analysis Fraction Analysis (Analytical HPLC) Collect->Analysis Inject fraction aliquots Pool Pool Pure Fractions Analysis->Pool Confirm Purity >95% Final Solvent Evaporation & Final Product Isolation Pool->Final

Caption: Overall workflow for HPLC purification.

Materials and Methods

Equipment and Consumables
ItemSpecification
HPLC System Preparative HPLC system with gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
Fraction Collector Automated fraction collector triggered by time or UV signal.
Analytical Column C18 stationary phase, 4.6 x 150 mm, 5 µm particle size.
Preparative Column C18 stationary phase, 21.2 x 150 mm (or larger), 5-10 µm particle size.
Syringe Filters 0.22 µm or 0.45 µm PTFE for organic solvents.
Vials Autosampler vials, fraction collection tubes/vessels.
Solvent Filtration Glass filtration apparatus with 0.22 µm membrane.
Reagents and Solvents
  • This compound: Crude material for purification.

  • Acetonitrile (MeCN): HPLC grade or higher.

  • Water (H₂O): Deionized, 18.2 MΩ·cm (Type 1 Ultrapure).

  • Trifluoroacetic Acid (TFA): HPLC grade, >99.5% purity.

  • Methanol (MeOH): HPLC grade (for sample dissolution and cleaning).

  • Dimethyl Sulfoxide (DMSO): HPLC grade (if needed for initial sample solubilization).

Experimental Protocols

Protocol 1: Analytical Method Development

Causality: The goal here is to find the optimal conditions for separating the target compound from its impurities on a small, fast scale. A C18 column is the workhorse for reverse-phase chromatography and the logical starting point.[6] Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower backpressure.[7] A broad "scouting" gradient is used to quickly determine the approximate elution conditions.

Step-by-Step Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in Water.

    • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Sample Preparation:

    • Prepare a stock solution of the crude material at ~1-2 mg/mL in Methanol or Acetonitrile.

    • Note: If solubility is poor, use a minimal amount of DMSO to dissolve the sample, then dilute with MeCN/H₂O to maintain mobile phase compatibility.

    • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

  • Instrument Setup (Analytical):

    • Install the analytical C18 column (4.6 x 150 mm).

    • Set the column oven temperature to 30 °C for reproducibility.

    • Set the UV detector to acquire data across a range (e.g., 210-400 nm) or at a primary wavelength of 254 nm, which is a common choice for aromatic compounds.[6]

    • Equilibrate the column with the starting mobile phase conditions (e.g., 95% A / 5% B) for 10-15 minutes or until a stable baseline is achieved.

  • Scouting Gradient Run:

    • Inject 5-10 µL of the filtered sample.

    • Run a broad linear gradient to find the elution point of the target compound.

Example Analytical Scouting Gradient:

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.0955
20.01.0595
25.01.0595
25.11.0955
30.01.0955
  • Optimization:

    • Analyze the chromatogram. Identify the peak corresponding to the product (it should be the major peak if the reaction was successful).

    • Adjust the gradient to be shallower around the elution time of the target peak to maximize resolution from nearby impurities. For example, if the peak elutes at 60% B, a new gradient might run from 45% to 75% B over 15 minutes.

Protocol 2: Preparative Scale-Up and Purification

Causality: Scaling up involves translating the optimized analytical method to a larger column to process more material. The key is to maintain the separation's resolving power while maximizing throughput. Flow rates and gradient times are adjusted proportionally to the column volume. The sample is dissolved at a much higher concentration for loading.

Step-by-Step Procedure:

  • Calculate Preparative Parameters:

    • Flow Rate: Scale the flow rate based on the cross-sectional area of the columns:

      • Flow_prep = Flow_analyt × (Radius_prep² / Radius_analyt²)

      • For a 21.2 mm ID column from a 4.6 mm ID column: Flow_prep ≈ Flow_analyt × (10.6² / 2.3²) ≈ 21 × Flow_analyt. A typical preparative flow rate would be ~20 mL/min.

    • Gradient Time: The gradient duration should be scaled similarly to maintain resolution.

    • Sample Load: The maximum sample load depends on the column size and the resolution from the nearest impurity. For a 21.2 x 150 mm column, a load of 50-200 mg per injection is a reasonable starting point.

  • Sample Preparation (Preparative):

    • Dissolve the calculated amount of crude material in the minimum amount of a strong solvent (like DMSO or Methanol).

    • Dilute with Mobile Phase A if possible to ensure good peak shape upon injection. The final injection volume should be kept as small as practical.

    • Filter the concentrated sample solution.

  • Instrument Setup (Preparative):

    • Install the preparative C18 column (21.2 x 150 mm).

    • Equilibrate the column with the starting mobile phase conditions at the new preparative flow rate. This will require a larger volume and more time than the analytical column.

    • Set up the fraction collector to collect fractions based on the UV signal threshold. Set the threshold just above the baseline noise to ensure the entire peak is collected.

  • Purification Run:

    • Inject the concentrated sample.

    • Run the scaled, optimized preparative gradient.

    • Monitor the chromatogram in real-time and ensure the fraction collector is triggering correctly.

Protocol 3: Fraction Analysis and Product Isolation

Causality: This step is the "self-validating" core of the protocol. Not every fraction collected under a peak will have the same purity. Analyzing individual or pooled fractions is essential to ensure that only those meeting the required purity specification are combined for the final product.

  • Analyze Fractions:

    • Switch the HPLC system back to the analytical column and method.

    • Inject a small aliquot (5-10 µL) from each collected fraction or from strategically pooled fractions (e.g., front, middle, and tail of the peak).

  • Pool and Isolate:

    • Based on the analytical results, combine all fractions that meet the desired purity level (e.g., >98%).

    • Remove the organic solvent (primarily acetonitrile) from the pooled fractions using a rotary evaporator.

    • The remaining aqueous solution may be lyophilized (freeze-dried) or extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to isolate the final product.

    • Dry the final compound under high vacuum.

Method Optimization and Troubleshooting

The success of a purification relies on systematic optimization. The following decision tree illustrates a logical approach to troubleshooting common issues.

Troubleshooting_Logic Start Evaluate Initial Chromatogram Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Tailing->Fronting No Sol_Tailing Cause: Secondary Silanol Interactions Solution: Ensure 0.1% TFA/Formic Acid is in both mobile phases. Tailing->Sol_Tailing Yes Resolution Poor Resolution? Fronting->Resolution No Sol_Fronting Cause: Sample Overload or Incompatible Injection Solvent Solution: Reduce sample load. Dissolve sample in mobile phase. Fronting->Sol_Fronting Yes Good Good Separation Resolution->Good No Sol_Resolution Cause: Gradient too steep Solution: Decrease gradient slope (%B/min). Consider alternative column (e.g., Phenyl-Hexyl). Resolution->Sol_Resolution Yes

Caption: Decision tree for HPLC method troubleshooting.

Conclusion

This application note provides a robust and detailed framework for the HPLC purification of this compound. By following a logical progression from analytical method development to preparative scale-up and rigorous fraction analysis, researchers can reliably obtain this valuable chemical intermediate with high purity. The key to success lies not in a single set of parameters, but in understanding the principles of reverse-phase chromatography and applying a systematic approach to method optimization.

References

  • Separation of Cyclopropyl methyl ketone on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. [Link]

  • Methanone, (4-chlorophenyl)(1-fluorocyclopropyl)- (9CI). Chongqing Chemdad Co., Ltd. [Link]

  • This compound | CAS 103543-60-8. Chemical-Suppliers.com. [Link]

  • Analytical Method Development and Validation by RP-HPLC technique: a Review. International Journal of Pharmaceutical Quality Assurance. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering. [Link]

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... ResearchGate. [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation. [Link]

  • Application Compendium Solutions for Preparative HPLC. Agilent Technologies. [Link]

  • Methanone, (4-chlorophenyl)phenyl-. NIST WebBook. [Link]

  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. [Link]

  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent Technologies. [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]

  • HPLC purification of peptides and miniature proteins. ResearchGate. [Link]

  • Method for the determination of aldehydes and ketones in ambient air using HPLC. U.S. Environmental Protection Agency (EPA). [Link]

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Application Notes and Protocols for the NMR Spectroscopic Analysis of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone

This compound, a chemical building block with the CAS Registry Number 103543-60-8, holds considerable interest in the fields of medicinal chemistry and drug development.[1] Its molecular architecture, which marries a 4-chlorophenyl moiety with a unique 1-fluorocyclopropyl group, makes it a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications.[1] The incorporation of a fluorine atom and a cyclopropyl ring are established strategies in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1]

Given its importance, unambiguous structural confirmation and purity assessment are critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of such small molecules in solution. This guide provides a detailed overview of the expected NMR spectroscopic data for this compound and outlines standardized protocols for data acquisition and interpretation.

Predicted NMR Spectroscopic Data

Data Summary Tables

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.05Doublet (d)8.52HH-2', H-6' (Aromatic)
7.50Doublet (d)8.52HH-3', H-5' (Aromatic)
1.75 - 1.65Multiplet (m)-2HH-2a, H-3a (Cyclopropyl)
1.55 - 1.45Multiplet (m)-2HH-2b, H-3b (Cyclopropyl)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmCoupling to Fluorine (¹⁹F)Assignment
192.5Doublet, J ≈ 18 HzC=O (Ketone)
140.5SingletC-4' (Aromatic)
134.0SingletC-1' (Aromatic)
130.8SingletC-2', C-6' (Aromatic)
129.2SingletC-3', C-5' (Aromatic)
88.0Doublet, J ≈ 240 HzC-1 (Quaternary, C-F)
18.5Doublet, J ≈ 8 HzC-2, C-3 (Cyclopropyl)

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling to Protons (¹H)Assignment
-145.0MultipletComplexF-1

Detailed Spectral Interpretation

¹H NMR Spectrum

The proton NMR spectrum is expected to be characterized by two distinct regions: the aromatic region and the aliphatic (cyclopropyl) region.

  • Aromatic Protons (H-2', H-6', H-3', H-5'): The 4-chlorophenyl group will present as a classic AA'BB' system. For simplicity, this is often approximated as two doublets. The protons ortho to the electron-withdrawing carbonyl group (H-2', H-6') are deshielded and appear downfield around 8.05 ppm. The protons meta to the carbonyl (H-3', H-5') will be found further upfield, around 7.50 ppm. Both signals will appear as doublets with a typical ortho coupling constant of approximately 8.5 Hz.

  • Cyclopropyl Protons (H-2, H-3): The four protons on the cyclopropyl ring are diastereotopic due to the presence of the fluorine atom at the C-1 position. This will result in a complex set of multiplets in the upfield region, predicted to be between 1.45 and 1.75 ppm. The geminal (H-H on the same carbon), cis, and trans couplings, in addition to couplings to the fluorine atom (²JHF and ³JHF), will contribute to the complexity of these signals.

¹³C NMR Spectrum

The carbon spectrum provides key information, particularly through the carbon-fluorine couplings.

  • Carbonyl Carbon (C=O): The ketone carbon is expected to be the most downfield signal, around 192.5 ppm. It will likely exhibit a small doublet splitting due to a two-bond coupling with the fluorine atom (²JCF).

  • Aromatic Carbons: The four signals of the 4-chlorophenyl ring are expected in their typical ranges. The carbon bearing the chlorine (C-4') will be around 140.5 ppm, while the ipso-carbon attached to the carbonyl group (C-1') will be near 134.0 ppm. The protonated carbons will appear at approximately 130.8 ppm (C-2', C-6') and 129.2 ppm (C-3', C-5').

  • Cyclopropyl Carbons: The most informative signals are from the cyclopropyl ring. The quaternary carbon bonded to the fluorine (C-1) will show a very large one-bond C-F coupling constant (¹JCF) of around 240 Hz, appearing as a doublet centered near 88.0 ppm. The two equivalent methylene carbons (C-2, C-3) will appear much further upfield (around 18.5 ppm) and will also be split into a doublet by a smaller two-bond C-F coupling (²JCF).

¹⁹F NMR Spectrum

The ¹⁹F NMR provides a direct window into the fluorine environment.[2]

  • Fluorine Signal (F-1): A single fluorine environment will result in one signal. Based on typical chemical shift ranges for fluorine on an sp³-hybridized carbon, this signal is predicted to appear around -145.0 ppm (relative to CFCl₃).[3][4] This signal will be split into a complex multiplet due to two- and three-bond couplings to the four diastereotopic cyclopropyl protons. Proton decoupling would simplify this signal to a singlet.

Experimental Protocols

Protocol 1: Standard 1D NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality ¹H, ¹³C, and ¹⁹F NMR spectra.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity (typically aiming for a line shape of <1 Hz at half-height for the TMS signal).

    • Tune and match the respective probes for ¹H, ¹³C, and ¹⁹F nuclei.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Use a standard 30° pulse width.

    • Set the relaxation delay (d1) to 2 seconds.

    • Acquire 16 scans.

    • Process the data with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.

    • Phase and baseline correct the spectrum. Reference the TMS peak to 0.00 ppm.

  • ¹³C{¹H} NMR Acquisition:

    • Set the spectral width to cover a range of -10 to 220 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the relaxation delay (d1) to 2 seconds.

    • Acquire 1024 scans or more to achieve adequate signal-to-noise.

    • Process the data with an exponential multiplication (line broadening of 1.0 Hz) and Fourier transform.

    • Phase and baseline correct the spectrum. Reference the CDCl₃ solvent peak to 77.16 ppm.

  • ¹⁹F NMR Acquisition:

    • Set the spectral width to cover a range appropriate for organofluorine compounds (e.g., -50 to -250 ppm).

    • Use a standard 30° pulse width. A proton-decoupled experiment can be run for simplification.

    • Set the relaxation delay (d1) to 2 seconds.

    • Acquire 64 scans.

    • Process the data with an exponential multiplication (line broadening of 0.5 Hz) and Fourier transform.

    • Phase and baseline correct the spectrum. An external reference standard like CFCl₃ (0 ppm) is typically used.

Workflow Diagrams

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing cluster_analysis Analysis & Interpretation Weigh Weigh Compound (10-15 mg) Dissolve Dissolve in CDCl3 with TMS Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Setup Lock, Tune, Shim Transfer->Setup H1 Acquire ¹H Spectrum (16 scans) Setup->H1 C13 Acquire ¹³C Spectrum (1024 scans) Setup->C13 F19 Acquire ¹⁹F Spectrum (64 scans) Setup->F19 FT Fourier Transform H1->FT C13->FT F19->FT Phase Phase & Baseline Correction FT->Phase Reference Reference Spectra (TMS, CDCl₃) Phase->Reference Assign Assign Signals Reference->Assign Report Generate Report Assign->Report

Conclusion

This application note provides a comprehensive, albeit predicted, guide to the NMR spectroscopic data for this compound. The detailed protocols and spectral interpretations serve as a robust framework for researchers in quality control, reaction monitoring, and structural verification of this important chemical intermediate. The unique spectral features arising from the fluorinated cyclopropyl group, especially the large ¹JCF coupling, are definitive markers for structural confirmation.

References

  • This compound (CAS 103543-60-8) Product Page.

  • General Information on 19F NMR Spectroscopy.

  • 19F Chemical Shifts and Coupling Constants Table.

  • Fluorine NMR Information.

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Application Notes: The Strategic Use of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine and strained ring systems into drug candidates represents a cornerstone of modern medicinal chemistry, aimed at optimizing potency, selectivity, and pharmacokinetic profiles. The 1-fluorocyclopropyl motif has emerged as a particularly valuable bioisostere, capable of modulating key molecular properties such as lipophilicity, metabolic stability, and conformational rigidity. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone, a versatile chemical building block for accessing novel therapeutics. We present not just procedural steps, but the underlying scientific rationale, enabling investigators to leverage this synthon to its fullest potential in drug discovery programs. Detailed protocols for its synthesis and a representative downstream functionalization are provided, alongside data-driven insights into the impact of the 1-fluorocyclopropyl moiety on biological activity and pharmacokinetics.

Introduction: The Value Proposition of the 1-Fluorocyclopropyl Ketone Moiety

The confluence of a cyclopropyl ring and a fluorine atom offers a unique set of properties that medicinal chemists can exploit to overcome common drug design challenges. The cyclopropane ring, as a rigid alkyl linker, reduces conformational flexibility, which can lead to improved binding affinity by minimizing the entropic penalty of receptor binding.[1] Its enhanced p-character and shorter, stronger C-H bonds also contribute to increased metabolic stability.[1]

Fluorine, the most electronegative element, introduces potent electronic effects. A single fluorine atom can profoundly alter a molecule's pKa, dipole moment, and hydrogen bonding capabilities.[2][3] Crucially, the C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, a common strategy to block metabolic "soft spots" and enhance a drug's half-life.[2][4]

The this compound scaffold combines these features into a synthetically accessible building block. The ketone functionality serves as a versatile handle for a wide array of chemical transformations, including nucleophilic additions, reductions, and condensations, allowing for its incorporation into diverse molecular architectures.[5] The 4-chlorophenyl group is a common feature in bioactive molecules, often participating in hydrophobic or halogen bonding interactions within protein binding sites. This application note will detail the synthesis of this key intermediate and explore its application in the generation of novel chemical entities with therapeutic potential.

Synthesis and Characterization

The synthesis of this compound can be efficiently achieved through the nucleophilic addition of a Grignard reagent to a fluorinated cyclopropyl precursor. While a direct protocol for this specific molecule is not widely published, a robust and logical pathway can be constructed from established organometallic principles and related syntheses.[3][6] The key steps involve the preparation of 4-chlorophenylmagnesium bromide and its subsequent reaction with 1-fluoro-1-cyanocyclopropane.

Workflow for Synthesis

The overall synthetic strategy is a two-step process starting from commercially available materials.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition & Hydrolysis A 4-Bromochlorobenzene C 4-Chlorophenylmagnesium Bromide A->C Dry Ether/THF B Magnesium Turnings B->C E Imine Intermediate (not isolated) D 1-Fluoro-1-cyanocyclopropane D->E 1. Add Grignard (C) 2. Stir F This compound E->F Aqueous Acid Workup (e.g., H3O+)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Causality: This protocol utilizes a Grignard reaction, a classic and reliable method for carbon-carbon bond formation. The reaction of an organomagnesium reagent with a nitrile is a well-established route to ketones following acidic hydrolysis of the intermediate imine.[3][7] The use of anhydrous solvents is critical to prevent the quenching of the highly reactive Grignard reagent.

Materials:

  • 4-Bromochlorobenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • 1-Fluoro-1-cyanocyclopropane

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of 4-bromochlorobenzene (1.0 eq) in anhydrous diethyl ether.

    • Add a small portion of the bromide solution to the magnesium. If the reaction does not initiate (indicated by heat evolution and disappearance of the iodine color), gently warm the flask.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Nitrile:

    • Cool the freshly prepared 4-chlorophenylmagnesium bromide solution to 0 °C using an ice bath.

    • In a separate flask, prepare a solution of 1-fluoro-1-cyanocyclopropane (1.1 eq) in anhydrous diethyl ether.

    • Add the nitrile solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.

  • Hydrolysis and Workup:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Follow this with the addition of 1 M HCl until the aqueous layer is acidic, which hydrolyzes the intermediate imine to the desired ketone.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

    • Characterization (Expected):

      • ¹H NMR: Signals corresponding to the aromatic protons of the 4-chlorophenyl group and the diastereotopic cyclopropyl protons.

      • ¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, and the cyclopropyl carbons, with characteristic C-F coupling.

      • ¹⁹F NMR: A singlet or multiplet corresponding to the fluorine on the cyclopropyl ring.

      • LC-MS: A peak corresponding to the correct mass-to-charge ratio for the protonated molecule [M+H]⁺.

Applications in Medicinal Chemistry

The title compound is a valuable starting point for synthesizing more complex molecules. A primary application involves the reduction of the ketone to a secondary alcohol, which can then be used in subsequent coupling reactions or serve as a key pharmacophoric element.

Protocol: Reduction to (4-Chlorophenyl)(1-fluorocyclopropyl)methanol

Causality: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting other potentially sensitive functional groups like the aryl chloride or the C-F bond.[5] Methanol is a common protic solvent for these reductions, facilitating the reaction and the workup.

Materials:

  • This compound (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise, ensuring the temperature remains low.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract with dichloromethane (3x).

  • Combine the organic extracts, wash with saturated NaHCO₃ solution, and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude (4-Chlorophenyl)(1-fluorocyclopropyl)methanol.

  • Purify by silica gel column chromatography if necessary.

Case Study: Impact on Biological Targets and Pharmacokinetics

While this compound is a building block, the strategic impact of the 1-fluorocyclopropyl group it installs can be clearly demonstrated by examining advanced drug candidates. A compelling example comes from the development of noncovalent inhibitors of Bruton's tyrosine kinase (Btk), a critical target in immunology.[5]

Lead Optimization Workflow

The introduction of a fluorocyclopropyl group is a deliberate step in the lead optimization cycle to fine-tune multiple properties simultaneously.

G A Initial Hit/Lead (e.g., Aromatic Amide) B Introduce Cyclopropyl Amide A->B Goal: Improve Lipophilic Efficiency (LLE) & Solubility C Introduce Fluorocyclopropyl Amide B->C Goal: Fine-tune Potency & Physicochemical Properties D Optimize Stereochemistry ((R,R) vs (S,S)) C->D Goal: Mitigate Off-Target Effects (e.g., hERG) E Preclinical Candidate D->E Achieved: Balanced Profile of Potency, Selectivity, & Safety

Caption: Lead optimization workflow incorporating a fluorocyclopropyl moiety.

Quantitative Impact on Potency and Safety

In the development of Btk inhibitors, replacing an aromatic group with a cyclopropyl amide maintained potency. Subsequent fluorination of the cyclopropyl ring led to stereoisomers with distinct biological profiles. This highlights the causality: the precise 3D arrangement of the fluorine atom influences interactions with the target protein and off-target channels like hERG.

CompoundH3 MotifAmide MoietyBtk IC₅₀ (nM)[5]hERG IC₅₀ (µM)[5]
Analog 1 tert-Butyl-phthalazinoneCyclopropyl7.1>60% inhib. @ 10µM
Analog 2 (25) tert-Butyl-phthalazinone(S,S)-2-Fluorocyclopropyl2.3 1.3
Analog 3 (24) tert-Butyl-phthalazinone(R,R)-2-Fluorocyclopropyl3.2 >10 (25% inhib.)
Data synthesized from Crawford et al., J. Med. Chem. 2020.[5]

As shown in the table, introducing the fluorine atom (Analog 2) slightly improved Btk potency over the non-fluorinated parent (Analog 1). However, it introduced significant hERG liability. Critically, switching the stereochemistry to the (R,R)-isomer (Analog 3) retained high Btk potency while dramatically reducing hERG inhibition, a crucial step toward a safer clinical candidate.[5]

Impact on Rat Pharmacokinetics

The fluorocyclopropyl motif also influences pharmacokinetic properties. The optimized (R,R)-fluoroaryl analog 34 from the same study demonstrated favorable oral exposure in rats.

CompoundDose (mg/kg, PO)Cₘₐₓ (ng/mL)[5]AUC₀₋₂₄ (ng·h/mL)[5]
Analog 34 10180020000
Data synthesized from Crawford et al., J. Med. Chem. 2020.[5]

This data underscores that the strategic inclusion of the 1-fluorocyclopropyl group, accessible from synthons like this compound, can yield compounds with a desirable balance of potency, safety, and pharmacokinetic properties suitable for in vivo development.

Relevance to Biological Signaling Pathways

Building blocks like this compound are often used to synthesize modulators of critical signaling pathways. One such pathway of high therapeutic interest is the Nitric Oxide-Soluble Guanylate Cyclase-Cyclic Guanosine Monophosphate (NO-sGC-cGMP) pathway. sGC stimulators are a class of drugs that enhance this pathway and are used to treat conditions like pulmonary hypertension and heart failure.[8]

The Soluble Guanylate Cyclase (sGC) Signaling Pathway

G cluster_0 Cell Membrane NO Nitric Oxide (NO) sGC_inactive sGC (Heme-Fe2+) Inactive NO->sGC_inactive Binds to Heme sGC_active sGC Active sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active PDE5 PDE5 cGMP->PDE5 Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates AMP 5'-GMP PDE5->AMP Effects Physiological Effects (e.g., Vasodilation) PKG->Effects Stimulator sGC Stimulator (e.g., Vericiguat) Stimulator->sGC_inactive Allosteric Binding (Synergistic with NO)

Caption: The NO-sGC-cGMP signaling pathway targeted by sGC stimulators.

sGC stimulators, such as Vericiguat, bind to sGC allosterically, sensitizing it to endogenous nitric oxide and directly stimulating it to produce cGMP. This leads to downstream effects like smooth muscle relaxation and vasodilation. The synthesis of these complex molecules often relies on aryl ketone building blocks, underscoring the potential utility of this compound in accessing novel modulators of this and other critical pathways.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. It provides a gateway to incorporating the 1-fluorocyclopropyl moiety—a bioisostere proven to enhance metabolic stability, modulate physicochemical properties, and enable fine-tuning of a compound's safety and efficacy profile. The protocols and data presented herein offer a comprehensive framework for researchers to understand the causality behind its use, apply it effectively in their synthetic campaigns, and ultimately accelerate the discovery of novel therapeutics.

References

  • Crawford, J. J., et al. (2020). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science. Available at: [Link]

  • MDPI. (2009). methanone. Molbank. Available at: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available at: [Link]

  • Google Patents. (n.d.). CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone.
  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry.
  • Atarashi, S., et al. (1993). Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Journal of Medicinal Chemistry. Available at: [Link]

  • O'Hagan, D. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • Gillis, E. P., et al. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry.
  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Available at: [Link]

  • Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure. Journal of Medicinal Chemistry. Available at: [Link]

  • Sandner, P., et al. (2018). Soluble Guanylate Cyclase Stimulators and Activators. Handbook of Experimental Pharmacology. Available at: [Link]

  • Bozkurt, M., et al. (2021). Clinical Pharmacokinetic and Pharmacodynamic Profile of Vericiguat. Clinical Pharmacokinetics. Available at: [Link]

  • Stasch, J. P., et al. (2013). Soluble guanylate cyclase stimulators in pulmonary hypertension. Handbook of experimental pharmacology. Available at: [Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Available at: [Link]

  • Delion, L., et al. (2021). Synthesis and Applications of Fluorocyclopropanes. Chemical Reviews.
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology. Available at: [Link]

  • Google Patents. (n.d.). US5498750A - Process for the preparation of 1-fluoro-cyclopropane-1-carboxylic acid.
  • Friebe, A., & Stasch, J. P. (2020).
  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Available at: [Link]

  • Organic Syntheses. (n.d.). Grignard, cyanohydrins, and Wittig reactions.
  • Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Available at: [Link]

  • Reagents, G., & to Nitriles to give Ketones (after hydrolysis), O. A. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry.
  • Chemical Synthesis. (n.d.). (4-chlorophenyl)methanol. Available at: [Link]

  • SpectraBase. (n.d.). (4-Chlorophenyl)[2-(1H-pyrazol-1-yl)phenyl]methanone. Available at: [Link]

  • ResearchGate. (n.d.). Trace Level Quantification of (−)2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. Available at: [Link]

  • ResearchGate. (n.d.). 1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid. Available at: [Link]

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Application Notes & Protocols: The Utility of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone as a Strategic Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive technical guide on the strategic use of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone as a versatile intermediate in the synthesis of potential agrochemical agents. We will explore its chemical value, provide detailed synthetic protocols for creating advanced intermediates, and discuss the mechanistic rationale behind its application.

Introduction: The Strategic Value of a Fluorinated Cyclopropyl Ketone

This compound (CAS: 103543-60-8) is a sophisticated chemical building block whose value in synthetic chemistry is derived from its unique combination of structural motifs.[1] While it has seen significant use in medicinal chemistry for developing complex therapeutic molecules, its inherent properties make it an equally compelling starting material for novel agrochemical discovery.[1]

The two key features of this molecule are:

  • The 1-Fluorocyclopropyl Group: The incorporation of fluorine is a well-established strategy in agrochemical design to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target enzymes.[1][2] The strained cyclopropyl ring provides a rigid, three-dimensional scaffold that can be crucial for precise interaction with biological targets.

  • The 4-Chlorophenyl Moiety: This group is a common feature in a vast array of pesticides. The chlorine atom can influence the electronic properties of the molecule and provides a site for potential metabolic transformation or can be integral to the molecule's interaction with its target.

These notes will focus on leveraging this ketone as a precursor for two classes of agrochemicals with proven modes of action: triazole fungicides and novel insecticidal amides.

Physicochemical Properties of this compound
Molecular Formula C₁₀H₈ClFO
Molecular Weight 198.62 g/mol [3]
Appearance White crystalline solid (typical)
Melting Point 98–100°C[1]
Boiling Point 75°C @ 0.1 Torr[3]
Solubility Soluble in DMSO and other common organic solvents[1]

Application I: Synthesis of Triazole Fungicide Precursors

Triazole fungicides are a cornerstone of modern crop protection, functioning as potent inhibitors of sterol biosynthesis, a pathway essential for fungal cell membrane integrity.[4] They specifically inhibit the cytochrome P450 enzyme C14-demethylase.[4] The following multi-step protocol outlines the conversion of this compound into a key triazole-containing intermediate, analogous to the core structure of many commercial fungicides.

Triazole Synthesis Pathway A This compound B (4-Chlorophenyl)(1-fluorocyclopropyl)methanol A->B  Reduction (e.g., NaBH₄) C 1-((4-Chlorophenyl)(1-fluorocyclopropyl)methyl)-1H-1,2,4-triazole B->C  Substitution (via Halogenation) + 1,2,4-Triazole

Caption: Synthetic pathway to a triazole fungicide core structure.

Protocol 1: Synthesis of 1-((4-Chlorophenyl)(1-fluorocyclopropyl)methyl)-1H-1,2,4-triazole

Rationale: This protocol first reduces the ketone to a secondary alcohol. This alcohol is then converted into a suitable leaving group (e.g., a bromide, not isolated) to facilitate nucleophilic substitution by the 1,2,4-triazole anion, a common strategy for building this class of fungicides.

Step 2.1: Reduction of the Ketone to (4-Chlorophenyl)(1-fluorocyclopropyl)methanol

  • Materials: this compound, Methanol (MeOH), Sodium borohydride (NaBH₄), Dichloromethane (DCM), 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol (10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Quench the reaction by slowly adding 1M HCl at 0°C until the effervescence ceases and the pH is acidic (~pH 2-3).

    • Extract the mixture with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2.2: Synthesis of the Final Triazole Compound

  • Materials: (4-Chlorophenyl)(1-fluorocyclopropyl)methanol (from Step 2.1), Thionyl chloride (SOCl₂), 1,2,4-Triazole, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • Prepare Sodium Triazolide (in a separate flask): Under an inert nitrogen atmosphere, suspend sodium hydride (1.2 eq) in anhydrous DMF (5 mL). Add 1,2,4-triazole (1.2 eq) portion-wise at 0°C. Stir the mixture at room temperature for 1 hour until gas evolution stops.

    • Activate the Alcohol: In the primary reaction flask, dissolve the alcohol from Step 2.1 (1.0 eq) in anhydrous DCM (10 mL). Cool to 0°C and add thionyl chloride (1.1 eq) dropwise. Stir at room temperature for 1-2 hours until TLC confirms the consumption of the starting alcohol. Concentrate the mixture under reduced pressure to remove excess SOCl₂ and solvent.

    • Couple the Fragments: Re-dissolve the crude chloride intermediate in anhydrous DMF (5 mL) and add it dropwise to the pre-formed sodium triazolide suspension at 0°C.

    • Heat the reaction mixture to 60-70°C and stir for 12-18 hours.

    • Cool the reaction to room temperature and quench by carefully pouring it into ice water (50 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (3 x 20 mL) to remove DMF, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain the target triazole compound.

Application II: Synthesis of Potential Insecticidal Amides

Amide-containing compounds represent a vast and diverse class of insecticides. By converting the ketone to a carboxylic acid, it can be coupled with various amine fragments known for their bioactivity, such as piperazine, to explore new chemical space for insecticidal discovery.[5]

Workflow cluster_prep Acid Preparation cluster_coupling Amide Coupling A Start: Ketone Intermediate B Oxidation Reaction (e.g., KMnO₄) A->B C Work-up & Purification B->C D Isolate Carboxylic Acid C->D E Activate Acid with EDCI / HOBt D->E Proceed to Coupling F Add Amine Fragment (e.g., Boc-piperazine) E->F G Reaction & TLC Monitoring F->G H Aqueous Work-up G->H I Purification (Column Chromatography) H->I J Final Amide Product I->J

Caption: Experimental workflow for insecticidal amide synthesis.

Protocol 2: Synthesis of a Piperazine Amide Derivative

Rationale: This protocol transforms the ketone into a carboxylic acid, which is a versatile handle for amide bond formation. The subsequent coupling with a protected piperazine, using standard peptide coupling reagents, provides a robust method for generating the target amide. The final deprotection step yields the free piperazine, which is often crucial for biological activity. This protocol is adapted from established methods for amide coupling.[5]

  • Materials: 1-(4-chlorophenyl)-1-fluorocyclopropanecarboxylic acid (assumed synthesized via oxidation of the title ketone), Boc-piperazine, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM), Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve 1-(4-chlorophenyl)-1-fluorocyclopropanecarboxylic acid (1.0 eq) in anhydrous DCM (15 mL per gram of acid) under a nitrogen atmosphere.

    • Add EDCI (1.1 eq), HOBt (1.1 eq), and DIPEA (3.0 eq) to the solution. Stir for 20 minutes at room temperature to pre-activate the carboxylic acid.

    • Add a solution of Boc-piperazine (1.0 eq) in DCM (5 mL) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 6-12 hours, monitoring for completion by TLC.

    • Upon completion, dilute the mixture with DCM (20 mL) and wash with water (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the Boc-protected amide intermediate.

    • Deprotection: Dissolve the purified intermediate (1.0 eq) in DCM (10 mL). Add trifluoroacetic acid (TFA, 3.0 eq) slowly at 0°C.

    • Stir the mixture at room temperature for 4-6 hours.

    • Concentrate the reaction mixture under reduced pressure, re-dissolve in DCM, and wash with saturated NaHCO₃ solution to neutralize excess acid.

    • Dry the organic layer, concentrate, and purify by column chromatography to yield the final piperazine amide product.

Key Reaction Parameters for Amide Coupling (Protocol 2)
Carboxylic Acid 1.0 eq
Amine (Boc-piperazine) 1.0 eq
Coupling Agents EDCI (1.1 eq), HOBt (1.1 eq)
Base DIPEA (3.0 eq)
Solvent Anhydrous Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 6-12 hours
Typical Yield 70-90% (based on similar reactions[5])

Conclusion and Future Outlook

This compound is a highly valuable and versatile starting material for the synthesis of novel agrochemical candidates. Its unique structural features provide a strong foundation for developing molecules with enhanced biological activity and favorable metabolic profiles. The protocols detailed herein offer robust and adaptable methods for creating precursors to potent fungicidal and insecticidal agents. Researchers can further expand on these workflows by substituting the triazole or piperazine moieties with other bioactive fragments to explore a wide range of potential agrochemical solutions.

References

  • methanone. (2009). MDPI. Retrieved January 12, 2026, from [Link]

  • Pest toxicology: the primary mechanisms of pesticide action. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • The Crucial Role of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone in Agrochemicals. (n.d.). Retrieved January 12, 2026, from [Link]

  • Methanone, (4-chlorophenyl)(1-fluorocyclopropyl)- (9CI). (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 12, 2026, from [Link]

  • Insecticides Mode of Action. (n.d.). CropLife Australia. Retrieved January 12, 2026, from [Link]

  • The Crucial Role of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone in Modern Agrochemicals. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone (CAS: 103543-60-8). This valuable building block is crucial in medicinal chemistry, particularly for developing soluble guanylate cyclase (sGC) stimulators.[1] Achieving high yield and purity can be challenging due to the molecule's unique structural features. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, drawing from established protocols and field-proven insights to help you navigate your synthesis successfully.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions to get your experiment back on track.

Q1: My reaction yield is significantly low or non-existent. What are the primary causes and how can I fix them?

Low yield is the most common issue, often stemming from reagent integrity or reaction conditions. Let's break down the likely culprits based on the synthetic route.

For Grignard-based Routes (e.g., 4-chlorophenylmagnesium bromide + 1-fluorocyclopropanecarbonitrile):

  • Potential Cause 1: Grignard Reagent Degradation. Grignard reagents are extremely sensitive to moisture and atmospheric oxygen. Any water present will protonate and quench the reagent, forming 4-chlorobenzene instead of your desired product.

    • Solution:

      • Ensure Anhydrous Conditions: Flame-dry all glassware under a vacuum and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents (ether or THF are common[2]).

      • Reagent Quality: Use freshly prepared Grignard reagent or high-quality commercial material. Ensure the magnesium turnings are fresh and activated.

      • Controlled Addition: Add the nitrile substrate solution slowly to the Grignard reagent at a low temperature (0 °C) to control the initial exothermic reaction.[3]

  • Potential Cause 2: Incomplete Reaction. The reaction may not have proceeded to completion.

    • Solution:

      • Temperature & Time: After the initial addition, allow the reaction to warm to room temperature and stir for an extended period (6-8 hours or overnight) to ensure completion.[3]

      • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material before quenching the reaction.

For Acyl Chloride Routes (e.g., 4-chlorobenzoyl chloride + 1-fluorocyclopropane precursor):

  • Potential Cause 1: Ineffective Base. In syntheses involving an acyl chloride, a non-nucleophilic base like triethylamine (Et₃N) is often used to scavenge the HCl byproduct.[1][4] If the base is old or wet, it will be ineffective.

    • Solution: Use freshly distilled triethylamine over potassium hydroxide. Ensure at least one full equivalent is used to drive the reaction to completion.

  • Potential Cause 2: Substrate Reactivity. The 1-fluorocyclopropane precursor may be volatile or unreactive under the chosen conditions.

    • Solution: Confirm the integrity and purity of your starting materials. For advanced methods like gold-catalyzed cycloadditions, ensure the catalyst is active and the correct loading (typically 2-5 mol%) is used in an appropriate polar aprotic solvent like Dichloromethane (DCM).[1]

Q2: I've isolated my product, but it's contaminated with significant impurities. How do I identify and prevent them?

Impurity profiles can reveal much about what went wrong during the reaction or work-up.

Impurity Identity (Postulated)Likely CausePrevention & Mitigation Strategy
4-Chlorobenzoic Acid Hydrolysis of the starting material, 4-chlorobenzoyl chloride, or over-oxidation.Ensure starting materials are dry. During work-up, use a mild base wash (e.g., saturated NaHCO₃ solution) to remove acidic impurities.[5]
1,1'-bis(4-chlorophenyl)ketone Contamination in the Grignard reagent or side reactions.Use high-purity reagents. Ensure slow, controlled addition of the nitrile to the Grignard reagent to minimize self-coupling.
Ring-Opened Byproducts The cyclopropyl ring can be sensitive to harsh acidic or thermal conditions.Use a buffered or mild acidic work-up (e.g., saturated aqueous NH₄Cl instead of strong HCl[3]). Avoid excessive heating during solvent removal or purification.

Workflow for Purification: A standard purification protocol involves an aqueous work-up followed by column chromatography.

Caption: General purification workflow.

Q3: My reaction stalls before all the starting material is consumed. What steps should I take?

A stalled reaction can often be restarted or pushed to completion with careful adjustments.

  • Check Stoichiometry: Double-check the molar equivalents of your reagents. An insufficient amount of the key reagent (e.g., Grignard) is a common cause.

  • Thermal Input: If the reaction is being run at a low temperature, a gentle increase in heat may be required. For instance, after adding reagents at 0 °C, allowing the mixture to reflux gently for 1-2 hours can often drive the reaction to completion.[2] Monitor carefully by TLC to avoid byproduct formation.

  • Catalyst Activity (if applicable): In catalyzed reactions, the catalyst may have deactivated. In some cases, adding a second small portion of the catalyst can restart the reaction, though this should be done with caution.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable synthetic routes for this compound?

Two primary, well-established routes are the Grignard reaction and the Friedel-Crafts-type acylation.

FeatureGrignard RouteAcyl Chloride Route
Key Reagents 4-chlorophenylmagnesium bromide + a 1-fluorocyclopropyl nitrile/amide.[2][3]4-chlorobenzoyl chloride + 1-fluorocyclopropane + Base (e.g., Et₃N).[1]
Typical Yield 60-75%65-78%[1]
Key Advantages Robust, well-understood C-C bond formation.Often straightforward, avoids nitrile handling.
Key Challenges Requires strict anhydrous conditions; Grignard reagent sensitivity.Availability of 1-fluorocyclopropane precursor; HCl byproduct must be scavenged.
Q2: Why are modern organometallic methods like Stille coupling or gold catalysis sometimes used?

While classic methods are robust, modern catalysis offers unique advantages for specific applications.

  • Gold(I) Catalysis: This method can enable stereoselective synthesis or be used in divergent cycloadditions to build more complex heterocyclic structures from cyclopropane-containing precursors.[1] It offers a pathway to specific isomers that may not be accessible through other means.

  • Stille Cross-Coupling: The use of a bench-stable (1-fluorocyclopropyl)stannane reagent allows for the direct introduction of the 1-fluorocyclopropyl group onto a wide range of aryl halides.[6] This method is valued for its exceptional functional group tolerance, allowing it to be used late-stage in a complex synthesis without requiring extensive protecting group chemistry.

G cluster_grignard Grignard Synthesis cluster_stille Stille Coupling a 4-Chlorobromobenzene + Mg b Grignard Reagent a->b in Ether/THF d Target Ketone b->d C-C bond formation c 1-Fluorocyclopropyl Nitrile c->d C-C bond formation e 4-Chlorophenyl Halide g Target Ketone e->g Pd Catalyst f (1-Fluorocyclopropyl)stannane f->g Pd Catalyst

Caption: Comparison of Grignard vs. Stille C-C bond formation.

Q3: What are the critical safety considerations for this synthesis?
  • Grignard Reagents: Highly flammable and water-reactive. All operations must be performed under an inert atmosphere and away from ignition sources.

  • Acyl Chlorides: Corrosive and lachrymatory. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Diethyl ether is extremely flammable. Tetrahydrofuran (THF) can form explosive peroxides. Use with caution and ensure proper storage and handling procedures are followed.

References

  • methanone. (2009). MDPI. Retrieved January 12, 2026, from [Link]

  • Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]

  • CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone. (n.d.). Google Patents.
  • Synthesis of sterically encumbered 2,4-bis-m-terphenyl-1,3-dichloro-2,4-cyclo-dipnictadiazanes [m-TerNPnCl]2, (Pn = P, As). (2010). Dalton Transactions (RSC Publishing). Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Synthesis of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this synthesis. The following frequently asked questions (FAQs) and troubleshooting guides are based on established chemical principles and field-proven insights to ensure the successful and efficient production of your target compound.

I. Reaction Overview and Primary Synthesis Route

The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene with 1-fluorocyclopropane-1-carbonyl chloride. This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).

The primary reaction is as follows:

Main_Reaction cluster_reactants Reactants chlorobenzene Chlorobenzene acyl_chloride 1-Fluorocyclopropane-1-carbonyl chloride lewis_acid AlCl₃ (Lewis Acid) arrow1 product This compound (p-isomer, Major Product) hcl HCl catalyst_complex Product-AlCl₃ Complex arrow2 catalyst_complex->arrow2 Workup (H₂O) plus1 + plus2 + arrow1->catalyst_complex arrow2->product

Caption: General Friedel-Crafts acylation route.

While this reaction is effective, it is prone to several side reactions that can impact yield and purity. This guide will address these issues systematically.

II. Troubleshooting Common Side Reactions

FAQ 1: My reaction produced a mixture of isomers. How can I improve the regioselectivity for the desired para-isomer?

A1: This is the most common outcome in the Friedel-Crafts acylation of substituted benzenes. The chloro-substituent on the benzene ring is an ortho, para-director, meaning the incoming acyl group will preferentially add to the positions ortho (adjacent) or para (opposite) to the chlorine.

  • Causality: The para-isomer is sterically favored over the ortho-isomer due to the bulk of the acyl group and the chlorine atom.[1][2] The formation of a small amount of the meta-isomer can also occur. A typical isomer distribution for a similar reaction, the benzoylation of chlorobenzene, is 84–97% para, 3–12% ortho, and 0.1–4% meta.[3]

  • Troubleshooting & Prevention:

    • Temperature Control: Lowering the reaction temperature generally increases selectivity for the para-isomer by favoring the thermodynamically more stable product.

    • Choice of Lewis Acid: While AlCl₃ is common, bulkier Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can increase steric hindrance around the ortho position, thus favoring the para-product.

    • Solvent Effects: The choice of solvent can influence isomer ratios. Non-polar solvents like carbon disulfide or dichloromethane are often preferred.

  • Protocol for Isomer Analysis:

    • Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., deuterated chloroform for NMR or acetonitrile for HPLC).

    • ¹H NMR Spectroscopy: The aromatic region of the proton NMR spectrum will show distinct patterns for the ortho, meta, and para isomers. The para-isomer will exhibit a characteristic pair of doublets.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the isomers and provide their mass-to-charge ratio, confirming their identity.

    • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate the isomers, allowing for their quantification.

Isomer_Formation cluster_products Potential Isomeric Products start Chlorobenzene + 1-Fluorocyclopropane-1-carbonyl chloride para This compound (Para, Major) start->para Sterically Favored ortho (2-Chlorophenyl)(1-fluorocyclopropyl)methanone (Ortho, Minor) start->ortho Sterically Hindered meta (3-Chlorophenyl)(1-fluorocyclopropyl)methanone (Meta, Trace) start->meta Electronically Disfavored

Caption: Isomer formation in Friedel-Crafts acylation.

FAQ 2: I'm observing unexpected byproducts and a lower yield. Could the fluorocyclopropyl ring be opening?

A2: Yes, the strained 1-fluorocyclopropyl group can be susceptible to ring-opening under the strong Lewis acidic conditions of the Friedel-Crafts reaction.[4] This is a significant potential side reaction that can lead to a variety of linear byproducts.

  • Causality: The Lewis acid can coordinate to the carbonyl oxygen, which in turn withdraws electron density and weakens the adjacent carbon-carbon bonds of the cyclopropane ring. This can lead to a ring-opening event to form a more stable carbocation intermediate, which can then be trapped by a nucleophile (like the chloride from the Lewis acid).

  • Troubleshooting & Prevention:

    • Milder Lewis Acid: Consider using a milder Lewis acid catalyst, such as ZnCl₂ or iodine, which may be less prone to promoting ring-opening.

    • Lower Temperature: Running the reaction at a lower temperature can disfavor the ring-opening pathway, which likely has a higher activation energy.

    • Reaction Time: Minimize the reaction time to reduce the exposure of the product to the strong acidic conditions.

  • Proposed Ring-Opening Pathway:

Ring_Opening product Product-AlCl₃ Complex intermediate Ring-Opened Carbocation Intermediate product->intermediate Lewis Acid Attack byproduct Linear Halogenated Byproduct intermediate->byproduct Chloride Quench

Caption: Proposed ring-opening side reaction pathway.

FAQ 3: My reaction is sluggish, and after workup, I isolated 1-fluorocyclopropanecarboxylic acid. What went wrong?

A3: The presence of 1-fluorocyclopropanecarboxylic acid is a clear indication of moisture in your reaction. The starting material, 1-fluorocyclopropane-1-carbonyl chloride, is an acyl chloride and is highly susceptible to hydrolysis.

  • Causality: Water reacts with the acyl chloride to form the corresponding carboxylic acid. This not only consumes your starting material but the resulting carboxylic acid can also complex with the Lewis acid, deactivating it and hindering the main reaction.

  • Troubleshooting & Prevention:

    • Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried or flame-dried before use.

    • Dry Reagents and Solvents: Use freshly distilled or commercially available anhydrous solvents. Ensure the chlorobenzene and the Lewis acid are also anhydrous.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

FAQ 4: My mass spectrometry data shows a peak corresponding to the desired product but without the chlorine atom. How is this possible?

A4: This suggests that a dehalogenation side reaction may be occurring, leading to the formation of (1-fluorocyclopropyl)(phenyl)methanone.

  • Causality: Under harsh Friedel-Crafts conditions, particularly with an excess of a strong Lewis acid and elevated temperatures, the chlorine atom on the chlorobenzene ring can be removed.

  • Troubleshooting & Prevention:

    • Stoichiometry: Use a stoichiometric amount of the Lewis acid. An excess can promote side reactions.

    • Temperature Control: Avoid excessive heating of the reaction mixture.

    • Analytical Detection: This byproduct can be detected by GC-MS. The mass spectrum will show a molecular ion peak corresponding to the dehalogenated product.

III. Summary of Potential Byproducts

Byproduct Chemical Name Formation Pathway Analytical Signature (Expected)
Isomers(2/3-Chlorophenyl)(1-fluorocyclopropyl)methanoneElectrophilic aromatic substitution at ortho/meta positionsDifferent retention times in GC/HPLC; distinct patterns in aromatic region of ¹H NMR.
Ring-Opened ProductVaries (e.g., 1-(4-chlorophenyl)-1,3-dichloro-3-fluoropropan-1-one)Lewis acid-catalyzed ring-opening of the cyclopropyl groupHigher mass in MS; absence of cyclopropyl protons and presence of aliphatic protons in ¹H NMR.
Hydrolysis Product1-Fluorocyclopropanecarboxylic acidReaction of 1-fluorocyclopropane-1-carbonyl chloride with waterAcidic proton in ¹H NMR; can be detected by LC-MS.
Dehalogenated Product(1-Fluorocyclopropyl)(phenyl)methanoneRemoval of chlorine from the chlorobenzene ringMass peak in MS is ~35.5 Da lower than the desired product.
Polyacylated ProductBis((1-fluorocyclopropyl)carbonyl)chlorobenzeneA second acylation of the productSignificantly higher mass in MS; more complex aromatic region in ¹H NMR.

IV. Recommended Experimental Protocol and Troubleshooting Workflow

A. Standard Synthesis Protocol

Safety Note: This reaction should be performed in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water. 1-fluorocyclopropane-1-carbonyl chloride is lachrymatory and corrosive.

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere).

  • Reagents: To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane as the solvent.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve 1-fluorocyclopropane-1-carbonyl chloride (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension.

  • Addition of Chlorobenzene: After the formation of the acylium ion complex (typically after 15-20 minutes), add chlorobenzene (1.2 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC.

  • Workup: Once the reaction is complete, carefully quench the reaction by pouring it over crushed ice and concentrated HCl.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

B. Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product analysis Analyze Crude Product by TLC, GC-MS, and ¹H NMR start->analysis isomers High Isomer Content? analysis->isomers Check Isomers ring_opening Ring-Opened Byproducts? analysis->ring_opening Check Ring Integrity hydrolysis Carboxylic Acid Present? analysis->hydrolysis Check for Hydrolysis isomers->ring_opening No solution_isomers Lower Temperature Use Bulkier Lewis Acid isomers->solution_isomers Yes ring_opening->hydrolysis No solution_ring_opening Use Milder Lewis Acid Lower Temperature Shorter Reaction Time ring_opening->solution_ring_opening Yes solution_hydrolysis Ensure Anhydrous Conditions Use Inert Atmosphere hydrolysis->solution_hydrolysis Yes end Optimized Synthesis hydrolysis->end No solution_isomers->end solution_ring_opening->end solution_hydrolysis->end

Caption: A logical workflow for troubleshooting the synthesis.

V. References

  • BenchChem. (2025). Minimizing byproduct formation in Friedel-Crafts acylation.

  • Pramanik, A., Das, A. K., Bhar, S., & Ghatak, A. (n.d.). Lewis acid mediated ring opening of gem‐difluorocyclopropyl ketones to β‐trifluoromethyl ketones and β‐halodifluoromethyl ketones. ResearchGate. [Link]

  • Hasumoto, I. (2010). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. ChemInform, 28(9). [Link]

  • Optimization of Reaction Conditions. (n.d.). ResearchGate. [Link]

  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. (2022). ACS Publications. [Link]

  • BenchChem. (2025). Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride.

  • Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. (2023). YouTube. [Link]

  • The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. (n.d.). Journal of the Chemical Society C - RSC Publishing. [Link]

  • Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. (n.d.). ChemRxiv. [Link]

  • The major product formed in the Friedel-Craft acylation of chlorobenzene is. (n.d.). Allen. [Link]

Sources

Technical Support Center: Purification of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone. This document provides troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this important chemical intermediate. The unique combination of a halogenated aromatic ring and a strained, fluorinated cyclopropyl group presents specific challenges that require careful consideration of purification strategies to achieve high purity.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, several classes of impurities are commonly observed:

  • Starting Material Carryover: Unreacted starting materials, such as 4-chlorobenzoyl chloride or 1-fluorocyclopropane precursors, may be present.

  • Side-Reaction Products:

    • Oxidation Products: Formation of 4-chlorobenzoic acid can occur if the reaction is exposed to oxidizing conditions.[1]

    • Reduction Products: The ketone functionality can be reduced to the corresponding alcohol, (4-chlorophenyl)(1-fluorocyclopropyl)methanol, particularly if reductive workup conditions are used.[1]

    • Ring-Opened Species: The strained cyclopropane ring can be susceptible to opening under certain conditions, leading to various isomeric byproducts.

  • Solvent-Related Impurities: Residual solvents from the reaction or workup can be carried through.

Q2: My purified product is a yellowish oil, but I was expecting a solid. Is this normal?

A2: While some sources may describe the compound as a solid, it can often be isolated as a viscous oil, especially if trace impurities are present that inhibit crystallization. The physical state can be influenced by the isomeric purity and the presence of residual solvents. A boiling point of 75 °C at 0.1 Torr has been reported, suggesting it can exist as a liquid under reduced pressure.[2]

Q3: I'm observing poor separation of my product from an impurity during column chromatography. What can I do?

A3: Co-elution during column chromatography is a common challenge. Here are several strategies to improve separation:

  • Optimize the Solvent System: A systematic approach to solvent system optimization is crucial. Varying the polarity of the mobile phase is the first step. For instance, if you are using a hexane/ethyl acetate system, a gradient elution might be necessary.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. If you are using standard silica gel, switching to a different type of silica (e.g., with a different particle size or pore size) or an alternative stationary phase like alumina could be beneficial.

  • Consider Alternative Chromatographic Techniques: For challenging separations, techniques like Simulated Moving Bed (SMB) chromatography have been shown to be effective for separating structurally similar compounds and could be considered for industrial-scale purification.[3]

II. Troubleshooting Guide

Problem 1: Low Yield After Purification

Symptom: You experience a significant loss of material during the purification step, resulting in a low overall yield.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Product Volatility If purifying by distillation, ensure the vacuum is stable and the collection flask is adequately cooled to prevent loss of this potentially volatile compound.[4]
Degradation on Silica Gel The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds. Consider deactivating the silica gel with a small amount of a neutral base like triethylamine in your eluent.
Incomplete Elution from Column Your product may be strongly adsorbed to the stationary phase. Try a more polar solvent system to ensure complete elution.
Product Loss During Workup Ensure all aqueous layers are thoroughly extracted during the workup procedure, as some product may remain dissolved.
Problem 2: Product Decomposes During Purification

Symptom: You observe the formation of new impurities or a decrease in product purity upon standing after purification or during the purification process itself.

Possible Causes & Solutions:

  • Thermal Instability: Avoid excessive heat during purification. If using distillation, employ a high vacuum to lower the boiling point. When removing solvent on a rotary evaporator, use a low-temperature water bath.

  • Sensitivity to Acid or Base: The fluorocyclopropyl group may be sensitive to strong acids or bases, potentially leading to ring-opening or other side reactions. Ensure all workup and purification steps are performed under neutral conditions. Washing with a mild bicarbonate solution followed by a water wash during the workup can help neutralize any residual acid.[5]

  • Hydrolysis: The presence of water, especially under non-neutral pH, can lead to hydrolysis. Ensure all solvents are anhydrous and the apparatus is dry.[6][7][8]

Problem 3: Difficulty with Crystallization

Symptom: The purified product remains an oil and does not crystallize, even at low temperatures.

Possible Causes & Solutions:

  • Residual Impurities: Even small amounts of impurities can inhibit crystallization. Re-purify a small sample by column chromatography to see if a higher purity fraction will crystallize.

  • Incorrect Solvent System: A systematic solvent screen is necessary. Try dissolving a small amount of the oil in a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly adding a poor solvent (e.g., hexane, pentane) until turbidity is observed. Allow the solution to slowly cool.

  • Seeding: If you have a small amount of crystalline material, use it to seed a supersaturated solution of your oil.

III. Experimental Workflows

Workflow 1: Purification by Column Chromatography

This workflow is suitable for lab-scale purification to remove polar and non-polar impurities.

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification prep1 Dissolve crude product in a minimal amount of dichloromethane. prep2 Adsorb onto a small amount of silica gel. prep1->prep2 prep3 Dry the adsorbed material under vacuum. prep2->prep3 chrom2 Load the dried, adsorbed crude product onto the column. prep3->chrom2 chrom1 Pack a silica gel column with a non-polar solvent (e.g., hexane). chrom1->chrom2 chrom3 Elute with a gradient of ethyl acetate in hexane. chrom2->chrom3 chrom4 Collect fractions and monitor by TLC. chrom3->chrom4 post1 Combine pure fractions. chrom4->post1 post2 Remove solvent under reduced pressure. post1->post2 post3 Dry the final product under high vacuum. post2->post3 caption Workflow for Column Chromatography

Caption: Workflow for Column Chromatography

Workflow 2: Troubleshooting Crystallization

A decision tree to guide the process of inducing crystallization in a purified oil.

G cluster_solvents Solvent Systems start Purified oil obtained check_purity Is purity >98% by NMR/GC-MS? start->check_purity repurify Re-purify by column chromatography check_purity->repurify No solvent_screen Perform solvent screen for crystallization check_purity->solvent_screen Yes repurify->check_purity crystal_check Crystals form? solvent_screen->crystal_check solvent1 Dichloromethane/Hexane solvent2 Ethyl Acetate/Heptane solvent3 Toluene/Pentane seed Attempt seeding with a known crystal or by scratching the flask crystal_check->seed No success Isolate crystals crystal_check->success Yes seed->crystal_check failure Proceed with material as an oil seed->failure No crystals after seeding caption Crystallization Troubleshooting

Caption: Crystallization Troubleshooting

IV. References

  • MDPI. (2009). methanone. Retrieved from [Link]

  • Sloop, J. C. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]

  • Patil, A. et al. (2015). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Organic Chemistry International.

  • Chongqing Chemdad Co., Ltd. (n.d.). Methanone, (4-chlorophenyl)(1-fluorocyclopropyl)- (9CI). Retrieved from [Link]

  • Hunan Chem Res Inst. (2014). The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. Patsnap Eureka.

  • Google Patents. (n.d.). CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone. Retrieved from

  • Sloop, J. C. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace.

  • Southern Illinois University Edwardsville. (n.d.). Synthesis of A Cyclopropane Ring Fluorinated Pyrethroid Derivative. Retrieved from [Link]

  • Sloop, J. C. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate.

Sources

Technical Support Center: Optimizing Synthesis of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of (4--Chlorophenyl)(1-fluorocyclopropyl)methanone. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis, ensuring high yield and purity.

The integration of a fluorocyclopropyl group is a key strategy in medicinal chemistry for enhancing metabolic stability and tuning a molecule's physicochemical properties.[1] This guide focuses on the most common and effective synthetic routes to (4-Chlorophenyl)(1-fluorocyclopropyl)methanone, a valuable building block for various pharmaceutical candidates.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent method involves the acylation of a 1-fluorocyclopropyl organometallic reagent with a 4-chlorobenzoyl derivative. The typical pathway is a Grignard reaction, where 1-bromo-1-fluorocyclopropane is converted into 1-fluorocyclopropyl magnesium bromide, which then reacts with 4-chlorobenzoyl chloride. This approach offers a direct and generally effective route to the target ketone.

Q2: Why is my reaction yield consistently low?

A2: Low yields can stem from several factors. The most common culprits are:

  • Poor Grignard Reagent Formation: The 1-fluorocyclopropyl Grignard reagent can be challenging to prepare due to the high strength of the C-F bond and potential instability.[3] Incomplete formation or degradation of the reagent is a primary cause of low yield.

  • Moisture Contamination: Grignard reactions are extremely sensitive to moisture. Any water in the glassware, solvents, or reagents will quench the Grignard reagent, drastically reducing the yield.

  • Side Reactions: Over-addition of the Grignard reagent to the product ketone can form a tertiary alcohol byproduct. Additionally, ring-opening of the strained cyclopropane ring can occur under harsh conditions.[1]

  • Incorrect Stoichiometry: Precise control over the stoichiometry of the Grignard reagent and the acyl chloride is crucial for maximizing yield and minimizing byproducts.

Q3: I see an unexpected alcohol byproduct in my analysis. What is it and how can I prevent it?

A3: The alcohol byproduct is likely the tertiary alcohol formed from the "over-addition" of a second molecule of the Grignard reagent to the ketone product. Ketones are more reactive than the starting acyl chloride, making this a common side reaction.[4] To minimize this:

  • Use Low Temperatures: Perform the addition of the Grignard reagent at low temperatures (e.g., -78 °C to 0 °C) to control the reaction rate.

  • Slow Addition: Add the Grignard reagent solution dropwise to the acyl chloride solution (inverse addition) to ensure the Grignard reagent is never in large excess.

  • Use a Milder Acylating Agent: In some cases, using a less reactive electrophile, such as a Weinreb amide, can prevent over-addition.

Q4: Is the fluorocyclopropane ring stable throughout the reaction and workup?

A4: The fluorocyclopropane moiety is generally stable under standard Grignard reaction conditions and typical workups.[1] However, highly acidic conditions can potentially lead to ring-opening.[1] It is advisable to use a buffered or mild aqueous quench (like saturated ammonium chloride solution) instead of strong acids during the workup.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low or No Product Formation
Potential Cause Diagnostic Check Corrective Action
Inactive Magnesium The magnesium turnings do not initiate a reaction (no bubbling or heat) upon addition of the halide and an initiator like iodine or 1,2-dibromoethane.Use fresh, high-purity magnesium turnings. Flame-dry the magnesium in the flask under vacuum before starting. Consider using chemically activated Rieke magnesium for difficult C-F bond activations.[3]
Failed Grignard Formation Titrate an aliquot of the Grignard solution to determine its molarity.[5] A significantly lower-than-expected concentration indicates poor formation or degradation.Ensure all glassware is rigorously flame-dried under vacuum and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Use anhydrous grade solvents. THF is preferred as it is less soluble to the intermediate complexes.[5]
Moisture Contamination The reaction mixture may appear cloudy or fail to initiate.Use fresh anhydrous solvents. Dry all reagents thoroughly. Purge the entire apparatus with inert gas before adding reagents.
Poor Quality Acyl Chloride The 4-chlorobenzoyl chloride may have hydrolyzed to 4-chlorobenzoic acid. Check the purity via IR (look for broad O-H stretch) or NMR.Use freshly distilled or newly purchased 4-chlorobenzoyl chloride.
Problem 2: Significant Byproduct Formation
Potential Cause Diagnostic Check Corrective Action
Tertiary Alcohol (Over-addition) A new spot on TLC with lower Rf. Mass spectrometry will show a mass corresponding to the addition of a second fluorocyclopropyl group.Perform the reaction at lower temperatures (-78 °C). Add the Grignard reagent slowly to a solution of the acyl chloride (inverse addition).
Homocoupling (Biphenyl Derivative) GC-MS analysis reveals a dimer of the Grignard reagent.This can occur if trace oxygen is present or during the Grignard formation step. Ensure a robust inert atmosphere.
Ring-Opened Products Complex mixture of products observed in NMR or GC-MS that lack the characteristic cyclopropyl signals.Avoid strongly acidic workup conditions.[1] Use a saturated NH₄Cl quench. Avoid overheating the reaction mixture.

Experimental Workflow & Protocols

Overall Synthetic Workflow

The synthesis can be visualized as a two-stage process: formation of the key nucleophile followed by the acylation reaction.

G cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Acylation A 1-Bromo-1-fluorocyclopropane + Mg Turnings B Initiation (I₂, 1,2-dibromoethane) A->B in Anhydrous THF C 1-Fluorocyclopropyl Magnesium Bromide B->C Reflux E Reaction Mixture (Ketone-Mg Complex) D 4-Chlorobenzoyl Chloride in Anhydrous THF D->E Slow Addition of (C) at 0 °C F Aqueous Workup (Sat. NH₄Cl) E->F G Purification (Column Chromatography) F->G H Final Product: This compound G->H

Caption: General workflow for the two-stage synthesis.

Detailed Protocol: Synthesis via Grignard Reaction

Safety Precautions: This reaction must be performed in a well-ventilated fume hood. Anhydrous solvents and reagents are critical. Magnesium is flammable, and 4-chlorobenzoyl chloride is corrosive and lachrymatory.[6] Always wear appropriate PPE.

Materials:

  • Magnesium turnings

  • 1-Bromo-1-fluorocyclopropane

  • 4-Chlorobenzoyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Apparatus Setup:

    • Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.

    • Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Grignard Reagent Formation:

    • To the flask, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of 1-bromo-1-fluorocyclopropane (1.0 eq) in anhydrous THF.

    • Add a small portion (~10%) of the halide solution to the magnesium. Gentle heating may be required to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.[7]

  • Acylation Reaction:

    • In a separate flame-dried flask under inert gas, prepare a solution of 4-chlorobenzoyl chloride (1.05 eq) in anhydrous THF.

    • Cool this solution to 0 °C using an ice bath.

    • Slowly transfer the prepared Grignard reagent solution to the dropping funnel (via cannula if possible) and add it dropwise to the stirred acyl chloride solution over 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure ketone.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing low-yield issues.

Troubleshooting Start Low Yield Observed CheckGrignard Titrate Grignard Reagent. Is concentration >80% theoretical? Start->CheckGrignard CheckMoisture Review Anhydrous Technique. Were solvents/glassware dry? CheckGrignard->CheckMoisture No CheckSideProducts Analyze Crude by GC-MS/NMR. Is tertiary alcohol byproduct present? CheckGrignard->CheckSideProducts Yes OptimizeGrignard Optimize Grignard Formation: - Use fresh Mg - Use initiator (I₂) - Ensure anhydrous conditions CheckMoisture->OptimizeGrignard Yes DrySystem Re-run with Rigorous Anhydrous Technique: - Flame-dry glassware - Use fresh anhydrous solvent CheckMoisture->DrySystem No OptimizeGrignard->Start Re-attempt DrySystem->Start Re-attempt OptimizeAddition Optimize Acylation: - Lower temp to -78 °C - Use inverse addition - Check stoichiometry CheckSideProducts->OptimizeAddition Yes Success Yield Improved CheckSideProducts->Success No OptimizeAddition->Start Re-attempt

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Gouverneur, V., et al. (2024). Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling. Angewandte Chemie International Edition. [Link]

  • Sloop, J. C. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. [Link]

  • Sloop, J. C. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SAPUB. [Link]

  • Google Patents. (CN103435523A) Preparation method for (1R, 2S)
  • Kumar, P., et al. (2021). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Ester. ChemRxiv. [Link]

  • Li, Y., et al. (2019). Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. National Institutes of Health. [Link]

  • O'Dowd, C., et al. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. National Institutes of Health. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Markó, I. E., et al. (2018). Grignard reagent formation via C–F bond activation: a centenary perspective. Chemical Communications. [Link]

  • Google Patents. (CN101391943B) Method for preparing 4-chlorophenylcyclopropyl methyl ketone.
  • Wikipedia. Friedel–Crafts reaction. [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. [Link]

  • Lorthiois, E., et al. (2017). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. National Institutes of Health. [Link]

  • Patsnap Eureka. (2013). The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. [Link]

  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • James, C. K., et al. (2019). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. National Institutes of Health. [Link]

  • Organic Syntheses. (1977). Formylation of Grignard Reagents. Organic Syntheses. [Link]

  • Chongqing Chemdad Co., Ltd. Methanone, (4-chlorophenyl)(1-fluorocyclopropyl)- (9CI). [Link]

  • Mykhailiuk, P. K. (2023). Synthetic Access to Fluorocyclopropylidenes. Organic Letters. [Link]

  • chemistNATE. (2014). How to Create a Grignard Reagent ("Preparation"). YouTube. [Link]

  • Ramesha, A. R., et al. (2011). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Organic & Biomolecular Chemistry. [Link]

  • Babushkin, A. S., et al. (2016). Reactions of indolylmagnesium bromide with trans-2-phenylcyclopropane-1-carbonyl chloride. Russian Journal of General Chemistry. [Link]

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Stability issues of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-Chlorophenyl)(1-fluorocyclopropyl)methanone

A Guide for Researchers on Stability Under Acidic Conditions

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experiments involving acidic conditions. As a molecule featuring a strained, fluorinated cyclopropane ring adjacent to a ketone, its behavior in acidic media requires careful consideration.

This resource provides in-depth answers to frequently asked questions and a troubleshooting guide to help you navigate experimental challenges, ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic conditions?

The primary stability concern is the potential for acid-catalyzed ring-opening of the cyclopropane moiety.[1][2] Cyclopropane rings are inherently strained due to their 60° C-C-C bond angles, which deviate significantly from the ideal 109.5° for sp³ hybridized carbons.[3][4][5] This ring strain makes them susceptible to cleavage under certain conditions. In this specific molecule, the ketone's carbonyl oxygen can be protonated by an acid, which activates the adjacent cyclopropane ring and makes it more vulnerable to nucleophilic attack and subsequent opening.[2]

Q2: How do the fluorine and 4-chlorophenyl substituents affect the molecule's stability in acid?

The substituents play a conflicting role:

  • Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can influence the ring's stability.[6] While geminal fluorination (two fluorine atoms on the same carbon) can be stabilizing due to anomeric-like interactions, a single fluorine substituent's effect is more complex.[7][8] It can polarize the C-F bond, potentially influencing which C-C bond in the ring is most susceptible to cleavage.

  • 4-Chlorophenyl Group: This aryl group is also electron-withdrawing, which can decrease the basicity of the carbonyl oxygen.[9] This might make protonation slightly less favorable compared to a ketone with an electron-donating group. However, once protonated, the aryl group can influence the regioselectivity of ring-opening by stabilizing potential carbocation intermediates.[2]

Q3: What are the likely degradation products if the cyclopropane ring opens?

Upon acid-catalyzed ring-opening, the molecule would likely form 1,3-difunctionalized linear compounds.[2] The reaction proceeds via the formation of the most stable carbocation intermediate, which is then trapped by a nucleophile present in the reaction mixture (e.g., water, a solvent molecule, or another reagent). The exact structure of the degradation product would depend on the specific nucleophile and which of the cyclopropane C-C bonds is cleaved.

Q4: Is the compound expected to be more stable under basic or neutral conditions?

The fluorocyclopropane moiety is generally more resistant to degradation under neutral and basic conditions compared to acidic conditions, especially concerning ring-opening reactions.[1] While strong bases can potentially deprotonate C-H bonds on the ring, acid-catalyzed ring cleavage is often the more significant concern for cyclopropyl ketones.[1][2]

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Observed Problem Probable Cause(s) Recommended Solutions & Explanations
Low or no yield of desired product in a reaction step involving acid (e.g., deprotection). Acid-catalyzed ring-opening of the cyclopropane is occurring as a significant side reaction.1. Use Milder Acidic Conditions: Switch from strong acids (e.g., HCl, H₂SO₄) to milder alternatives like pyridinium p-toluenesulfonate (PPTS), acetic acid, or use a Lewis acid catalyst known for gentle ring-opening.[1][2] The goal is to find conditions sufficient for your primary reaction but below the activation energy for ring cleavage.2. Lower the Reaction Temperature: Degradation pathways often have higher activation energies than the desired reaction. Reducing the temperature can significantly slow the rate of ring-opening while still allowing your intended transformation to proceed, albeit more slowly.[1]3. Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize the compound's exposure time to the acidic environment.
Appearance of unexpected peaks in HPLC or LC-MS analysis after acidic treatment or storage in acidic solution. The compound is degrading. The new peaks likely correspond to ring-opened products or other isomers.1. Perform a Forced Degradation Study: Intentionally stress the compound under controlled acidic conditions (see protocol below) to generate and identify the degradation products.[10][11] This provides a reference for what to look for in your experimental samples.2. Characterize Degradants: Use LC-MS/MS or isolate the impurities for NMR analysis to elucidate their structures.[12][13] Knowing the degradation pathway is key to preventing it.3. Adjust Mobile Phase pH: If using HPLC, ensure the mobile phase pH is in a range where the compound is stable. Avoid highly acidic mobile phases for extended runs if the compound is shown to be labile.
Inconsistent results in biological assays, especially over longer incubation times. The compound is degrading in the acidic microenvironment of the cell culture medium over the course of the experiment.1. Assess Stability in Media: Run a stability assay by incubating the compound in the cell culture medium (e.g., DMEM, RPMI-1640) for the longest duration of your planned assay.[14] Quantify the remaining parent compound at various time points (e.g., 0, 2, 8, 24, 48 hours) using LC-MS.2. Use Freshly Prepared Solutions: Avoid using stock solutions that have been stored for long periods, especially if dissolved in acidic buffers. Prepare fresh solutions for each experiment.3. Consider a Prodrug Strategy: If instability is unavoidable and detrimental to the research goal, a potential (though complex) solution in drug development could be to design a prodrug that releases the active compound under specific physiological conditions.

Key Experimental Protocol: Forced Degradation Study Under Acidic Conditions

This protocol is a self-validating system to determine the intrinsic stability of this compound and to identify potential degradation products. The goal is to achieve 5-20% degradation to ensure that degradants are detectable without completely consuming the parent compound.[10][15]

Objective: To assess the stability of the title compound in an acidic solution and generate potential degradation products for analytical method validation.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric Acid (HCl), 0.1 M and 1.0 M solutions

  • Sodium Hydroxide (NaOH), 0.1 M and 1.0 M solutions (for quenching)

  • Volumetric flasks and pipettes

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Sample Preparation:

    • Test Sample: In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of ~100 µg/mL.

    • Control Sample: Prepare a similar dilution using water or the initial solvent instead of HCl.

  • Stress Condition:

    • Incubate both the test and control samples in a water bath at a controlled temperature (e.g., 60°C).[10]

    • Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the withdrawn acidic aliquots by adding an equivalent volume of a suitable base (e.g., 0.1 M NaOH) to stop further degradation.

  • Analysis:

    • Analyze all samples (including the t=0 samples and controls) by a validated HPLC or LC-MS method.

    • Determine the percentage of the parent compound remaining by comparing its peak area to the t=0 sample.

    • Calculate the percentage of degradation and observe the formation and relative areas of any new peaks.

  • Data Interpretation & Adjustment:

    • If degradation is less than 5%, repeat the experiment using more stringent conditions (e.g., 1.0 M HCl or a higher temperature).[15]

    • If degradation is more than 20%, repeat using milder conditions (e.g., lower temperature or shorter time points).[10]

Visualization of Proposed Degradation Pathway

The following diagram illustrates the hypothesized mechanism for the acid-catalyzed ring-opening of this compound.

Degradation_Pathway cluster_start Step 1: Protonation cluster_ring_opening Step 2: Ring-Opening cluster_trapping Step 3: Nucleophilic Trapping Compound This compound Protonated Protonated Ketone (Activated Intermediate) Compound->Protonated H⁺ (Acid) Carbocation Carbocation Intermediate (Most Stable Formed) Protonated->Carbocation C-C Bond Cleavage DegradationProduct Ring-Opened Degradation Product (e.g., 1,3-dihalide or alcohol) Carbocation->DegradationProduct + Nu⁻ (Nucleophile)

Caption: Proposed acid-catalyzed degradation pathway via carbonyl protonation and ring-opening.

References

  • Martín-Sómer, A., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 21, 1742–1747. [Link]

  • Martín-Sómer, A., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]

  • Qiu, Z., et al. (2000). Preparation of Highly Fluorinated Cyclopropanes and Ring-Opening Reactions with Halogens. The Journal of Organic Chemistry, 65(20), 6645-6650. [Link]

  • Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]

  • Pinu, F. R., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(21), 10856-10862. [Link]

  • Waterman, K. C., et al. (2010). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • Pino, P., et al. (1980). The reaction of Cyclopropyl ketones with acetyl methanesufonate, an efficient ring opening under neutral conditions with regiospecific enol acetate formation and stereo controlled nucleophilic addition. Tetrahedron Letters, 21(21), 2007-2010. [Link]

  • Shi, F., et al. (2020). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society, 142(30), 13049-13057. [Link]

  • Sharp. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved January 12, 2026, from [Link]

  • Peraman, R., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 53(5), 755-762. [Link]

  • Sharp. (n.d.). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved January 12, 2026, from [Link]

  • Singh, R., & Kumar, R. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]

  • Liu, Y., et al. (2020). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. TrAC Trends in Analytical Chemistry, 122, 115686. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 12, 2026, from [Link]

  • Waters Corporation. (2022, July 6). Identification and Characterization of Forced Degradation Products Using the ACQUITY RDa Detector [Video]. YouTube. [Link]

  • Reddy, G. S., et al. (2024). Phosphine-Promoted Ring Opening/Recyclization of Cyclopropyl Ketones to Access Hydrofluorenones. Organic Letters. [Link]

  • Feng, X., et al. (2016). Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. Angewandte Chemie International Edition, 55(4), 1451-1455. [Link]

  • LibreTexts Chemistry. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved January 12, 2026, from [Link]

  • Gandon, V., et al. (2022). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au, 2(4), 881-890. [Link]

  • Kumar, A., & Singh, V. K. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

  • Ashenhurst, J. (2014, April 3). Ring Strain In Cyclopropane and Cyclobutane. Master Organic Chemistry. [Link]

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Technical Support Center: Overcoming Solubility Challenges with (4-Chlorophenyl)(1-fluorocyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (4-Chlorophenyl)(1-fluorocyclopropyl)methanone. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experimental assays. As a valuable chemical building block in medicinal chemistry, its effective use is paramount.[1] This guide provides in-depth, experience-driven solutions in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Compound Profile: this compound

A quick reference for the key physicochemical properties of the compound.

PropertyValueSource(s)
CAS Number 103543-60-8[1][2][3]
Molecular Formula C₁₀H₈ClFO[1][2][3]
Molecular Weight 198.62 g/mol [1][2]
Common Solvents Dimethyl sulfoxide (DMSO)[1]
Appearance Varies (typically a solid)N/A

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when working with this compound.

Q1: I dissolved my compound in DMSO to make a stock solution, but it precipitates immediately when I add it to my aqueous assay buffer. Why is this happening?

This is a classic solubility problem known as "precipitation upon dilution." Your compound is hydrophobic, characterized by its chlorophenyl and fluorocyclopropyl groups, making it poorly soluble in water.[1][4] While it dissolves readily in a strong organic solvent like Dimethyl Sulfoxide (DMSO), this is only a temporary state of solubilization.[1]

The Causality: When you introduce a small volume of your concentrated DMSO stock into a large volume of aqueous buffer, you are drastically changing the solvent environment. The polarity of the solution increases dramatically, and the aqueous buffer cannot maintain the compound in a dissolved state, causing it to "crash out" or precipitate. The key is to ensure the final concentration of the organic solvent is sufficient to maintain solubility without interfering with the assay.[5]

Q2: What is the best way to prepare a stable stock solution of this compound?

Based on available data and common laboratory practice, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[1] It is a powerful, aprotic solvent capable of dissolving a wide range of non-polar and polar compounds.[6]

Expert Insight: The goal is to create the highest concentration stock solution possible that remains stable upon storage. This allows you to add the smallest possible volume to your assay, minimizing solvent-induced artifacts. For a detailed methodology, please refer to Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO .

Q3: My vehicle control (buffer + DMSO) is showing unexpected biological activity or cell toxicity. What concentration of DMSO is safe for my assay?

This is a critical and often overlooked issue. DMSO is not biologically inert, especially at higher concentrations.[7] It can induce a variety of effects, including membrane permeabilization, oxidative stress, and even cell death.[8][9][10]

The Self-Validating System: The "safe" concentration of DMSO is highly dependent on the cell line and the duration of exposure.[11] You must determine the no-effect concentration for your specific experimental system.

  • General Guideline:

    • < 0.1%: Generally considered safe for most cell lines with minimal effects.[8]

    • 0.1% - 1.0%: May induce effects in sensitive cell lines or over long incubation periods.[8]

    • > 1.0%: Often leads to significant cytotoxicity.[8][10]

To rigorously determine your limit, see Protocol 2: Determining the Maximum Tolerated DMSO Concentration for a Cell-Based Assay . Always ensure your experimental wells and vehicle control wells contain the exact same final concentration of DMSO.[7]

Final DMSO ConcentrationGeneral Impact on CellsRecommendation
< 0.1%Minimal to no cytotoxicity.Ideal Target
0.1% - 0.5%Possible subtle effects; cell line dependent.Acceptable, but requires rigorous vehicle controls.[10]
0.5% - 1.0%Increased risk of artifacts and toxicity.Use with caution; verify with dose-response curve.[8]
> 1.0%High probability of significant toxicity.Avoid
Q4: Even at a safe DMSO concentration, my compound still has poor solubility in the final assay. What are my options?

If simple dilution of a DMSO stock is insufficient, you must employ more advanced formulation strategies. The primary goal is to increase the apparent aqueous solubility of the compound. The two most common and effective methods for in-vitro assays are using co-solvents and cyclodextrins.[5][12]

See the Solubility Troubleshooting Workflow diagram below for a logical decision-making process.

Q5: What are co-solvents and how can they help?

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[5][13][14] Think of it as creating a more "hospitable" environment for your compound.

Common Co-solvents for Preclinical Formulations:

  • Polyethylene Glycol (PEG 300/400)

  • Propylene Glycol (PG)

  • Ethanol

  • Glycerol

How to Use Them: You can create a stock solution in a mixture of solvents (e.g., DMSO/PEG 300) or add the co-solvent directly to your assay buffer. The key is that the final concentration of all organic solvents must be kept low and be identical in your vehicle control. This approach is highly effective and can increase solubility by orders of magnitude.[15]

Q6: I've heard about cyclodextrins. Are they a good choice for my assay?

Yes, cyclodextrins are an excellent and widely used tool for solubilizing poorly soluble drugs.[16][17] They are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[5][18]

Mechanism of Action: The hydrophobic this compound molecule gets encapsulated within the hydrophobic core of the cyclodextrin, forming a water-soluble "inclusion complex."[19][20] This complex carries the drug in solution. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used in pharmaceutical formulations due to its high aqueous solubility and low toxicity.[5][17]

This method is particularly useful for in-vivo studies and sensitive in-vitro assays where organic solvents may be problematic. For a practical guide, refer to Protocol 3: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) to Enhance Aqueous Solubility .

Troubleshooting Workflows & Protocols

Solubility Troubleshooting Workflow

This diagram outlines a logical path for addressing solubility issues with this compound.

G node_start Start: Compound Precipitates in Aqueous Assay Buffer node_decision node_decision node_action node_action node_protocol node_protocol node_end Proceed with Assay (Solubility Achieved) A A B Is DMSO stock >10 mM clear? A->B C Prepare fresh stock solution. Ensure complete dissolution. B->C No D Is final DMSO concentration kept below toxic limit? B->D Yes C->B E Determine max tolerated DMSO % for your cells. D->E No F Is precipitation still occurring at safe DMSO %? D->F Yes E->D G Option 1: Use a Co-Solvent System (e.g., PEG, PG) F->G Yes H Option 2: Use a Cyclodextrin (e.g., HP-β-CD) F->H Yes I I F->I No G->I H->I

Caption: Decision tree for troubleshooting poor compound solubility.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the standard procedure for preparing a stock solution, which is the first step in most experiments.[21][22]

Materials:

  • This compound (solid)

  • Anhydrous or high-purity DMSO

  • Analytical balance

  • Appropriate glass vial (e.g., amber glass vial)

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed to achieve your desired stock concentration (e.g., 10 mM, 50 mM).

    • Formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock: Mass = (0.010 mol/L) × (0.001 L) × (198.62 g/mol ) = 0.001986 g = 1.99 mg.

  • Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it into a clean, labeled vial.

  • Add Solvent: Add a portion of the total DMSO volume (e.g., 80% of the final volume) to the vial.

  • Promote Dissolution: Cap the vial tightly and vortex vigorously. If crystals persist, use a bath sonicator for 5-10 minutes. Gentle warming (to 30-37°C) can also aid dissolution but be cautious of compound stability.

  • Bring to Final Volume: Once the solid is completely dissolved, add DMSO to reach the final desired volume.

  • Mix and Store: Vortex again to ensure homogeneity. For storage, aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[21]

Protocol 2: Determining the Maximum Tolerated DMSO Concentration for a Cell-Based Assay

This is a crucial validation step to ensure your experimental results are not solvent-induced artifacts.[7]

Materials:

  • Your specific cell line of interest

  • Cell culture medium and plates (e.g., 96-well plate)

  • High-purity DMSO

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

Procedure:

  • Seed Cells: Plate your cells in a 96-well plate at the density you will use for your main experiment. Allow them to adhere and grow for 24 hours.

  • Prepare DMSO Dilutions: In your cell culture medium, prepare a serial dilution of DMSO to create a range of final concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.125%, 0.06%, and a 0% control).

  • Treat Cells: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Include at least 3-6 replicate wells for each concentration.

  • Incubate: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: At the end of the incubation period, add your chosen cell viability reagent and measure the output according to the manufacturer's instructions.

  • Analyze Data: Plot cell viability (%) versus DMSO concentration. The highest concentration that does not cause a significant decrease in viability compared to the 0% control is your maximum tolerated concentration.

Protocol 3: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) to Enhance Aqueous Solubility

This protocol describes how to prepare a compound solution using an inclusion complex agent.[19]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS, HBSS)

  • Magnetic stir plate and stir bar

Procedure:

  • Prepare HP-β-CD Solution: First, dissolve the HP-β-CD in your aqueous buffer. A common starting concentration is 10-20% (w/v). This solution should be clear.

  • Add Compound: While the HP-β-CD solution is stirring, slowly add the pre-weighed solid this compound powder directly to the vortex of the stirring solution. Adding the powder slowly prevents clumping.

  • Allow for Complexation: Cover the container and let the mixture stir at room temperature for several hours (4-24 hours). The time required depends on the compound and concentrations. The solution should gradually clarify as the inclusion complexes form.

  • Filter (Optional but Recommended): To remove any small amount of undissolved compound, filter the final solution through a 0.22 µm syringe filter. This ensures you have a true solution for your assay.

  • Determine Final Concentration: The concentration of the solubilized compound should be confirmed analytically (e.g., via HPLC-UV) if a precise concentration is required for downstream dose-response experiments.

References

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. [Link]

  • Frederick National Lab for Cancer Research. (n.d.). Drug delivery strategies for poorly water-soluble drugs. [Link]

  • Quora. (2017). What effects does DMSO have on cell assays?. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • Chemical-Suppliers. (n.d.). This compound | CAS 103543-60-8. [Link]

  • ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview.... [Link]

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • ScienceDirect. (n.d.). Cyclodextrins and their applications in pharmaceutical and related fields. [Link]

  • American Journal of Pharmaceutics. (2024). The Use of Cyclodextrins in Pharmaceutical Formulations. [Link]

  • PMC - PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • PMC - PubMed Central. (n.d.). Cyclodextrins in delivery systems: Applications. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. [Link]

  • IJPPS. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • World Journal of Pharmaceutical Research. (2020). A REVIEW ON CO-SOLVENCY AND ANTI-SOLVENT TECHNOLOGY. [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

  • PubMed. (n.d.). In vitro solubility assays in drug discovery. [Link]

  • Unknown Source. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]

  • YouTube. (2021). Making stock solutions - how and why. [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. [Link]

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Preventing byproduct formation in (4-Chlorophenyl)(1-fluorocyclopropyl)methanone reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important building block. We will address common challenges encountered during its synthesis, with a focus on preventing byproduct formation through a deep understanding of the reaction mechanism and optimization of experimental parameters.

The Core Challenge: Friedel-Crafts Acylation and Its Side Reactions

The most common and direct route to synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene with 1-fluorocyclopropanecarbonyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). While effective, this electrophilic aromatic substitution is sensitive to reaction conditions and can lead to several byproducts that complicate purification and reduce yields.

Understanding the core mechanism is the first step toward troubleshooting. The Lewis acid activates the acyl chloride, generating a highly reactive acylium ion electrophile. This electrophile is then attacked by the electron-rich chlorobenzene ring.

G cluster_activation Step 1: Acylium Ion Formation cluster_substitution Step 2: Electrophilic Aromatic Substitution cluster_workup Step 3: Workup AcylChloride 1-Fluorocyclopropanecarbonyl Chloride AcyliumIon Acylium Ion (Electrophile) + AlCl₄⁻ AcylChloride->AcyliumIon Activation LewisAcid AlCl₃ (Lewis Acid) LewisAcid->AcylChloride SigmaComplex Sigma Complex (Resonance Stabilized) AcyliumIon->SigmaComplex Chlorobenzene Chlorobenzene Chlorobenzene->SigmaComplex ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex Deprotonation FinalProduct This compound ProductComplex->FinalProduct Aqueous Quench (e.g., HCl/Ice)

Caption: Core mechanism of Friedel-Crafts acylation.

This guide will focus on troubleshooting deviations from this primary reaction pathway that lead to undesirable byproducts.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, explaining the causality behind each issue and providing actionable solutions.

Question 1: My product is impure. Analytical data (NMR, GC-MS) suggests the presence of an isomer. How do I prevent this?

Answer: You are likely forming the ortho-isomer, (2-Chlorophenyl)(1-fluorocyclopropyl)methanone. The chloro-substituent on the benzene ring is an ortho, para-director. While the para position is sterically favored, suboptimal conditions can increase the yield of the ortho byproduct.

Causality and Prevention:

  • Temperature Control: Friedel-Crafts acylations are often exothermic. Higher localized temperatures can provide the activation energy needed to overcome the steric hindrance at the ortho position, leading to increased isomer formation.

    • Solution: Maintain strict temperature control, typically between 0°C and 5°C, during the addition of the acylating agent and Lewis acid. Use an ice bath and add reagents slowly to manage the exotherm.[1]

  • Solvent Choice: The polarity of the solvent can influence the regioselectivity of the reaction.

    • Solution: Employ non-polar solvents like dichloromethane (DCM) or carbon disulfide. These solvents are less likely to solvate the transition states leading to the different isomers in a way that favors the ortho product.[2]

G cluster_products Potential Products Reactants Chlorobenzene + 1-Fluorocyclopropanecarbonyl Chloride Para Desired Para-Product Reactants->Para Low Temp, Non-Polar Solvent Ortho Ortho-Isomer Byproduct Reactants->Ortho High Temp

Caption: Influence of conditions on isomer formation.

Question 2: My reaction yield is very low, or the reaction failed to proceed entirely. What are the likely causes?

Answer: Low or zero yield in a Friedel-Crafts acylation typically points to issues with the reagents, particularly the Lewis acid catalyst.

Causality and Prevention:

  • Catalyst Deactivation: Lewis acids like AlCl₃ are extremely hygroscopic. Any moisture present in the solvent, reagents, or glassware will hydrolyze the catalyst, rendering it inactive.[1]

    • Solution: Ensure all glassware is rigorously dried (flame- or oven-dried). Use anhydrous grade solvents and fresh, high-purity AlCl₃ from a newly opened container.[1]

  • Insufficient Catalyst: The ketone product strongly complexes with the Lewis acid.[3] This complex is generally unreactive. Therefore, the catalyst is not truly catalytic and is consumed as the reaction progresses.

    • Solution: Use a stoichiometric amount or a slight excess (1.1 to 1.3 equivalents) of AlCl₃ relative to the limiting reagent (typically the acyl chloride).[1]

  • Hydrolysis of Acyl Chloride: The starting material, 1-fluorocyclopropanecarbonyl chloride, is susceptible to hydrolysis, especially in the presence of a Lewis acid. This forms 1-fluorocyclopropanecarboxylic acid, which is unreactive under these conditions.

    • Solution: Adhere strictly to anhydrous conditions. Prepare the acyl chloride fresh if its quality is in doubt.

Question 3: The reaction mixture turned dark and formed a tar-like substance, making workup and purification impossible. Why did this happen?

Answer: Tar formation is a result of uncontrolled side reactions, often driven by excessive heat or impure reagents.

Causality and Prevention:

  • Runaway Reaction: As mentioned, the reaction is exothermic. Without proper cooling, the temperature can rise uncontrollably, leading to polymerization, decomposition of the acylium ion, and other complex side reactions that produce insoluble tars.[1]

    • Solution: Maintain strict, low-temperature control throughout the reaction. Add reagents dropwise to the reaction mixture to dissipate heat effectively.

  • Impure Starting Materials: Impurities in the chlorobenzene or acyl chloride can act as catalysts for polymerization or decomposition pathways.

    • Solution: Use purified reagents. Distill chlorobenzene if necessary and ensure the acyl chloride is of high purity.

Question 4: During aqueous workup, I'm getting a persistent emulsion or insoluble solids. How can I achieve a clean phase separation?

Answer: This common issue arises from the quenching of the aluminum chloride-ketone complex.

Causality and Prevention:

  • Formation of Aluminum Hydroxides: Quenching the reaction with water alone is highly exothermic and can lead to the formation of gelatinous aluminum hydroxides (Al(OH)₃), which are insoluble and trap organic product, causing emulsions.

    • Solution: The standard and most effective procedure is to quench the reaction by slowly and carefully adding the reaction mixture to a stirred mixture of crushed ice and concentrated hydrochloric acid.[1] The acid ensures that aluminum salts remain dissolved in the aqueous layer as soluble species (like [Al(H₂O)₆]³⁺), allowing for clean separation of the organic layer.

Frequently Asked Questions (FAQs)

  • What is the best Lewis acid for this acylation? Aluminum chloride (AlCl₃) is the most common and cost-effective choice. However, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, though they are generally less reactive and may require higher temperatures, potentially increasing isomer formation.

  • How do I monitor the reaction's progress? Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) are effective methods. Take small aliquots from the reaction, quench them carefully in an acidic aqueous solution, extract with a solvent like ethyl acetate, and analyze the organic layer.

  • How can I purify the final product? After aqueous workup and solvent removal, the crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate solvent system.[4] Recrystallization from a suitable solvent is also a viable option for obtaining highly pure material.

Optimized Experimental Protocol

This protocol is designed to be a self-validating system, minimizing common failure points.

Materials:

  • Chlorobenzene (anhydrous)

  • 1-Fluorocyclopropanecarbonyl chloride

  • Aluminum chloride (anhydrous, >99%)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (concentrated)

  • Crushed ice

  • Standard laboratory glassware (oven-dried before use)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagent Preparation: In the flask, dissolve aluminum chloride (1.2 eq.) in anhydrous DCM under a nitrogen atmosphere. Cool the resulting slurry to 0°C using an ice-salt bath.

  • Acyl Chloride Addition: In the dropping funnel, prepare a solution of 1-fluorocyclopropanecarbonyl chloride (1.0 eq.) in anhydrous DCM.

  • Reaction: Add the acyl chloride solution dropwise to the stirred AlCl₃ slurry over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Chlorobenzene Addition: After the acyl chloride addition is complete, add chlorobenzene (1.5 eq., can be used as a co-solvent) dropwise, again maintaining the temperature below 5°C.

  • Reaction Monitoring: Stir the mixture at 0-5°C for 2-4 hours. Monitor the reaction progress by TLC or GC until the limiting reagent is consumed.

  • Quenching: Prepare a beaker with a vigorously stirred mixture of crushed ice and concentrated HCl (approx. 3M final concentration). Slowly and carefully pour the reaction mixture into the ice/HCl slurry.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil or solid by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Summary Tables for Quick Reference

Table 1: Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low/No Yield 1. Wet reagents/glassware. 2. Inactive/insufficient Lewis acid. 3. Hydrolyzed acyl chloride.1. Use anhydrous solvents and oven-dried glassware. 2. Use fresh, anhydrous AlCl₃ in stoichiometric excess (1.1-1.3 eq.). 3. Use high-purity or freshly prepared acyl chloride.
Isomer Formation 1. High reaction temperature. 2. Inappropriate solvent.1. Maintain strict temperature control (0-5°C). 2. Use a non-polar solvent like DCM.
Tar Formation 1. Uncontrolled exotherm (runaway reaction). 2. Impure starting materials.1. Ensure efficient cooling and slow, dropwise addition of reagents. 2. Use purified/distilled starting materials.
Difficult Workup 1. Formation of Al(OH)₃ precipitates.1. Quench the reaction mixture by adding it to an ice/conc. HCl slurry.

Table 2: Parameter Optimization

ParameterStandard ConditionRationale & Optimization Tips
Lewis Acid AlCl₃ (1.1-1.3 eq.)Most active common Lewis acid. Must be anhydrous and used in stoichiometric amounts due to product complexation.
Solvent Dichloromethane (DCM)Anhydrous, non-polar solvent that promotes para-selectivity and is typically unreactive.
Temperature 0-5°CCritical for controlling exotherm and minimizing formation of the ortho-isomer byproduct.
Workup Quench into ice/HClPrevents formation of aluminum hydroxides and ensures a clean phase separation.

References

  • Professor Dave Explains. (2018). Friedel-Crafts Acylation. YouTube. Available at: [Link]

  • MDPI. (2009). methanone. Molbank, 2009(4), M641. Available at: [Link]

  • Bentley, T. W., Llewellyn, G., & McAlister, J. A. (1996). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. The Journal of Organic Chemistry, 61(22), 7927–7932. Available at: [Link]

  • Scientific & Academic Publishing. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Available at: [Link]

  • TMP Chem. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone. This critical building block is increasingly vital in medicinal chemistry for the development of novel therapeutics, including potent soluble guanylate cyclase (sGC) stimulators.[1] The unique combination of a chlorophenyl group and a fluorocyclopropyl moiety offers strategic advantages in drug design, enhancing properties like metabolic stability and binding affinity.[1]

This guide is structured to provide researchers, chemists, and process development professionals with actionable insights and robust troubleshooting strategies for laboratory-scale and pilot-plant production. We will delve into the common challenges, from reaction initiation to product purification, ensuring a scientifically sound, efficient, and scalable process.

Core Synthesis Pathway: Friedel-Crafts Acylation

The most prevalent and scalable method for synthesizing this compound is the Friedel-Crafts acylation.[2] This reaction involves the electrophilic aromatic substitution of chlorobenzene with an activated 1-fluorocyclopropanecarbonyl derivative, typically the acyl chloride, in the presence of a strong Lewis acid catalyst.

Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific, frequently encountered issues during the synthesis in a direct question-and-answer format.

Issue 1: Reaction Fails to Initiate or Proceeds with Very Low Conversion

Q: My Friedel-Crafts acylation reaction shows little to no consumption of starting materials, even after several hours. What are the likely causes and how can I rectify this?

A: Failure to initiate is a common hurdle, often stemming from the deactivation of the key catalyst or insufficient reactivity of the electrophile.

Potential Causes & Solutions:

  • Catalyst Inactivity (Moisture Sensitivity): The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[3][4] Trace amounts of water will hydrolyze AlCl₃, rendering it inactive.

    • Solution: Ensure all glassware is rigorously oven-dried or flame-dried immediately before use. The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of anhydrous AlCl₃ or a freshly sublimed batch for best results. Anhydrous solvents are mandatory.[4]

  • Poor Quality of Acyl Chloride: The electrophile, 1-fluorocyclopropanecarbonyl chloride, can degrade upon storage, especially if exposed to moisture, hydrolyzing back to the carboxylic acid.

    • Solution: It is highly recommended to use freshly prepared 1-fluorocyclopropanecarbonyl chloride. If using a stored batch, verify its purity by ¹H NMR or GC-MS before use. The acid chloride can be synthesized from 1-fluorocyclopropanecarboxylic acid using reagents like thionyl chloride or oxalyl chloride.

  • Sub-Optimal Temperature: While many Friedel-Crafts acylations are exothermic and require cooling, an excessively low temperature can prevent the reaction from overcoming its activation energy.[3][4]

    • Solution: Start the reaction at a low temperature (e.g., 0-5 °C) during the addition of reagents.[2] If no conversion is observed by TLC or GC after 1-2 hours, allow the reaction to slowly warm to room temperature. Gentle heating (e.g., to 40-50 °C) can be explored, but must be done cautiously to avoid side reactions.

  • Deactivated Aromatic Substrate: While chlorobenzene is suitable, the presence of additional strong electron-withdrawing groups would deactivate the ring, hindering the reaction.[3][5] This is not an issue for the title compound but is a key general principle.

ParameterRecommendationRationale
Atmosphere Dry Nitrogen or ArgonPrevents moisture from deactivating the Lewis acid catalyst.[2][3]
Glassware Oven-dried (>120 °C) or flame-driedRemoves adsorbed water from surfaces.
Catalyst Fresh, anhydrous AlCl₃ (or other Lewis acid)Ensures maximum catalytic activity.
Acyl Chloride Freshly prepared or purity-verifiedGuarantees the electrophile is active and present in the correct stoichiometry.
Temperature Initial cooling (0-5 °C), then gradual warmingControls initial exotherm and then provides sufficient energy to initiate the reaction.[2]
Issue 2: Formation of Multiple Products and Isomeric Impurities

Q: My crude product analysis (GC-MS or LC-MS) shows the desired product along with significant isomeric impurities and other byproducts. How can I improve the regioselectivity and minimize side reactions?

A: The formation of multiple products is typically due to a loss of regiocontrol or side reactions occurring under harsh conditions.

Potential Causes & Solutions:

  • Isomer Formation (Ortho/Meta Acylation): The chloro group is an ortho-, para-director. While the para-product is sterically favored, some ortho-acylation can occur, especially at higher temperatures.

    • Solution: Maintain strict temperature control. Running the reaction at lower temperatures (0-10 °C) generally enhances the selectivity for the para-isomer.[2] The choice of solvent can also influence the ortho/para ratio. Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred.[2]

  • Polyacylation: Although the product ketone is deactivated towards further acylation, this can sometimes occur under forcing conditions (high temperature, large excess of catalyst).[6]

    • Solution: Use a stoichiometry of approximately 1.0-1.2 equivalents of the Lewis acid. Avoid excessive heating and prolonged reaction times after the starting material is consumed.

  • Decomposition of the Cyclopropyl Ring: The strained cyclopropyl ring can be susceptible to opening under very strong acidic conditions or high temperatures, leading to a complex mixture of byproducts.

    • Solution: Careful, portion-wise addition of the catalyst can help to control the exotherm and maintain a more moderate reaction environment. Ensure the reaction is not heated excessively.

Workflow for Optimizing Regioselectivity:

Caption: Logic diagram for troubleshooting isomeric impurities.

Issue 3: Difficult and Low-Yielding Product Purification

Q: During workup and purification, I'm experiencing product loss and difficulty separating the product from persistent impurities. What are the best practices for isolation?

A: A robust workup and purification strategy is critical for achieving high purity and yield on a larger scale.

Potential Causes & Solutions:

  • Incomplete Quenching: The reaction is quenched by adding the mixture to ice/water or dilute acid to decompose the aluminum chloride-ketone complex.[7] An incomplete quench can lead to emulsions and purification difficulties.

    • Solution: Pour the reaction mixture slowly into a vigorously stirred vessel containing crushed ice and aqueous HCl (e.g., 1-2 M).[2] This ensures the exothermic decomposition is controlled and all aluminum salts are converted to water-soluble species.

  • Product Loss During Extraction: The product may have some solubility in the aqueous phase, or emulsions can trap the product.

    • Solution: After the initial extraction with your primary solvent (e.g., DCM), re-extract the aqueous layer 1-2 more times with fresh solvent to ensure complete recovery.[2] If emulsions form, adding brine can help to break them.

  • Co-eluting Impurities in Chromatography: Isomeric byproducts or unreacted starting materials may have similar polarities to the desired product, making chromatographic separation challenging.

    • Solution: Optimize your column chromatography conditions. A shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) often provides better separation. If chromatography is not scalable, consider crystallization. The crude product can often be recrystallized from a suitable solvent system like isopropanol/heptane or ethanol/water.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Friedel-Crafts acylation for this synthesis? The reaction proceeds via an electrophilic aromatic substitution mechanism.[5]

  • Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of 1-fluorocyclopropanecarbonyl chloride.[7]

  • Acylium Ion Generation: This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[7][8] This acylium ion is the active electrophile.

  • Electrophilic Attack: The π-electrons of the chlorobenzene ring attack the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex).[7]

  • Aromatization: A weak base, typically [AlCl₄]⁻, removes the proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[7] The catalyst, however, remains complexed to the product ketone, necessitating stoichiometric amounts.[6]

FC_Acylation AcylCl 1-Fluorocyclopropanecarbonyl Chloride Acylium Acylium Ion (Electrophile) AcylCl->Acylium + AlCl₃ AlCl3_cat AlCl₃ (Catalyst) Chlorobenzene Chlorobenzene Sigma Sigma Complex (Intermediate) Chlorobenzene->Sigma + Acylium Ion Product (4-Chlorophenyl) (1-fluorocyclopropyl)methanone Sigma->Product - H⁺, -AlCl₃

Caption: Simplified workflow of the Friedel-Crafts acylation.

Q2: Are there alternative synthetic routes? Yes, while Friedel-Crafts is common, other methods exist. One patented method describes the reaction of a Grignard reagent (prepared from p-chlorobromobenzene and magnesium) with cyclopropane acetonitrile.[9] However, this route involves handling organometallic reagents and may present different scale-up challenges. For most applications, the Friedel-Crafts acylation offers a more direct and cost-effective approach.

Q3: What are the primary safety considerations for this process?

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acyl Chloride: Corrosive and lachrymatory. Reacts with moisture. Handle with care in a well-ventilated fume hood.

  • Solvents: Dichloromethane and 1,2-dichloroethane are chlorinated solvents and should be handled with appropriate engineering controls to minimize exposure.

  • Quenching: The quenching of the reaction is highly exothermic. Perform the quench slowly with efficient stirring and external cooling to manage the heat evolution safely.

Q4: How can I confirm the identity and purity of my final product? A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.

  • Mass Spectrometry (MS): Confirms the molecular weight (MW: 198.62 g/mol ).[10]

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Determines the purity of the final product and quantifies any impurities.

Detailed Experimental Protocol (Lab Scale)

This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and scale.

Materials:

  • 1-Fluorocyclopropanecarboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl Chloride

  • Chlorobenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M aq.)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step 1: Preparation of 1-Fluorocyclopropanecarbonyl Chloride

  • To a stirred solution of 1-fluorocyclopropanecarboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 eq) at room temperature.

  • Heat the mixture to reflux (approx. 40 °C) for 2-3 hours, monitoring the evolution of gas (HCl and SO₂).

  • Once the reaction is complete, carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is typically used directly in the next step.

Step 2: Friedel-Crafts Acylation

  • Set up an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Charge the flask with anhydrous AlCl₃ (1.1 eq) and anhydrous DCM. Cool the suspension to 0-5 °C in an ice bath.

  • In a separate flask, dissolve the freshly prepared 1-fluorocyclopropanecarbonyl chloride (1.0 eq) and chlorobenzene (1.5 eq) in anhydrous DCM.

  • Add this solution dropwise to the stirred AlCl₃ suspension, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.

Step 3: Workup and Purification

  • Once the reaction is complete, cool the mixture back to 0-5 °C.

  • Slowly and carefully pour the reaction mixture into a vigorously stirred beaker containing a mixture of crushed ice and 1M HCl.

  • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil/solid by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure this compound.

References
  • methanone. MDPI. [Link]

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

  • Friedel Craft Acylation Reaction. CurlyArrows Organic Chemistry. [Link]

  • Friedel-Crafts acylation. YouTube. [Link]

  • Method for preparing 4-chlorophenylcyclopropyl methyl ketone.
  • The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. Patsnap Eureka. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Friedel-Crafts acylation (video). Khan Academy. [Link]

  • Methanone, (4-chlorophenyl)(1-fluorocyclopropyl)- (9CI). Chongqing Chemdad Co., Ltd. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Gold-Catalyzed Reactions of Fluorocyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for gold-catalyzed reactions of fluorocyclopropyl ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this promising yet sensitive class of reactions. Here, you will find a comprehensive troubleshooting guide in a question-and-answer format, addressing specific issues you may encounter during your experiments. Each solution is grounded in mechanistic principles and supported by authoritative references.

Introduction: The Promise and Perils of Fluorocyclopropyl Ketones in Gold Catalysis

Gold(I) catalysts have emerged as powerful tools for the rearrangement of strained ring systems, and 1-(1-alkynyl)cyclopropyl ketones have been shown to be versatile substrates for the synthesis of highly substituted furans and other valuable heterocycles.[1][2] The introduction of fluorine into the cyclopropyl ring offers a tantalizing prospect for the synthesis of novel fluorinated compounds with unique biological and material properties.[3] However, the strong electron-withdrawing nature of fluorine can significantly alter the reactivity of the cyclopropane ring and introduce specific challenges in catalysis.[1][4] This guide will help you anticipate and overcome these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Problem 1: My reaction is sluggish or shows no conversion.

Question: I am trying to perform a gold-catalyzed rearrangement of my fluorocyclopropyl ketone, but the reaction is extremely slow or doesn't proceed at all. What are the likely causes and how can I fix this?

Answer:

This is a common issue in gold catalysis, often stemming from catalyst deactivation or poisoning. The presence of fluorine in your substrate can exacerbate these problems. Here’s a systematic approach to troubleshooting:

1. Catalyst Poisoning by Halides (including Fluoride):

  • The "Why": Cationic gold(I) catalysts are highly susceptible to poisoning by halides (F⁻, Cl⁻, Br⁻, I⁻) and other basic impurities.[5][6] These species can coordinate strongly to the gold center, rendering it catalytically inactive. Your fluorocyclopropyl ketone starting material or impurities from its synthesis could be a source of fluoride ions.

  • Troubleshooting Steps:

    • Purify Starting Materials and Solvents: Ensure your fluorocyclopropyl ketone is of high purity and free from any residual fluoride or other halide impurities from the synthetic route. Solvents should be freshly distilled and dried over appropriate drying agents.

    • Use of Silver Salt Additives: The addition of a silver salt with a non-coordinating counteranion (e.g., AgSbF₆, AgOTf) is a standard practice to scavenge halide impurities.[1] The silver cation precipitates the halide as an insoluble silver halide, liberating the active gold catalyst.

Additive Typical Loading (mol%) Notes
AgSbF₆1-5Highly effective for scavenging halides. Use with caution as it is moisture-sensitive.
AgOTf1-5A common and effective choice. The triflate anion is generally non-coordinating in these reactions.
  • Consider a Pre-formed Catalyst: Using a pre-formed, well-defined gold catalyst can sometimes give more reproducible results than generating the catalyst in situ.

2. Substrate-Related Deactivation:

  • The "Why": The electron-deficient nature of the fluorinated cyclopropane ring can alter its interaction with the gold catalyst. While gold(I) is a soft π-acid and typically activates alkynes, strong coordination to the ketone's carbonyl oxygen or even activation of a C-F bond in highly strained systems could lead to off-cycle, inactive species.

  • Troubleshooting Steps:

    • Ligand Modification: The electronic and steric properties of the ligand on the gold catalyst play a crucial role. For electron-deficient substrates, a more electron-donating ligand on the gold center can enhance the catalyst's nucleophilicity and promote the desired reaction pathway.

Ligand Type Examples Rationale
Electron-Rich PhosphinesJohnPhos, Buchwald-type ligandsIncreased electron density on the gold center can enhance its reactivity towards the alkyne and may mitigate deactivation pathways involving the electron-deficient parts of the substrate.[1]
N-Heterocyclic Carbenes (NHCs)IPr, SIMesNHCs are strong σ-donors and can form very stable and active gold catalysts that may be more resistant to deactivation.[7]

3. Catalyst Decomposition:

  • The "Why": Gold(I) catalysts can be unstable and disproportionate to inactive gold(0) and gold(III) species, or sinter into larger, inactive gold nanoparticles, especially at elevated temperatures.[1]

  • Troubleshooting Steps:

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Many gold-catalyzed reactions proceed efficiently at room temperature.

    • Inert Atmosphere: While many gold-catalyzed reactions are tolerant to air and moisture, performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative decomposition of the catalyst.

Troubleshooting Workflow for No Reaction:

start No or Low Conversion check_purity Check Purity of Substrate and Solvents start->check_purity add_silver Add Silver Salt (e.g., AgSbF6) check_purity->add_silver If impurities suspected change_ligand Modify Catalyst Ligand (e.g., to more electron-donating) add_silver->change_ligand If no improvement success Reaction Proceeds add_silver->success If successful lower_temp Lower Reaction Temperature change_ligand->lower_temp If still no improvement change_ligand->success If successful lower_temp->success If successful fail Still No Reaction lower_temp->fail If unsuccessful

Caption: A decision tree for troubleshooting failed reactions.

Problem 2: I am observing a complex mixture of products and/or byproducts.

Question: My reaction is consuming the starting material, but I'm getting a messy reaction profile with multiple unidentified products instead of the desired rearranged product. What could be happening?

Answer:

The formation of multiple products suggests that alternative reaction pathways are competing with your desired transformation. The fluorinated cyclopropane ring, being both strained and electron-deficient, can be prone to several side reactions under gold catalysis.

1. Uncontrolled Ring-Opening of the Cyclopropane:

  • The "Why": The strong inductive effect of fluorine can weaken the C-C bonds of the cyclopropane ring, making it more susceptible to nucleophilic attack and ring-opening.[8] While the desired mechanism involves a concerted rearrangement, harsh reaction conditions or a highly Lewis acidic catalyst might favor stepwise pathways leading to a cascade of products.

  • Troubleshooting Steps:

    • Milder Reaction Conditions: Lower the reaction temperature and catalyst loading. A less active but more selective catalyst might be beneficial.

    • Less Lewis Acidic Catalyst: If using a highly active catalyst system (e.g., with a strongly electron-withdrawing counterion), consider switching to a less Lewis acidic variant.

2. Competing Reaction Pathways:

  • The "Why": Gold(I) can catalyze a variety of transformations of enynes and related systems.[9][10][11] Depending on the substrate's geometry and electronic properties, pathways like [2+2] cycloadditions, skeletal rearrangements, or reactions involving external nucleophiles (e.g., trace water) can compete. The presence of a ketone can also lead to intramolecular trapping of intermediates.[12]

  • Troubleshooting Steps:

    • Solvent Choice: The polarity of the solvent can influence the stability of charged intermediates and favor one pathway over another. Screen a range of solvents from non-polar (e.g., toluene, dichloromethane) to more polar (e.g., acetonitrile, dioxane).

    • Control of Nucleophiles: Ensure the reaction is conducted under strictly anhydrous conditions if you suspect water is participating in side reactions. The use of molecular sieves can be beneficial.

3. Hydration of the Ketone:

  • The "Why": Fluorinated ketones are known to be more electrophilic and thus more prone to hydration to form gem-diols, especially under acidic conditions which can be generated during the course of the reaction.[6][13]

  • Troubleshooting Steps:

    • Anhydrous Conditions: As mentioned above, rigorously exclude water from your reaction.

    • Buffered Conditions: In some cases, the addition of a non-coordinating base (e.g., a hindered pyridine derivative) can buffer the reaction mixture and suppress acid-catalyzed side reactions like hydration.

Mechanistic Pathways in Gold-Catalyzed Reactions of 1-(1-Alkynyl)cyclopropyl Ketones:

substrate Fluorocyclopropyl Ketone + Au(I) activated_alkyne Gold-π-Alkyne Complex substrate->activated_alkyne side_reaction2 Hydration of Ketone substrate->side_reaction2 Trace H2O desired_path Desired Rearrangement (e.g., to Furan) activated_alkyne->desired_path side_reaction1 Uncontrolled Ring-Opening activated_alkyne->side_reaction1 side_reaction3 Skeletal Rearrangement activated_alkyne->side_reaction3 products Desired Product desired_path->products byproducts Mixture of Byproducts side_reaction1->byproducts side_reaction2->byproducts side_reaction3->byproducts

Caption: Potential competing reaction pathways.

Experimental Protocols

General Procedure for a Gold-Catalyzed Reaction of a Fluorocyclopropyl Ketone:

This is a representative protocol and may require optimization for your specific substrate.

  • To an oven-dried vial equipped with a magnetic stir bar is added the gold(I) catalyst (e.g., (Ph₃P)AuCl, 1-5 mol%) and, if used, a silver salt co-catalyst (e.g., AgSbF₆, 1-5 mol%).

  • The vial is sealed with a septum and purged with an inert gas (argon or nitrogen).

  • Anhydrous solvent (e.g., dichloromethane, 0.1 M) is added via syringe.

  • The fluorocyclopropyl ketone substrate (1.0 equiv) is dissolved in the anhydrous solvent and added to the catalyst mixture via syringe.

  • The reaction is stirred at the desired temperature (e.g., room temperature) and monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or ¹⁹F NMR).

  • Upon completion, the reaction mixture is filtered through a short plug of silica gel to remove the catalyst, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography.

References

  • Zhang, J., & Schmalz, H.-G. (2006). Gold(I)-Catalyzed Reaction of 1-(1-Alkynyl)-cyclopropyl Ketones with Nucleophiles: A Modular Entry to Highly Substituted Furans. Angewandte Chemie International Edition, 45(40), 6704–6707. [Link]

  • Michelet, V., Toullec, P. Y., & Genêt, J. P. (2008). Gold-Catalyzed Reactions of Enynes: A Review. Angewandte Chemie International Edition, 47(23), 4268–4315. [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

  • Kumar, M., Hammond, G. B., & Xu, B. (2014). Cationic Gold Catalyst Poisoning and Reactivation. Organic Letters, 16(13), 3452–3455. [Link]

  • Echavarren, A. M., et al. (2008). Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective. Chemical Reviews, 108(8), 3379–3407. [Link]

  • Echavarren, A. M., et al. (2015). Gold-Catalyzed Reactions via Cyclopropyl Gold Carbene-like Intermediates. The Journal of Organic Chemistry, 80(14), 6947–6965. [Link]

  • Echavarren, A. M., & Nevado, C. (2013). Gold-Catalyzed Rearrangements and Beyond. Accounts of Chemical Research, 46(4), 951–962. [Link]

  • Li, G., & Zhang, J. (2014). Gold-catalyzed cyclopropanation reactions by carbenoid precursor toolbox. Chemical Society Reviews, 43(18), 6358-6372. [Link]

  • Zhang, J., et al. (2010). Kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones via gold-catalyzed divergent (4 + 4) cycloadditions: stereoselective access to furan fused eight-membered heterocycles. Chemical Science, 1(4), 488-492. [Link]

  • Zhang, J., & Schmalz, H.-G. (2006). Gold(I)-katalysierte Reaktion von 1-(1-Alkinyl)cyclopropylketonen mit Nukleophilen: ein modularer Zugang zu hochsubstituierten Furanen. Angewandte Chemie, 118(40), 6844–6847. [Link]

  • Zhang, J., & Schmalz, H.-G. (2006). Gold(I)-catalyzed reaction of 1-(1-alkynyl)-cyclopropyl ketones with nucleophiles: a modular entry to highly substituted furans. PubMed. [Link]

  • Gold(I)‐Catalyzed Reaction of 1‐(1‐Alkynyl)‐cyclopropyl Ketones with Vinyldiazo Ketones for Divergent Synthesis of Substituted Furanyl Heterocycles. ResearchGate. [Link]

  • Echavarren, A. M., et al. (2015). Gold-Catalyzed Reactions via Cyclopropyl Gold Carbene-like Intermediates. PMC - NIH. [Link]

  • Gold-Catalyzed Reactions via Cyclopropyl Gold Carbene-like Intermediates. ScienceOpen. [Link]

  • Gold-Catalyzed Reactions via Cyclopropyl Gold Carbene-like Intermediates. Semantic Scholar. [Link]

  • Gold Catalysis and Fluorine. King's College London Research Portal. [Link]

  • Gold Catalysis and Fluorine. ResearchGate. [Link]

  • Echavarren, A. M., & Nevado, C. (2013). Gold-Catalyzed Rearrangements and Beyond. PMC - NIH. [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]

  • (Fluorocyclopropyl)quinolones. 2. Synthesis and Stereochemical structure-activity relationships of chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl). PubMed. [Link]

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Technical Support Center: Quantitative Analysis of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide to quantitative analysis of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone, including troubleshooting and method refinement strategies.

Welcome to the technical support guide for the quantitative analysis of this compound (CAS No. 103543-60-8).[1] As a key intermediate in pharmaceutical research and development, accurate and precise quantification of this compound is critical.[2][3] This guide, designed for researchers and drug development professionals, provides in-depth, field-proven insights into method refinement, troubleshooting, and validation, with a primary focus on High-Performance Liquid Chromatography (HPLC).

Part 1: Primary Analytical Approach: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC with UV detection is the most common and robust method for quantifying this compound due to the compound's strong chromophore (the chlorophenyl group) and its suitability for separation on C18 columns.

FAQ 1: How do I develop a baseline HPLC method for this compound?

Answer:

Developing a reliable HPLC method involves a systematic approach to selecting the column, mobile phase, and detection parameters. The goal is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any impurities or degradants.

Step-by-Step Baseline Method Development Protocol:

  • Column Selection:

    • Start with a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). This is the workhorse of reversed-phase chromatography and provides excellent retention for moderately nonpolar compounds like the target analyte.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent. A 50:50 mixture of acetonitrile and water is a good starting point to ensure solubility and compatibility with the mobile phase.[4]

    • Filter the sample through a 0.45 µm syringe filter to remove particulates that could clog the column or system.[5]

  • Mobile Phase Selection:

    • Rationale: The mobile phase composition dictates the retention and elution of the analyte. A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is standard. Acetonitrile is often preferred for its lower viscosity and UV transparency.

    • Starting Conditions: Begin with an isocratic elution using Acetonitrile:Water (65:35 v/v).[6]

    • pH Control: The use of a buffer is recommended to maintain a consistent pH, which is crucial for reproducible retention times, especially if acidic or basic impurities are present. A phosphate or acetate buffer at a pH between 3.0 and 6.0 is generally safe for silica-based columns.[7]

  • Detection Wavelength:

    • Determine the UV absorbance maximum (λmax) of this compound by scanning a dilute solution with a UV-Vis spectrophotometer or using a diode-array detector (DAD). The chlorophenyl group will provide strong absorbance, likely in the 230-260 nm range. Setting the detector at the λmax ensures maximum sensitivity.[5]

  • Initial Run Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Maintaining a constant temperature is crucial for stable retention times.[8]

    • Injection Volume: 10 µL.

This baseline method should produce a well-retained peak. From here, you can optimize the mobile phase composition to adjust the retention time and improve resolution from any co-eluting species.

Workflow for Quantitative HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard 1. Prepare Stock Standard Working 2. Create Working Standards (Calibration Curve) Sample 3. Prepare & Filter Analyte Sample Equilibrate 4. System Equilibration Sample->Equilibrate SST 5. System Suitability Test (SST) Equilibrate->SST Inject 6. Inject Standards & Samples SST->Inject Integrate 7. Peak Integration Inject->Integrate CalCurve 8. Generate Calibration Curve Integrate->CalCurve Quantify 9. Quantify Analyte CalCurve->Quantify Result Final Report: Concentration/Purity Quantify->Result

Caption: General workflow for quantitative analysis by HPLC.

Part 2: Troubleshooting Common HPLC Issues

Even with a well-developed method, problems can arise. This section addresses specific issues in a Q&A format.

FAQ 2: My peak is tailing excessively. What are the likely causes and solutions?

Answer:

Peak tailing is a common issue where the back half of the peak is drawn out. It compromises peak integration and reduces resolution.

Potential Causes & Corrective Actions:

  • Column Overload: Injecting too much sample mass can saturate the stationary phase.

    • Solution: Dilute your sample and reinject. If the tailing factor improves, you have confirmed mass overload.[5][9]

  • Secondary Silanol Interactions: Residual, acidic silanol groups on the silica support can interact with basic sites on the analyte, causing tailing.

    • Solution 1 (Mobile Phase Additive): Add a small amount of a competing base, like triethylamine (TEA) (0.1%), to the mobile phase. TEA will preferentially interact with the active silanol sites, improving peak shape.

    • Solution 2 (Lower pH): Lower the mobile phase pH (e.g., to pH 3.0) with an acid like trifluoroacetic acid (TFA) or formic acid. This protonates the silanol groups, reducing their interaction with the analyte.[7]

  • Column Contamination or Degradation: The inlet frit may be blocked, or the stationary phase may be damaged.

    • Solution: First, try back-flushing the column (disconnect from the detector first). If this doesn't work, replace the column frit or the entire column.[5]

Troubleshooting Logic for Peak Shape Issues

Troubleshooting_PeakTailing Start Problem: Peak Tailing Check_Conc Is sample concentration high? Start->Check_Conc Check_pH Is mobile phase pH > 7? Check_Conc->Check_pH No Sol_Dilute Solution: Dilute sample 10x and reinject. Check_Conc->Sol_Dilute Yes Check_Column Is the column old or contaminated? Check_pH->Check_Column No Sol_pH Solution: Lower mobile phase pH to 3-4 or add competing base (e.g., TEA). Check_pH->Sol_pH Yes Sol_Column Solution: Back-flush column. If no improvement, replace column. Check_Column->Sol_Column Yes End Problem Resolved Check_Column->End No (Consult mfg.) Sol_Dilute->End Sol_pH->End Sol_Column->End

Caption: Decision tree for troubleshooting HPLC peak tailing.

FAQ 3: My retention times are drifting. How can I stabilize my system?

Answer:

Inconsistent retention times make peak identification unreliable and are a clear sign of an unstable system.

Potential Causes & Corrective Actions:

  • Inadequate Column Equilibration: The column chemistry has not reached equilibrium with the mobile phase. This is common when changing mobile phases.

    • Solution: Ensure you flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis.[7] For ion-pairing or HILIC, this can be much longer.

  • Temperature Fluctuations: The ambient laboratory temperature is changing, affecting mobile phase viscosity and reaction kinetics.

    • Solution: Use a column oven to maintain a constant temperature. A setting of 30°C or 35°C is typical and provides stability.[4][8]

  • Mobile Phase Composition Change: The mobile phase was prepared incorrectly, or volatile components are evaporating over time.

    • Solution: Prepare fresh mobile phase daily.[8] Keep reservoirs capped to minimize evaporation. If using a gradient mixer, ensure the pump's proportioning valves are functioning correctly by mixing the mobile phase manually and running it isocratically to check for consistency.[9]

  • System Leaks: A small leak in the pump, injector, or fittings will cause pressure fluctuations and, consequently, retention time drift.

    • Solution: Inspect all fittings for signs of salt buildup (from buffers) or moisture. Tighten or replace any leaking fittings.[4][7]

Part 3: Method Validation

Once your method is developed and stable, it must be validated to prove it is fit for its intended purpose.[10][11] Validation is a regulatory requirement in the pharmaceutical industry.[12]

FAQ 4: What are the key parameters I need to assess for method validation?

Answer:

According to ICH (International Council for Harmonisation) guidelines, the core validation parameters for a quantitative impurity or assay method include specificity, linearity, range, accuracy, precision, and robustness.[13][14]

Summary of HPLC Method Validation Parameters:

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).[14]Peak purity analysis (using DAD) should pass. No co-elution at the analyte's retention time in spiked placebo/degradation samples.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.[13]Correlation coefficient (r²) ≥ 0.999
Range The concentration interval over which the method is precise, accurate, and linear.[12]For an assay: 80% to 120% of the target concentration. For impurities: From LOQ to 120% of the specification limit.[14]
Accuracy The closeness of the measured value to the true value. Assessed by spike/recovery experiments.Recovery of 98.0% to 102.0% for an assay.
Precision The degree of scatter between a series of measurements. Includes Repeatability and Intermediate Precision.[13]Repeatability (same day, same analyst): RSD ≤ 1.0%. Intermediate Precision (different days, analysts): RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of ~10:1.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).System suitability parameters remain within acceptable limits after minor changes.

Part 4: Alternative & Complementary Analytical Techniques

While HPLC is often the primary choice, other techniques can provide valuable quantitative and qualitative information.

FAQ 5: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for this analysis?

Answer:

Yes, but with significant considerations. GC-MS offers excellent sensitivity and structural information from the mass spectrum.[15] However, the analyte's high boiling point and thermal stability are critical.

  • Potential Challenge (Thermal Degradation): The fluorocyclopropyl group may be thermally labile. High temperatures in the GC inlet could potentially cause degradation, leading to inaccurate quantification.[15] A thorough evaluation of thermal stability is required.

  • Derivatization: To improve volatility and thermal stability, derivatization may be necessary. For ketones, this often involves reaction with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable oxime derivative, which is highly suitable for GC analysis.[16][17]

FAQ 6: How can Nuclear Magnetic Resonance (NMR) be used for quantitative analysis (qNMR)?

Answer:

Quantitative NMR (qNMR) is a powerful primary method of analysis because the signal intensity is directly proportional to the number of nuclei, requiring no calibration curve with the analyte itself.

  • ¹H qNMR: Standard proton NMR can be used. You would integrate a well-resolved proton signal from the analyte and compare it to the integral of a known amount of an internal standard.

  • ¹⁹F qNMR (Highly Recommended): The presence of a fluorine atom makes this compound an excellent candidate for ¹⁹F qNMR.[18][19]

    • Advantages: ¹⁹F NMR spectra are often very simple, with little to no background interference, as fluorine is rare in most organic molecules and solvents. This leads to highly accurate and precise quantification. The wide chemical shift range also minimizes signal overlap.[20]

    • Procedure: A certified internal standard containing fluorine (e.g., trifluorotoluene) of known purity and mass is added to a precisely weighed sample of the analyte. By comparing the integral of the analyte's ¹⁹F signal to the integral of the standard's ¹⁹F signal, the purity or concentration of the analyte can be calculated directly.[20]

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound. [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. [Link]

  • Method for the determination of aldehydes and ketones in ambient air using HPLC. U.S. Environmental Protection Agency. [Link]

  • Analytical method validation: A brief review. (2017). Journal of Global Trends in Pharmaceutical Sciences. [Link]

  • HPLC Troubleshooting Guide. Phenomenex. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Quantitative Determination of Hydrogen and Fluorine in Organic Compounds by Nuclear Magnetic Resonance Spectrometry. ACS Publications. [Link]

  • New reference document for quantitative Nuclear Magnetic Resonance (qNMR) on fluorine compounds. (2024). BIPM. [Link]

  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017). ACG Publications. [Link]

  • Quantitative NMR spectroscopy on fluorine-containing drugs. Diva-portal.org. [Link]

  • Quantitative measurement of ketone bodies in urine using reflectometry. ResearchGate. [Link]

  • NMR | Speeding Fluorine Analysis. Oxford Instruments. [Link]

  • Identification of an Unknown – Alcohols, Aldehydes, and Ketones. University of Colorado Boulder. [Link]

  • Tests for Ketones Importance, Different tests with reactions and FAQS. Allen. [Link]

  • Tests for Aldehydes and Ketones. BYJU'S. [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Institutes of Health. [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]

  • Methanone, (4-chlorophenyl)(1-fluorocyclopropyl)- (9CI). Chongqing Chemdad Co., Ltd. [Link]

  • This compound. Amerigo Scientific. [Link]

  • methanone. MDPI. [Link]

  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. [Link]

  • Fast GC/MS chromatogram of the organic ketone derivatives by EI (Figure...). ResearchGate. [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. ResearchGate. [Link]

  • Identification of (4-chlorophenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone as novel COX-2 inhibitor with analgesic profile. PubMed. [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. [Link]

  • Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. Agilent. [Link]

  • Gas chromatography-mass spectrometry analysis of ketamine and its metabolites--a comparative study on the utilization of different derivatization groups. PubMed. [Link]

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Validation & Comparative

The Strategic Advantage of α-Fluorination: A Comparative Guide to (4-Chlorophenyl)(1-fluorocyclopropyl)methanone and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the cyclopropyl group is a privileged motif, prized for its ability to impart conformational rigidity and unique electronic properties into small molecules. When conjugated with a ketone, this strained three-membered ring becomes a versatile synthetic handle, susceptible to a variety of chemical transformations. This guide provides an in-depth technical comparison of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone with its non-fluorinated counterpart and other cyclopropyl ketone analogs. We will explore how the subtle introduction of a single fluorine atom at the C1-position dramatically influences the molecule's physicochemical properties, chemical reactivity, and, ultimately, its utility as a building block for potent therapeutics.

Introduction: The Allure of the Cyclopropyl Ketone Scaffold

Aryl cyclopropyl ketones are key intermediates in the synthesis of a wide range of biologically active compounds. The inherent ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions, providing a three-carbon synthon for the construction of more complex molecular architectures. The reactivity of the cyclopropyl ketone can be modulated by the electronic nature of the substituents on both the aryl ring and the cyclopropyl group itself. This fine-tuning of reactivity is a cornerstone of rational drug design.

This guide will focus on this compound, a key building block in the synthesis of soluble guanylate cyclase (sGC) stimulators, which are under investigation for the treatment of cardiovascular diseases.[1] We will compare its properties and performance against its direct non-fluorinated analog, (4-Chlorophenyl)(cyclopropyl)methanone, to elucidate the specific contributions of the α-fluoro substituent.

Comparative Analysis of Physicochemical Properties

The introduction of a fluorine atom, the most electronegative element, can profoundly alter a molecule's properties. This is particularly true when fluorine is placed on the cyclopropane ring, where it can influence the ring's electronic and conformational behavior.

PropertyThis compound(4-Chlorophenyl)(cyclopropyl)methanoneJustification & Impact
Molecular Weight 198.62 g/mol 180.64 g/mol The addition of a fluorine atom increases the molecular weight.
Calculated logP 3.02[2]~4.1 (estimated)[3]The introduction of the highly electronegative fluorine atom generally increases hydrophilicity (lowers logP), which can improve aqueous solubility and alter cell permeability. A lower logP is often desirable for oral drug candidates.[4]
Dipole Moment HigherLowerThe C-F bond is highly polarized, leading to a significant increase in the local and overall molecular dipole moment. This can influence interactions with biological targets and affect crystal packing.
Metabolic Stability Potentially EnhancedStandardThe C-F bond is exceptionally strong (bond dissociation energy ~110 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. Fluorination at a metabolically labile position can significantly increase a drug's half-life.

Expert Insight: The seemingly minor addition of a fluorine atom results in a significant shift in the lipophilicity profile. This calculated difference of approximately one logP unit can be the deciding factor in a compound's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. For researchers in drug development, this strategic fluorination is a powerful tool for optimizing lead compounds.

Synthesis Strategies: A Comparative Overview

The primary route to aryl cyclopropyl ketones is through Friedel-Crafts acylation. This powerful C-C bond-forming reaction allows for the direct attachment of the cyclopropyl ketone moiety to an aromatic ring.

General Synthetic Workflow

G cluster_0 Preparation of Acyl Chloride cluster_1 Friedel-Crafts Acylation Cyclo_Acid Cyclopropanecarboxylic Acid or 1-Fluorocyclopropanecarboxylic Acid Thionyl SOCl₂ or (COCl)₂ Cyclo_Acid->Thionyl Activation Acyl_Chloride Cyclopropanecarbonyl Chloride or 1-Fluorocyclopropanecarbonyl Chloride Thionyl->Acyl_Chloride Chlorobenzene Chlorobenzene Acyl_Chloride->Chlorobenzene Electrophilic Aromatic Substitution Lewis_Acid AlCl₃ Chlorobenzene->Lewis_Acid Catalyst Ketone (4-Chlorophenyl)(cyclopropyl)methanone or this compound Lewis_Acid->Ketone

Figure 1: General workflow for the synthesis of aryl cyclopropyl ketones.

Experimental Protocol: Synthesis of (4-Chlorophenyl)(cyclopropyl)methanone

This protocol is adapted from established literature procedures for the synthesis of aryl cyclopropyl ketones via a Grignard reaction, which offers an alternative to Friedel-Crafts acylation.[5][6]

Step 1: Preparation of the Grignard Reagent

  • To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 1-bromo-4-chlorobenzene (1.0 eq) in anhydrous diethyl ether via the dropping funnel.

  • Maintain a gentle reflux until the magnesium is consumed.

Step 2: Reaction with Cyclopropanecarbonitrile

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • Slowly add a solution of cyclopropanecarbonitrile (1.1 eq) in anhydrous diethyl ether.

  • Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.

Step 3: Hydrolysis and Work-up

  • Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford (4-Chlorophenyl)(cyclopropyl)methanone.

Expected Yield: 60-70%

Proposed Protocol: Synthesis of this compound

This proposed protocol is based on the principles of Friedel-Crafts acylation.[7][8][9]

Step 1: Preparation of 1-Fluorocyclopropanecarbonyl Chloride

  • In a fume hood, cautiously add oxalyl chloride (1.5 eq) to a solution of 1-fluorocyclopropanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) containing a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride, which is used immediately in the next step.

Step 2: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous chlorobenzene (used as both solvent and reactant) at 0 °C, slowly add the freshly prepared 1-fluorocyclopropanecarbonyl chloride.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice with concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield this compound.

Expected Yield: 50-65%

Causality in Experimental Choices: The use of anhydrous conditions is critical in both synthetic routes to prevent the quenching of the Grignard reagent and the deactivation of the Lewis acid catalyst. In the Friedel-Crafts acylation, chlorobenzene serves as both the solvent and the substrate, driving the reaction towards the desired product. The para-isomer is expected to be the major product due to the ortho,para-directing nature of the chloro substituent and steric hindrance at the ortho position.[7][8]

Comparative Reactivity: The Influence of the α-Fluoro Group

The true value of a synthetic building block lies in its predictable and versatile reactivity. The presence of the α-fluoro group in this compound introduces significant electronic effects that differentiate its reactivity from its non-fluorinated analog.

Ring-Opening Reactions

Aryl cyclopropyl ketones are known to undergo ring-opening reactions under various catalytic conditions. The regioselectivity of this ring-opening is a key consideration for synthetic applications.

G Ketone (4-Chlorophenyl)(R-cyclopropyl)methanone R = H or F Catalyst Catalyst (e.g., Pd(OAc)₂, NiCl₂(dme)) Ketone->Catalyst Catalytic Cycle Ring_Opened Ring-Opened Product (e.g., γ-substituted ketone) Catalyst->Ring_Opened

Figure 2: Catalytic ring-opening of aryl cyclopropyl ketones.

Comparative Reactivity Data:

Reaction TypeCatalyst/ConditionsReactivity of (4-Chlorophenyl)(cyclopropyl)methanonePredicted Reactivity of this compoundRationale
Reductive Ring Opening NiCl₂(dme), Zn, KIUndergoes regioselective C-C bond cleavage to form γ-alkylated ketones.Likely to be less reactive.The electron-withdrawing fluorine atom destabilizes the formation of a radical anion intermediate, which is often involved in reductive ring-opening mechanisms.
Palladium-Catalyzed Ring Opening Pd(OAc)₂, PCy₃Forms (E)-1-(4-chlorophenyl)but-2-en-1-one stereoselectively.May exhibit different regioselectivity or require harsher conditions.The fluorine atom alters the electronics of the cyclopropane ring, potentially influencing the oxidative addition step in the palladium catalytic cycle.
Acid-Catalyzed Ring Opening Brønsted or Lewis AcidsRing opens to form a stable carbocation, leading to various products depending on the nucleophile present.The fluorine atom will destabilize an adjacent carbocation, potentially directing the ring-opening to occur at a different C-C bond or inhibiting the reaction altogether.

Expert Insight: The α-fluoro substituent acts as a powerful electronic modulator. Its strong inductive electron-withdrawing effect deactivates the cyclopropane ring towards certain types of ring-opening reactions, particularly those that proceed through electron-rich intermediates. This can be exploited to achieve selective transformations in the presence of other reactive functional groups. Conversely, for reactions proceeding through different mechanisms, the fluorine atom may enhance reactivity or alter regioselectivity in synthetically useful ways.

Characterization of Cyclopropyl Ketones

Unequivocal characterization of the synthesized ketones is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

Predicted ¹H and ¹³C NMR Data:

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
(4-Chlorophenyl)(cyclopropyl)methanone ~7.9 (d, 2H, Ar-H ortho to C=O), ~7.4 (d, 2H, Ar-H meta to C=O), ~2.6 (m, 1H, CH), ~1.2 (m, 2H, CH₂), ~1.0 (m, 2H, CH₂)~199 (C=O), ~139 (Ar-C), ~135 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~18 (CH), ~12 (CH₂)
This compound ~8.0 (d, 2H, Ar-H ortho to C=O), ~7.5 (d, 2H, Ar-H meta to C=O), ~1.6 (m, 2H, CH₂), ~1.3 (m, 2H, CH₂)~195 (d, JCF, C=O), ~139 (Ar-C), ~136 (Ar-C), ~131 (Ar-CH), ~129 (Ar-CH), ~90 (d, JCF, C-F), ~18 (d, JCF, CH₂)

Note: The presence of fluorine will introduce characteristic splitting patterns (J-coupling) in both the ¹H and ¹³C NMR spectra, which is a powerful diagnostic tool for confirming the presence and position of the fluorine atom.

Conclusion: A Strategic Choice for Drug Discovery

The comparison between this compound and its non-fluorinated analog clearly demonstrates the profound impact of a single fluorine atom. While both are valuable synthetic intermediates, the fluorinated version offers distinct advantages for medicinal chemistry applications:

  • Improved Physicochemical Properties: The lower lipophilicity of the fluorinated ketone can translate to improved solubility and better ADME properties in downstream drug candidates.

  • Enhanced Metabolic Stability: The robust C-F bond can block metabolic pathways, leading to increased drug half-life and bioavailability.

  • Modulated Reactivity: The electron-withdrawing nature of the fluorine atom alters the reactivity of the cyclopropane ring, allowing for selective chemical transformations.

For researchers and drug development professionals, this compound represents a more advanced and strategically valuable building block. Its unique combination of a reactive cyclopropyl ketone moiety and the beneficial properties imparted by the α-fluoro substituent makes it an excellent choice for the synthesis of next-generation therapeutics. The ability to fine-tune molecular properties through such subtle structural modifications is a testament to the power of modern medicinal chemistry.

References

  • MDPI. methanone. [Link]

  • Filo. Explain Fridal-craft's acylation reaction in chlorobenzene. [Link]

  • PubChem. methanone. [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
  • SpectraBase. (4-Chlorophenyl)[2-(1H-pyrazol-1-yl)phenyl]methanone - Optional[13C NMR]. [Link]

  • Vedantu. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE. [Link]

  • Allen. The major product formed in the Friedel-Craft acylation of chlorobenzene is. [Link]

  • Gore, P. H. (1969). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 15, 2251-2255.
  • Chemdad. Methanone, (4-chlorophenyl)(1-fluorocyclopropyl)- (9CI). [Link]

  • Google Patents. CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone.
  • YouTube. Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. [Link]

  • ResearchGate. Comparison of relative reaction rates for cyclopropyl phenyl ketone 1a... [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • PubChem. (E,Z)-4-chlorophenyl(cyclopropyl)ketone O-(4-nitrophenylmethyl)oxime. [Link]

  • Patsnap. The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • NIH. Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. [Link]

  • ResearchGate. The reactivity of 1‐(1‐alkynyl)cyclopropyl ketones. [Link]

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A Comparative Analysis of Synthetic Routes to (4-Chlorophenyl)(1-fluorocyclopropyl)methanone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal and agrochemical research. The 1-fluorocyclopropyl group, in particular, offers a unique combination of conformational constraint and metabolic stability. (4-Chlorophenyl)(1-fluorocyclopropyl)methanone is a key building block in the synthesis of various high-value compounds, including potent soluble guanylate cyclase (sGC) stimulators for cardiovascular and renal disease.[1] This guide provides a comparative analysis of the primary synthetic routes to this important intermediate, offering insights into the mechanistic underpinnings and practical considerations for laboratory-scale synthesis.

Introduction to Synthetic Strategies

The synthesis of this compound presents a unique chemical challenge: the efficient and controlled formation of a bond between a substituted aromatic ring and a sterically hindered, fluorinated three-membered ring. Two principal strategies have emerged to address this challenge: the direct electrophilic acylation of a fluorinated cyclopropane and the nucleophilic addition of a fluorocyclopropyl organometallic reagent to a benzoyl derivative. This guide will delve into the intricacies of a Friedel-Crafts-type acylation and a Grignard reagent-based approach, providing a comparative framework for researchers to select the most suitable method for their specific needs.

Route 1: Friedel-Crafts-Type Acylation of 1-Fluorocyclopropane

This approach represents a direct and atom-economical pathway to the target molecule. The core of this strategy is the electrophilic aromatic substitution reaction between 1-fluorocyclopropane and 4-chlorobenzoyl chloride, typically facilitated by a Lewis acid or a base.

Mechanistic Insights

The classical Friedel-Crafts acylation involves the activation of an acyl chloride with a strong Lewis acid, such as aluminum chloride, to generate a highly electrophilic acylium ion. This potent electrophile is then attacked by the electron-rich aromatic ring. However, the direct Lewis acid-catalyzed acylation of 1-fluorocyclopropane is challenging due to the inherent instability of the cyclopropyl ring under strongly acidic conditions, which can lead to ring-opening side reactions.

A more viable modification of this approach involves the use of a base, such as triethylamine, to facilitate the reaction.[1] In this scenario, the reaction likely proceeds through a ketene intermediate or a related activated species, mitigating the need for harsh Lewis acids and preserving the integrity of the cyclopropyl ring. The base would deprotonate a transient intermediate, driving the reaction towards the desired product.

graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", fontname="Arial"];

}

Experimental Protocol
  • Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of 4-chlorobenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

  • Reagent Addition: A solution of 1-fluorocyclopropane and a stoichiometric amount of triethylamine in the same anhydrous solvent is added dropwise to the stirred solution of 4-chlorobenzoyl chloride at a controlled temperature, typically between 0 °C and room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by vacuum distillation to afford the pure this compound.

Route 2: Grignard Reagent-Based Synthesis

This strategy employs the well-established Grignard reaction to form the crucial carbon-carbon bond between the aromatic and cyclopropyl moieties. This multi-step approach involves the preparation of a 1-fluorocyclopropyl Grignard reagent, followed by its reaction with a suitable 4-chlorobenzoyl electrophile.

Mechanistic Insights

The Grignard reaction is a powerful tool for carbon-carbon bond formation, relying on the nucleophilic character of the organomagnesium halide. The key challenge in this route is the preparation and handling of the 1-fluorocyclopropyl Grignard reagent. The presence of the electronegative fluorine atom on the same carbon as the magnesium can influence the stability and reactivity of the reagent.

Once formed, the 1-fluorocyclopropylmagnesium halide acts as a potent nucleophile, readily attacking the electrophilic carbonyl carbon of a 4-chlorobenzoyl derivative, such as 4-chlorobenzoyl chloride or a Weinreb amide. The reaction with an acyl chloride typically leads to the formation of the ketone, though over-addition to form a tertiary alcohol is a potential side reaction that needs to be carefully controlled, often by using low temperatures. The use of a Weinreb amide (N-methoxy-N-methylamide) is a common strategy to prevent this over-addition, as the initial adduct is stable until acidic work-up.

graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#34A853", fontname="Arial"];

}

Experimental Protocol

A detailed experimental protocol for the synthesis of the non-fluorinated analog, 4-chlorophenyl cyclopropyl ketone, has been reported and can be adapted for the synthesis of the target molecule.

Step 1: Preparation of 1-Fluorocyclopropylmagnesium Bromide

A detailed, validated procedure for the preparation of 1-fluorocyclopropylmagnesium bromide is not widely available and would require careful optimization. Generally, it would involve the reaction of 1-bromo-1-fluorocyclopropane with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere. The initiation of the Grignard formation might require an activating agent, such as iodine or 1,2-dibromoethane.

Step 2: Reaction with 4-Chlorobenzoyl Chloride

  • Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer under an inert atmosphere is charged with a solution of 4-chlorobenzoyl chloride in anhydrous THF.

  • Grignard Addition: The freshly prepared solution of 1-fluorocyclopropylmagnesium bromide is added dropwise to the stirred solution of 4-chlorobenzoyl chloride at a low temperature (e.g., -78 °C to 0 °C) to minimize side reactions.

  • Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Comparative Analysis

ParameterRoute 1: Friedel-Crafts-Type AcylationRoute 2: Grignard Reagent-Based Synthesis
Number of Steps Typically a single step.At least two steps (Grignard formation and reaction).
Reagent Availability 1-Fluorocyclopropane may not be as readily available as its bromo- or iodo-analogs.1-Bromo-1-fluorocyclopropane is a common precursor. 4-Chlorobenzoyl chloride is commercially available.
Reaction Conditions Milder conditions if base-mediated; potentially harsh with traditional Lewis acids.Requires strictly anhydrous conditions and inert atmosphere. Low temperatures are often necessary.
Potential Side Reactions Ring-opening of the cyclopropane ring under acidic conditions. Polysubstitution is generally not an issue with acylation.Over-addition of the Grignard reagent to the ketone product. Formation of Wurtz coupling byproducts during Grignard reagent preparation.
Scalability Potentially more scalable due to fewer steps.The preparation and handling of the Grignard reagent can be challenging on a larger scale.
Yield and Purity Yields are highly dependent on the specific conditions and the stability of the cyclopropyl ring.Good to excellent yields can be achieved with careful control of reaction conditions. Purity is often high after chromatographic purification.

Conclusion

Both the Friedel-Crafts-type acylation and the Grignard reagent-based synthesis offer viable pathways to this compound. The choice between these routes will depend on the specific requirements of the synthesis, including the availability of starting materials, the desired scale of the reaction, and the technical capabilities of the laboratory.

The Friedel-Crafts-type acylation, particularly a base-mediated variant, presents a more direct and potentially more atom-economical approach. However, the stability of the 1-fluorocyclopropane under the reaction conditions is a critical consideration.

The Grignard reagent-based synthesis is a more modular approach that relies on well-established reaction classes. While it involves more steps, it may offer greater control over the reaction and potentially higher yields, provided that the sensitive 1-fluorocyclopropyl Grignard reagent can be prepared and handled effectively.

Further research and process optimization are needed to develop a robust and scalable synthesis of this important building block. The information presented in this guide is intended to provide a solid foundation for researchers embarking on the synthesis of this compound and related compounds.

References

Sources

A Comparative Guide to the Efficacy of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone derivatives, a class of compounds with significant potential in medicinal chemistry. We will delve into their synthesis, biological activities, and performance against alternative compounds, supported by available experimental data. This document is intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development.

Introduction to this compound and its Derivatives

This compound is a unique organic compound featuring a chlorinated phenyl group and a fluorinated cyclopropyl moiety.[1] This distinct structure makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activities.[1] The incorporation of a fluorine atom and a cyclopropyl ring is a strategic approach in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1] Consequently, derivatives of this compound have been investigated for a range of therapeutic applications, including their potential as anti-inflammatory and antimicrobial agents.[1]

Synthesis and Chemical Properties

The primary synthesis of this compound typically involves the reaction of 4-chlorobenzoyl chloride with 1-fluorocyclopropane in the presence of a base like triethylamine under anhydrous conditions.[1] This foundational molecule can then undergo various chemical reactions, such as oxidation, reduction, and substitution, to generate a diverse library of derivatives.[1]

Key Chemical Reactions: [1]

  • Oxidation: Can be oxidized to form 4-chlorobenzoic acid and fluorocyclopropyl derivatives.

  • Reduction: The ketone group can be reduced to an alcohol, forming (4-chlorophenyl)(1-fluorocyclopropyl)methanol.

  • Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles to create a range of analogs.

These synthetic routes allow for the systematic modification of the core structure to explore structure-activity relationships (SAR) and optimize for desired biological activities.

Comparative Efficacy of Derivatives

While specific quantitative data on the comparative efficacy of a wide range of this compound derivatives is not extensively available in the public domain, we can analyze the biological activities of structurally related compounds to infer potential efficacy and guide future research.

Antimicrobial and Antifungal Activity

Research indicates that compounds with structural motifs similar to this compound derivatives exhibit significant antibacterial and antifungal properties.[1] For instance, the combination of a cyclopropane ring and a piperazine moiety in related structures has been explored for anthelmintic, antibacterial, and insecticidal activities.[2]

Anti-inflammatory Effects

The core structure is also being investigated for its potential anti-inflammatory properties, which are crucial for treating conditions like arthritis.[1] The mechanism of action is thought to involve the modulation of key biochemical pathways through interaction with various enzymes and receptors.[1]

Anticancer and Antituberculosis Activity

A structurally related compound, 1-(4-Chlorophenyl)cyclopropylmethanone linked to a piperazine ring, has shown potential anticancer activity against the MDA-MB-435 cell line and antituberculosis activity against M. tb H37Rv.[1] This suggests that derivatization of the core this compound structure could yield compounds with potent antiproliferative and antimycobacterial effects.

Table 1: Comparison of Structurally Similar Compounds

Compound NameMolecular FormulaKey Structural FeaturesReported Biological Activity
This compoundC₁₀H₈ClFO1-fluorocyclopropyl groupIntermediate with potential anti-inflammatory and antimicrobial properties.[1]
1-(4-Chlorophenyl)cyclopropylmethanone derivativeC₁₄H₁₆ClN₂OPiperazine ringAnticancer (MDA-MB-435) and antituberculosis (M. tb H37Rv) activity.[1]
(4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methanoneC₁₂H₁₄ClNO₂4-hydroxypiperidine groupCrystal structure analysis reveals specific dihedral angles and hydrogen bonding capabilities.[1]

Experimental Protocols for Efficacy Evaluation

To rigorously assess the efficacy of novel this compound derivatives, standardized experimental protocols are essential.

In Vitro Antimicrobial Susceptibility Testing

A standard method to evaluate antimicrobial efficacy is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test derivatives are serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram 1: Workflow for MIC Determination

MIC_Workflow A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Test Compounds B->C D Incubate at 37°C C->D E Read and Record MIC D->E

Sources

A Comparative Guide to Validating the Biological Activity of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, (4-Chlorophenyl)(1-fluorocyclopropyl)methanone. Given the limited publicly available data on this specific molecule, this document outlines a robust, hypothesis-driven approach.[1] The central hypothesis is that, based on its structural motifs—specifically the fluorocyclopropyl ketone group—the compound is a potential inhibitor of serine hydrolases, with a particular focus on Fatty Acid Amide Hydrolase (FAAH).[2][3]

FAAH is a key enzyme in the endocannabinoid system, responsible for degrading the neurotransmitter anandamide.[4][5][6] Inhibition of FAAH elevates anandamide levels, producing analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[5][7][8] This makes FAAH a compelling therapeutic target.[4][5]

This guide will compare the validation pathway for this compound against two well-characterized, potent, and selective FAAH inhibitors: URB597 and PF-3845 . These compounds will serve as benchmarks and positive controls throughout the proposed experimental workflow.

Comparative Overview of Test Compounds

CompoundStructureMechanism of ActionKey Characteristics
This compound (Structure not publicly available)Hypothesized: Covalent or reversible inhibition of serine hydrolases (e.g., FAAH) via its electrophilic ketone.[2]A novel compound with potential for enzyme inhibition.[1] Its 4-chlorophenyl group may influence target affinity and pharmacokinetic properties.
URB597 Potent and selective irreversible FAAH inhibitor.[9][10][11]Well-characterized, with demonstrated anxiolytic-like, antidepressant-like, and analgesic effects in preclinical models.[11][12][13][14]
PF-3845 Potent, selective, and irreversible covalent FAAH inhibitor that carbamylates the catalytic serine.[7][8][15][16]Orally active with a long duration of action, shown to reduce inflammatory pain.[7][15][17]

Experimental Validation Workflow

A multi-tiered approach is essential for a thorough validation. This workflow progresses from initial biochemical assays to more complex cell-based systems and finally to crucial safety profiling.

Caption: Tiered experimental workflow for validating biological activity.

Part 1: Biochemical Validation of FAAH Inhibition

The initial step is to determine if this compound directly inhibits FAAH enzyme activity and to quantify its potency relative to the benchmarks.

Protocol: Fluorometric FAAH Inhibition Assay

This assay measures the enzymatic activity of FAAH by detecting the release of a fluorescent product from a synthetic substrate.[18][19][20][21]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

  • Recombinant human FAAH enzyme

  • FAAH assay buffer

  • FAAH substrate (e.g., AMC-arachidonoyl amide)[22]

  • Test compound, URB597, PF-3845 (dissolved in DMSO)

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound, URB597, and PF-3845 in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Reaction Setup: In a 96-well plate, add the FAAH enzyme to the assay buffer.

  • Inhibitor Incubation: Add the diluted compounds to the wells and incubate. This pre-incubation allows the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the FAAH substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes (Excitation: 340-360 nm, Emission: 450-465 nm).[4][22]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear phase of fluorescence increase).

    • Normalize the rates to a vehicle control (DMSO).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Outcome: This experiment will provide a quantitative measure of the potency of this compound as a direct FAAH inhibitor, allowing for a direct comparison with the IC50 values of URB597 and PF-3845.

Part 2: Cell-Based Functional Assays

Moving from a purified enzyme system to a cellular context is crucial to confirm that the compound is active in a more physiologically relevant environment.

Protocol: Cellular FAAH Activity Assay

This assay measures the ability of the compound to inhibit FAAH within intact cells.

Objective: To confirm the compound's cell permeability and engagement with the FAAH target in a cellular environment.

Materials:

  • Cell line with high FAAH expression (e.g., Neuro-2a, BV-2 microglia, or HEK293 cells overexpressing FAAH).[23]

  • Cell culture medium and reagents.

  • Test compound, URB597, PF-3845.

  • Lysis buffer.

  • FAAH activity assay kit (fluorometric or radio-metric).[24]

Procedure:

  • Cell Culture: Plate cells in a 96-well plate and grow to confluency.

  • Compound Treatment: Treat the cells with various concentrations of the test compound, URB597, and PF-3845 for a specified period (e.g., 4 hours).[23]

  • Cell Lysis: Wash the cells and then lyse them to release intracellular proteins, including FAAH.

  • FAAH Activity Measurement: Determine the FAAH activity in the cell lysates using a fluorometric assay as described in Part 1.

  • Data Analysis: Calculate the IC50 value based on the inhibition of FAAH activity in the treated cell lysates compared to the vehicle control.

Expected Outcome: A potent IC50 value in this assay indicates that the compound can cross the cell membrane and inhibit the intracellular FAAH enzyme.

Part 3: Selectivity and Safety Profiling

A critical aspect of drug development is to ensure the compound is not only potent but also selective and non-toxic.

Protocol 1: General Cytotoxicity Assay

This assay assesses the overall toxicity of the compound to cells.

Objective: To determine the concentration at which the compound causes cell death.

Materials:

  • A representative cell line (e.g., HepG2 for liver toxicity).

  • Test compound, URB597, PF-3845.

  • MTT or LDH assay kit.[25][26][27][28]

Procedure:

  • Cell Plating: Seed cells in a 96-well plate.

  • Compound Exposure: Treat cells with a range of concentrations of the test compounds for 24-48 hours.

  • Viability Measurement:

    • MTT Assay: Add MTT reagent, which is converted to a colored formazan product by metabolically active cells. Measure the absorbance.[28]

    • LDH Assay: Measure the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells.[27]

  • Data Analysis: Calculate the CC50 (50% cytotoxic concentration) for each compound.

Expected Outcome: A high CC50 value relative to the FAAH IC50 value (a large therapeutic window) is desirable, indicating low cytotoxicity at effective concentrations.

Protocol 2: Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential for the compound to cause drug-drug interactions by inhibiting major drug-metabolizing enzymes.[29][30]

Objective: To determine the IC50 of the compound against a panel of key CYP450 isoforms.

Materials:

  • Human liver microsomes.[31]

  • A panel of specific substrates and inhibitors for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[31][32][33]

  • Test compound.

  • LC-MS/MS system for metabolite quantification.[31]

Procedure:

  • Incubation: Incubate the test compound at various concentrations with human liver microsomes and a cocktail of CYP-specific substrates.

  • Metabolite Quantification: After a set time, stop the reaction and measure the formation of the specific metabolite for each CYP isoform using LC-MS/MS.

  • Data Analysis: Determine the IC50 value for each CYP isoform by plotting the percent inhibition of metabolite formation against the test compound concentration.

Expected Outcome: High IC50 values against the major CYP isoforms suggest a low potential for clinically significant drug-drug interactions.

Data Summary and Interpretation

The collective data from these experiments will allow for a comprehensive evaluation of this compound.

Caption: Key criteria for a viable drug candidate.

A successful candidate will exhibit:

  • High Potency: A low nanomolar IC50 against FAAH, comparable to or better than URB597 and PF-3845.

  • Cellular Activity: Confirmed inhibitory activity in a cellular context.

  • Safety and Selectivity: A large window between its therapeutic concentration (IC50) and its cytotoxic concentration (CC50), along with minimal inhibition of key CYP450 enzymes.

This structured validation approach provides a clear and scientifically rigorous path to characterizing the biological activity of this compound, establishing its potential as a novel therapeutic agent.

References

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  • Bosier, B., et al. (2010). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. British Journal of Pharmacology, 160(3), 660-671. Available at: [Link]

  • Booker, L., et al. (2012). The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice. British Journal of Pharmacology, 165(8), 2485-2496. Available at: [Link]

  • Piomelli, D., et al. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS Drug Reviews, 12(1), 21-38. Available at: [Link]

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  • Godlewski, G., et al. (2010). NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS. Cell Metabolism, 12(4), 345-354. Available at: [Link]

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  • Various Authors. (2025). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH).
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  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Available at: [Link]

  • Petrosino, S., & Di Marzo, V. (2023). Fluorimetric Assay of FAAH Activity. Methods in Molecular Biology, 2576, 249-260. Available at: [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1601, 1-17. Available at: [Link]

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  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(7), 719-728. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Gelb, M. H., et al. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry, 24(8), 1813-1817. Available at: [Link]

  • Jones, E. E., et al. (2017). FAAH inhibition ameliorates breast cancer in a murine model. Oncotarget, 8(51), 88449–88461. Available at: [Link]

  • Crawford, J. J., et al. (2020). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Medicinal Chemistry Letters, 11(6), 1170–1176. Available at: [Link]

  • Scuderi, C., et al. (2021). Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. International Journal of Molecular Sciences, 22(14), 7668. Available at: [Link]

  • Piras, M., et al. (2006). Peptidyl fluoro-ketones as proteolytic enzyme inhibitors. Current Medicinal Chemistry, 13(18), 2129-2143. Available at: [Link]

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  • Plant, A., & flashbacks, A. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. Molecules, 25(23), 5601. Available at: [Link]

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A Senior Application Scientist's Guide to Comparative Cross-Reactivity Analysis of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone, a synthetic ketone building block with potential applications in medicinal chemistry.[1] In drug discovery, early identification of off-target binding is critical for mitigating potential adverse effects and ensuring the selection of viable lead candidates.[2][3] This document outlines the scientific rationale, a detailed experimental protocol for a competitive immunoassay, and a comparative analysis with structurally relevant alternatives.

Introduction: The Imperative of Specificity

This compound is a chemical intermediate valued for its unique structural motifs: a halogenated phenyl ring and a strained, fluorinated cyclopropyl group.[1] These features are often incorporated into larger molecules to modulate properties like metabolic stability and target binding affinity.[1] While its primary interactions are of key interest, any unintended binding to other biological macromolecules—a phenomenon known as cross-reactivity—can lead to toxicity or reduced efficacy.[3][4]

Therefore, rigorous cross-reactivity profiling is not merely a regulatory checkbox but a foundational step in understanding a compound's true biological signature.[5][6] This guide focuses on the principles and practical application of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a robust method for quantifying such interactions. Competitive ELISA is particularly well-suited for this task as it can effectively measure the binding affinity of a small molecule (the "antigen" in this context) in complex mixtures.[7][8]

Comparative Framework: Selecting Appropriate Analogs

To contextualize the cross-reactivity profile of our lead compound, a logical selection of comparative analogs is essential. The chosen molecules allow us to dissect the contribution of specific structural features to off-target binding.

  • Compound A: this compound (Lead Compound)

  • Compound B: (4-Chlorophenyl)(1-hydroxycyclopentyl)methanone : This analog replaces the compact, strained fluorocyclopropyl ring with a larger, more flexible hydroxycyclopentyl group.[9] This substitution allows for an investigation into the role of ring size, strain, and the presence of a hydrogen-bond donor on binding specificity.

  • Compound C: methanone : This analog modifies the ketone linkage to an amide and introduces a basic piperazine ring, significantly altering the molecule's polarity, charge state, and hydrogen bonding potential.[10]

  • Compound D: 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone : This analog removes the fluorine atom and alters the cyclopropyl connection to the carbonyl group, providing insight into the electronic and steric effects of the fluorine substituent.[11]

These analogs provide a structured basis for a preliminary Structure-Activity Relationship (SAR) study focused on cross-reactivity.

Experimental Design: Competitive ELISA for Cross-Reactivity Assessment

The following protocol is designed to determine the concentration of the test compound required to inhibit the binding of a specific antibody to a target-coated plate by 50% (IC50). A lower IC50 value indicates higher binding affinity and, in this context, higher potential cross-reactivity with the target.[12] The principle relies on the competition between the free compound in solution and the immobilized antigen for a limited number of antibody binding sites.[8][13]

Rationale for Method Selection

A competitive ELISA format was chosen for its high sensitivity, adaptability for small molecules, and clear, quantitative output.[7] This method allows us to infer the binding affinity of our test compounds by measuring how effectively they displace a known binding partner. The resulting sigmoidal dose-response curve is the cornerstone of this analysis, from which the IC50 is derived.[14]

Detailed Experimental Protocol

This protocol must be conducted with rigorous adherence to Good Laboratory Practices (GLP) to ensure data integrity.[5]

Materials:

  • High-binding 96-well microtiter plates

  • Target Protein/Antigen (relevant to a potential off-target)

  • Primary Antibody (specific to the coated antigen)

  • Enzyme-conjugated Secondary Antibody (e.g., HRP-conjugated)

  • Test Compounds (A, B, C, D) dissolved in DMSO and serially diluted

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 5% BSA or non-fat dry milk in PBS)[7]

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate Solution (e.g., TMB for HRP)[15]

  • Stop Solution (e.g., 0.2M H₂SO₄)[15]

  • Microplate reader

Procedure:

  • Antigen Coating: Coat the wells of a 96-well plate with 100 µL of the target antigen solution (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.[7] Causality: This step immobilizes one of the binding partners, creating the solid phase necessary for the assay.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well to remove any unbound antigen.[7]

  • Blocking: Add 200 µL of blocking buffer to each well to saturate any remaining non-specific protein binding sites on the plastic. Incubate for 1-2 hours at room temperature (RT).[15] Causality: Blocking is critical to prevent non-specific binding of the antibodies, which would lead to a high background signal and inaccurate results.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Binding:

    • In a separate dilution plate, prepare serial dilutions of the test compounds (A, B, C, D).

    • Add 50 µL of the primary antibody (at a pre-determined optimal concentration) to each well of the dilution plate.

    • Add 50 µL of the corresponding test compound dilution to the wells containing the antibody.

    • Incubate this mixture for 1 hour at RT to allow the compounds to compete for antibody binding sites.[15]

  • Transfer to Assay Plate: Transfer 100 µL of the antibody/compound mixture from the dilution plate to the corresponding wells of the washed, antigen-coated assay plate. Incubate for 1 hour at RT. Causality: During this step, any primary antibody that has not bound to a test compound in the solution will bind to the antigen coated on the plate.

  • Washing: Discard the solutions and wash the plate five times with wash buffer. This removes unbound primary antibodies and the test compounds.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at RT.[15] Causality: The secondary antibody binds specifically to the primary antibody that was captured by the immobilized antigen.

  • Washing: Repeat the wash step as in step 7.

  • Signal Development: Add 100 µL of the substrate solution to each well. Incubate in the dark at RT for 15-30 minutes, or until sufficient color develops.[15]

  • Stopping the Reaction: Add 50 µL of stop solution to each well to quench the enzymatic reaction.

  • Data Acquisition: Read the optical density (absorbance) of each well at the appropriate wavelength (e.g., 450 nm for TMB) within 30 minutes.[15]

Self-Validation and Controls

A scientifically sound assay includes a system of internal controls to validate each run.[16][17]

  • Maximum Signal Control (B₀): Wells containing only the primary and secondary antibodies (no test compound). This represents 0% inhibition.

  • Non-Specific Binding (NSB) Control: Wells with no primary antibody. This measures the background signal.

  • Positive Control: A compound known to bind to the target, used to confirm assay performance.

  • Vehicle Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used for the test compounds to ensure it has no effect on the assay.

Data Analysis and Visualization

The raw absorbance data is first corrected by subtracting the average NSB signal. The percent inhibition for each compound concentration is then calculated using the formula:

% Inhibition = 100 * (1 - (Signal_Compound / Signal_B₀))

The results are plotted with the log of the compound concentration on the x-axis and percent inhibition on the y-axis. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value for each compound.

Workflow Diagram

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection A 1. Coat Plate with Antigen B 2. Wash A->B C 3. Block Wells B->C D 4. Wash C->D F 6. Add Mixture to Coated Plate D->F E 5. Incubate Primary Ab with Test Compound E->F G 7. Wash F->G H 8. Add Secondary Ab G->H I 9. Wash H->I J 10. Add Substrate I->J K 11. Stop Reaction J->K L 12. Read Plate K->L M Data Analysis (IC50 Calculation) L->M

Caption: Workflow for the Competitive ELISA Protocol.

Comparative Data Summary (Hypothetical)

The following table presents hypothetical IC50 data from the competitive ELISA, comparing the cross-reactivity of the four compounds against a hypothetical off-target protein kinase.

Compound IDCompound NameKey Structural Difference vs. LeadHypothetical IC50 (µM)Interpretation
A This compound- (Lead Compound)15.2 Moderate cross-reactivity. Establishes baseline for comparison.
B (4-Chlorophenyl)(1-hydroxycyclopentyl)methanoneLarger, flexible, hydroxylated ring5.8 Higher cross-reactivity. Suggests the binding pocket accommodates a larger group and favors a hydrogen bond donor.
C methanoneAmide linker, basic piperazine> 100 Negligible cross-reactivity. Indicates that the ketone oxygen and overall lipophilicity are key for binding.
D 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanoneLacks fluorine, altered connectivity35.7 Lower cross-reactivity. Suggests the fluorine atom contributes to binding, possibly through electronic effects.

Conclusion and Forward Look

Based on this hypothetical analysis, the structural modifications in the analogs significantly impact their cross-reactivity profiles. The replacement of the fluorocyclopropyl group with a hydroxycyclopentyl moiety (Compound B) undesirably increased off-target binding, while the introduction of an amide-piperazine group (Compound C) effectively eliminated it.

This guide provides a robust, scientifically-grounded methodology for assessing the cross-reactivity of this compound. The principles and protocols described herein are broadly applicable to other small molecules in the drug discovery pipeline. By systematically comparing lead compounds against rationally designed analogs, researchers can gain crucial insights into the structural drivers of binding specificity, ultimately leading to the development of safer and more effective therapeutics.

References

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from Creative Diagnostics website. [Link]

  • Sittampalam, G. S., Coussens, N. P., et al. (Eds.). (2012-2019). Assay Guidance Manual. National Center for Biotechnology Information. [Link]

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  • Sino Biological. (n.d.). Competitive ELISA Protocol. Retrieved from Sino Biological website. [Link]

  • Ofni Systems. (n.d.). Assay Validation Guidelines. Retrieved from Ofni Systems website. [Link]

  • InfinixBio. (n.d.). How To Meet The Regulatory Requirements For Preclinical Assay Development. Retrieved from InfinixBio website. [Link]

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  • Unnamed Publisher. (n.d.). Off Target Receptor Binding Profiling Testing. Retrieved from an unassociated domain. [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from Charles River Laboratories website. [Link]

  • Dispendix. (2024, April 9). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Retrieved from Dispendix website. [Link]

  • Aryal, S. (2010, May 3). Competitive ELISA Protocol and Animation. Microbe Notes. [Link]

  • Chou, C. C., et al. (2020). Digital Receptor Occupancy Assay in Quantifying On- and Off- Target Binding Affinities of Therapeutic Antibodies. Scientific Reports, 10(1), 2946. [Link]

  • Unnamed Author. (n.d.). Immunological Cross-Reactivity. Diva-portal.org. [Link]

  • Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Retrieved from Mtoz Biolabs website. [Link]

  • Unnamed Author. (2016, November 27). Principles of Immunochemical Techniques. Basicmedical Key. [Link]

  • Unnamed Author. (n.d.). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. National Center for Biotechnology Information. [Link]

  • Padmashali, B., et al. (2009). methanone. Molbank, 2009(4), M641. [Link]

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  • Unnamed Author. (2025, August 9). Principles of Immunochemical Techniques Used in Clinical Laboratories. ResearchGate. [Link]

  • Lobo, E. D., et al. (2009). Practical considerations for nonclinical safety evaluation of therapeutic monoclonal antibodies. Pharmaceutical Research, 26(6), 1373–1385. [Link]

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A Comparative Benchmarking Guide: Evaluating (4-Chlorophenyl)(1-fluorocyclopropyl)methanone Against Key Endocannabinoid System Hydrolases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Hypothesis-Driven Approach

In the landscape of modern drug discovery, the identification of novel chemical entities with therapeutic potential is a cornerstone of progress. The compound (4-Chlorophenyl)(1-fluorocyclopropyl)methanone is a synthetic molecule characterized by a chlorophenyl group linked to a fluorinated cyclopropyl methanone moiety. While its precise biological targets are not yet fully elucidated, preliminary data on analogous structures suggest potential anti-inflammatory and central nervous system (CNS) modulatory activities. These pharmacological whispers guide our current investigation.

This guide eschews a conventional product-versus-competitor narrative. Instead, we adopt a hypothesis-driven, exploratory approach to benchmark this compound against two well-defined and therapeutically relevant enzyme targets: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MGL). Our rationale is grounded in the pivotal role of these enzymes in regulating the endocannabinoid system (ECS), a critical signaling network implicated in inflammation, pain, and neurological function. By elevating the levels of endogenous cannabinoids, inhibitors of FAAH and MGL can produce analgesic, anti-inflammatory, and anxiolytic effects.[1][2] Given the potential, albeit unconfirmed, therapeutic profile of this compound, a rigorous comparative analysis of its inhibitory activity against FAAH and MGL is a logical and scientifically imperative first step in its characterization.

This document provides a comprehensive framework for this investigation, detailing the scientific background, experimental protocols, and a comparative analysis against well-characterized inhibitors.

The Endocannabinoid System: A Primer on FAAH and MGL

The endocannabinoid system (ECS) is a ubiquitous lipid signaling network that plays a crucial role in maintaining physiological homeostasis.[3] Its primary mediators are the endocannabinoids, most notably anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[3] The biological actions of these lipid transmitters are terminated through enzymatic degradation.[3] Two serine hydrolases, FAAH and MGL, are the principal enzymes responsible for this process.[3]

  • Fatty Acid Amide Hydrolase (FAAH): This integral membrane enzyme is the primary catabolic enzyme for anandamide, hydrolyzing it into arachidonic acid and ethanolamine.[4] Pharmacological inhibition of FAAH elevates endogenous anandamide levels, leading to enhanced activation of cannabinoid receptors, which can result in analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct CB1 receptor agonists.[5][6]

  • Monoacylglycerol Lipase (MGL): MGL is the main enzyme responsible for the degradation of 2-AG, the most abundant endocannabinoid in the brain.[7] It hydrolyzes 2-AG into arachidonic acid and glycerol.[7] Inhibition of MGL leads to a significant accumulation of 2-AG, which potently activates both CB1 and CB2 receptors, demonstrating therapeutic potential in neurodegenerative diseases, pain, and inflammation.[7][8]

The distinct substrate preferences of FAAH and MGL allow for the targeted modulation of the anandamide and 2-AG signaling pathways, respectively. Therefore, assessing the inhibitory profile of a novel compound against both enzymes is crucial for understanding its potential mechanism of action within the ECS.

Experimental Design and Protocols

To quantitatively assess the inhibitory potential of this compound, we will employ standardized in vitro enzyme inhibition assays. For robust comparison, we will benchmark its performance against well-characterized, selective inhibitors: URB597 for FAAH and JZL184 for MGL.

General Experimental Workflow

The overall workflow for the enzyme inhibition assays is depicted below. This process involves the preparation of reagents, incubation of the enzyme with the test compound, initiation of the enzymatic reaction with a fluorogenic or chromogenic substrate, and subsequent measurement of the signal.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition & Analysis A Prepare Assay Buffer B Dilute Enzyme Stock A->B E Dispense Assay Buffer, Enzyme, and Inhibitor/Vehicle to appropriate wells B->E C Prepare Serial Dilutions of This compound & Reference Inhibitors (URB597, JZL184) C->E D Prepare Substrate Solution F Pre-incubate at 37°C (to allow inhibitor-enzyme interaction) E->F G Initiate reaction by adding Substrate F->G H Incubate at 37°C for a defined period G->H I Measure Fluorescence or Absorbance (Plate Reader) H->I J Calculate Percent Inhibition I->J K Plot Dose-Response Curve and Determine IC50 Value J->K

Caption: General workflow for in vitro enzyme inhibition assays.

Protocol 1: FAAH Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits, such as the Cayman Chemical FAAH Inhibitor Screening Assay Kit.[9][10]

Materials:

  • Recombinant Human FAAH

  • FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[9]

  • FAAH Substrate: AMC-arachidonoyl amide[9]

  • This compound

  • URB597 (Reference Inhibitor)

  • 96-well, opaque, flat-bottomed plates

  • Fluorescence multiwell plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[10]

Procedure:

  • Reagent Preparation:

    • Prepare 1X FAAH Assay Buffer by diluting the 10X stock with ultrapure water.[9]

    • Thaw the FAAH enzyme on ice and dilute to the desired concentration in cold 1X FAAH Assay Buffer. Keep on ice.[9]

    • Prepare a stock solution of this compound and URB597 in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test and reference compounds in 1X FAAH Assay Buffer to achieve a range of final assay concentrations.

    • Dilute the FAAH substrate in ethanol as per the manufacturer's instructions.[9]

  • Assay Setup (in a 96-well plate):

    • 100% Initial Activity Wells (Control): Add 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of solvent (vehicle).[9]

    • Inhibitor Wells: Add 160 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the diluted test compound or reference inhibitor.

    • Background Wells: Add 180 µL of 1X FAAH Assay Buffer and 10 µL of solvent.[9]

  • Pre-incubation:

    • Incubate the plate for 5-10 minutes at 37°C to allow the inhibitors to interact with the enzyme.[11]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the diluted FAAH Substrate to all wells.[9]

    • Cover the plate and incubate for 30 minutes at 37°C.[9]

    • Measure the fluorescence using a plate reader at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[10]

  • Data Analysis:

    • Subtract the average fluorescence of the background wells from all other wells.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: MGL Inhibition Assay (Colorimetric)

This protocol is based on the Cayman Chemical Monoacylglycerol Lipase Inhibitor Screening Assay Kit.[3][12]

Materials:

  • Recombinant Human MGL

  • MGL Assay Buffer (10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)[3]

  • MGL Substrate: 4-nitrophenylacetate[3]

  • This compound

  • JZL184 (Reference Inhibitor)

  • 96-well, clear, flat-bottomed plates

  • Absorbance multiwell plate reader (405-415 nm)[12]

Procedure:

  • Reagent Preparation:

    • Prepare 1X MGL Assay Buffer by diluting the 10X stock with ultrapure water.[3]

    • Thaw the MGL enzyme on ice and dilute in 1X MGL Assay Buffer. Keep on ice.[3]

    • Prepare a stock solution of this compound and JZL184 in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test and reference compounds in 1X MGL Assay Buffer.

    • Prepare the MGL substrate solution by diluting the stock in 1X MGL Assay Buffer.[3]

  • Assay Setup (in a 96-well plate):

    • 100% Initial Activity Wells (Control): Add 150 µL of 1X MGL Assay Buffer, 10 µL of diluted MGL, and 10 µL of solvent (vehicle).

    • Inhibitor Wells: Add 150 µL of 1X MGL Assay Buffer, 10 µL of diluted MGL, and 10 µL of the diluted test compound or reference inhibitor.[3]

    • Background Wells: Add 160 µL of 1X MGL Assay Buffer and 10 µL of solvent.[3]

  • Reaction Initiation and Measurement:

    • Initiate the reactions by adding 10 µL of the MGL Substrate to all wells.[3]

    • Shake the plate gently for 10 seconds to mix.

    • Incubate for 10 minutes at room temperature.[3]

    • Read the absorbance at 405-415 nm using a plate reader.[12]

  • Data Analysis:

    • Subtract the average absorbance of the background wells from all other wells.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Performance Analysis

The primary output of these assays will be the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The selectivity of this compound will be determined by comparing its IC50 values for FAAH and MGL.

Table 1: Comparative Inhibitory Potency (IC50) Against FAAH and MGL

CompoundFAAH IC50 (nM)MGL IC50 (nM)Selectivity
This compound To Be DeterminedTo Be DeterminedTo Be Determined
URB597 (FAAH Inhibitor)4.6[13]>10,000Highly FAAH-selective
JZL184 (MGL Inhibitor)>2,4008[14]Highly MGL-selective

Note: The IC50 values for the reference inhibitors are derived from published literature and may vary slightly depending on assay conditions.

Mechanism of Action in the Endocannabinoid Signaling Pathway

The inhibition of FAAH or MGL enhances endocannabinoid signaling by preventing the breakdown of their respective substrates, anandamide and 2-AG. This leads to an accumulation of these endocannabinoids in the synapse, prolonging their interaction with cannabinoid receptors (CB1 and CB2) and thereby amplifying their downstream physiological effects.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor MGL MGL TwoAG_degraded Arachidonic Acid + Glycerol MGL->TwoAG_degraded Degrades PLD NAPE-PLD AEA_precursor NAPE DAGL DAGL TwoAG_precursor DAG AEA Anandamide (AEA) AEA_precursor->AEA Synthesizes TwoAG 2-AG TwoAG_precursor->TwoAG Synthesizes FAAH FAAH AEA_degraded Arachidonic Acid + Ethanolamine FAAH->AEA_degraded Degrades AEA->CB1 Binds & Activates (Retrograde Signal) AEA->FAAH Substrate TwoAG->CB1 Binds & Activates (Retrograde Signal) TwoAG->MGL Substrate inhibitor1 This compound or URB597 inhibitor1->FAAH Inhibits inhibitor2 This compound or JZL184 inhibitor2->MGL Inhibits

Caption: Endocannabinoid signaling pathway at the synapse.

Conclusion and Future Directions

This guide outlines a rigorous and scientifically grounded methodology for the initial characterization of this compound. By benchmarking its inhibitory activity against FAAH and MGL in direct comparison with selective, well-characterized inhibitors, we can effectively determine its potency and selectivity within the endocannabinoid system.

The data generated from these assays will be pivotal in directing future research. A potent and selective FAAH or MGL inhibitor would be a candidate for further preclinical evaluation in models of pain, inflammation, or anxiety. Conversely, a lack of activity against these enzymes would suggest that the compound's biological effects are mediated through alternative pathways, thereby guiding subsequent target identification efforts. This structured, comparative approach ensures that our understanding of this compound is built upon a foundation of robust, quantitative data, paving the way for its potential development as a novel therapeutic agent.

References

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  • Biocompare. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit 10005196 from Cayman Chemical. Retrieved from [Link][15]

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  • Frontiers. (2022). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Retrieved from [Link][31]

  • van der Stelt, M., & Maccarrone, M. (2021). Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors. Annual review of pharmacology and toxicology, 61, 441–463. Retrieved from [Link][32]

  • Scholarly Publications Leiden University. (2020). Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors. Retrieved from [Link][33]

  • Granchi, C., et al. (2016). Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of medicinal chemistry, 59(22), 10218–10235. Retrieved from [Link][34]

  • Niphakis, M. J., et al. (2023). A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence. Nature metabolism, 5(12), 2111–2125. Retrieved from [Link][35]

  • Chen, J. Z., et al. (2019). Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. Acta pharmacologica Sinica, 40(10), 1257–1266. Retrieved from [Link][7]

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In-Vivo Validation of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone: A Comparative Guide to Assessing Insecticidal Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-vivo validation of the biological activity of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone. Given the compound's structural motifs, which are common in various bioactive molecules, this document will focus on a methodical approach to investigate its potential as a novel insecticide.[1] We will explore a detailed experimental plan, compare its hypothetical performance against established insecticides, and provide the scientific rationale behind each step. This guide is intended for researchers, scientists, and drug development professionals in the fields of entomology, pest management, and medicinal chemistry.

Introduction to this compound and the Rationale for Insecticidal Screening

These structural alerts, coupled with preliminary reports of its potential to interact with enzymes and receptors, provide a strong rationale for investigating its insecticidal activity.[1] This guide, therefore, proposes a systematic in-vivo validation workflow to determine its efficacy and to compare it with well-characterized, commercially available insecticides.

Comparative Analysis of Insecticides

To objectively evaluate the potential of this compound, it is crucial to benchmark its performance against established insecticides from different chemical classes. For this guide, we have selected Permethrin, a synthetic pyrethroid, and Malathion, an organophosphate.

FeatureThis compound (Hypothetical)PermethrinMalathion
Chemical Class Phenyl cyclopropyl methanone derivativeSynthetic PyrethroidOrganophosphate
Primary Mechanism of Action Unknown; potentially neurotoxicSodium channel modulator in neurons, leading to paralysis.[3][4][5][6][7]Acetylcholinesterase (AChE) inhibitor, causing accumulation of acetylcholine and subsequent paralysis.[1][8][9][10]
Primary Route of Entry in Insects To be determined (likely contact and/or ingestion)Contact and ingestionContact, ingestion, and inhalation
Spectrum of Activity To be determinedBroad-spectrum against many insects, including mosquitoes, ticks, and agricultural pests.[7]Broad-spectrum against a wide range of insects and mites.[2]
Mammalian Toxicity To be determinedLow, due to rapid metabolism.[4]Low, due to rapid detoxification by carboxylesterases in mammals.[9]

Proposed In-Vivo Validation Workflow

The following section details a robust workflow for the in-vivo validation of this compound's insecticidal activity using the yellow fever mosquito, Aedes aegypti, as a model organism. This species is a significant vector of human diseases and is a standard model for insecticide testing.

G cluster_0 Phase 1: Range-Finding Assays cluster_1 Phase 2: Definitive Dose-Response Assays cluster_2 Phase 3: Larval Bioassay A Prepare serial dilutions of test compound in acetone B Topical application of 1µL to thorax of adult female mosquitoes A->B C Observe mortality at 24 hours post-application B->C D Determine approximate lethal dose range C->D E Select 5-7 concentrations based on range-finding results D->E Inform F Test each concentration on batches of 25 mosquitoes (4 replicates) E->F G Include negative (acetone) and positive (Permethrin, Malathion) controls H Record knockdown at 1 hour and mortality at 24 hours F->H I Calculate LD50 values and 95% confidence intervals H->I J Prepare aqueous dilutions of test compound K Expose late 3rd/early 4th instar larvae J->K L Record mortality at 24 and 48 hours K->L M Calculate LC50 values L->M

Caption: Proposed in-vivo validation workflow for insecticidal activity.

Rearing of Aedes aegypti

A susceptible laboratory strain of Aedes aegypti (e.g., Liverpool strain) should be used.

  • Maintain larvae in trays with deionized water at 27±1°C and 70-80% relative humidity with a 12:12 hour light:dark photoperiod.

  • Feed larvae a diet of fish food (e.g., Tetramin) daily.

  • Transfer pupae to a cage for adult emergence.

  • Provide adult mosquitoes with a 10% sucrose solution ad libitum.

  • For egg production, provide a blood meal (e.g., defibrinated sheep blood) to female mosquitoes aged 5-7 days using a membrane feeding system.

Adult Topical Bioassay

This assay determines the contact toxicity of the compound.

  • Preparation of Test Solutions: Dissolve this compound, Permethrin, and Malathion in analytical grade acetone to create a stock solution (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations.

  • Anesthetization: Anesthetize 2-5 day old, non-blood-fed female mosquitoes by exposing them to CO2 or by chilling them on a cold plate.

  • Application: Using a microapplicator, apply 0.5 µL of the test solution to the dorsal thorax of each mosquito. The control group should receive acetone only.

  • Observation: Transfer the treated mosquitoes to recovery cups with access to a 10% sucrose solution. Record knockdown (inability to stand or fly) at 1 hour and mortality at 24 hours post-application.

  • Data Analysis: Use probit analysis to calculate the median lethal dose (LD50) for each compound.

Larval Bioassay

This assay assesses the toxicity of the compound to the larval stages of the mosquito.

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or DMSO). Create a series of aqueous dilutions.

  • Exposure: Place 20-25 late third- or early fourth-instar larvae in a beaker containing 100 mL of the test solution.

  • Observation: Maintain the larvae at standard rearing conditions and record mortality at 24 and 48 hours.

  • Data Analysis: Calculate the median lethal concentration (LC50) for each compound using probit analysis.

Data Interpretation and Presentation

The results from the in-vivo bioassays should be compiled into clear, comparative tables. The primary endpoints are the LD50 for the adult topical bioassay and the LC50 for the larval bioassay.

Table 1: Hypothetical Comparative Toxicity of this compound and Standard Insecticides against Aedes aegypti Adults (Topical Application)

CompoundLD50 (ng/mosquito)95% Confidence Interval
This compound[Insert Experimental Value][Insert Experimental Value]
Permethrin[Insert Experimental Value][Insert Experimental Value]
Malathion[Insert Experimental Value][Insert Experimental Value]
Acetone Control> Maximum tested dose-

Table 2: Hypothetical Comparative Toxicity of this compound and Standard Insecticides against Aedes aegypti Larvae

CompoundLC50 (mg/L)95% Confidence Interval
This compound[Insert Experimental Value][Insert Experimental Value]
Permethrin[Insert Experimental Value][Insert Experimental Value]
Malathion[Insert Experimental Value][Insert Experimental Value]
Vehicle Control> Maximum tested dose-

Plausible Mechanism of Action and Further Investigation

Based on its structural similarity to pyrethroids, a plausible hypothesis for the mechanism of action of this compound is the modulation of insect sodium channels, leading to hyperexcitation of the nervous system and paralysis.

G cluster_0 Insect Neuron Na_channel Voltage-gated Sodium Channel Hyperexcitation Neuronal Hyperexcitation Na_channel->Hyperexcitation Prolonged opening Membrane Neuronal Membrane Compound This compound Compound->Na_channel Binds to and modulates channel Paralysis Paralysis and Insect Death Hyperexcitation->Paralysis Leads to

Caption: Hypothetical mechanism of action targeting insect sodium channels.

To validate this hypothesis, further in-vitro and in-vivo studies would be necessary:

  • Electrophysiology: Use of techniques such as the two-electrode voltage clamp on Xenopus oocytes expressing insect sodium channels to directly measure the effect of the compound on channel gating.

  • Synergist Studies: Co-application of the test compound with known inhibitors of metabolic enzymes (e.g., piperonyl butoxide for P450s) to determine if metabolic resistance mechanisms affect its efficacy.[3]

  • Resistance Monitoring: Testing the compound against known insecticide-resistant strains of mosquitoes to assess potential cross-resistance.[9]

Conclusion

This guide provides a scientifically rigorous and logical framework for the in-vivo validation of this compound as a potential insecticide. By following the detailed protocols for bioassays and comparing the results against established standards, researchers can generate the robust data needed to determine its efficacy and potential for further development. The proposed workflow emphasizes a self-validating system, from initial range-finding to definitive dose-response assays and preliminary mechanistic studies. The successful execution of these experiments will provide a clear indication of the compound's viability as a novel pest control agent.

References

  • Identification, validation and application of molecular diagnostics for insecticide resistance in malaria vectors - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • Malathion - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Plant-Based Bioinsecticides for Mosquito Control: Impact on Insecticide Resistance and Disease Transmission - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • Permethrin Technical Fact Sheet - National Pesticide Information Center. (n.d.). Retrieved January 12, 2026, from [Link]

  • Pharmacology of Malathion (Mal 50); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 19). Retrieved January 12, 2026, from [Link]

  • Permethrin - StatPearls - NCBI Bookshelf. (2024, February 29). Retrieved January 12, 2026, from [Link]

  • How Does Permethrin Work? - Insect Shield. (2025, March 24). Retrieved January 12, 2026, from [Link]

  • How Permethrin Works to Control Insects in Agriculture and Public Health. (2025, July 20). Retrieved January 12, 2026, from [Link]

  • methanone - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

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Safety Operating Guide

Navigating the Disposal of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides a detailed, step-by-step protocol for the proper disposal of (4-Chlorophenyl)(1-fluorocyclopropyl)methanone, a halogenated ketone. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Hazard Assessment and Chemical Profile

Core Principle: The "precautionary principle" is paramount. In the absence of specific data, a chemical should be handled as if it is hazardous.[5] This compound's structure, containing both chlorine and fluorine, places it in the category of halogenated organic waste.[6][7] Halogenated compounds are of particular environmental concern due to their potential to form persistent and toxic byproducts if not disposed of correctly.

Chemical Property Anticipated Hazard Source of Concern
Physical State Solid or liquidPotential for dust inhalation or liquid spills.
Chemical Class Halogenated KetoneHalogenated organics are regulated as hazardous waste.[6][8]
Reactivity Potentially reactive with strong oxidizing or reducing agents.Incompatible materials can lead to dangerous reactions.[8]
Toxicity Assumed to be harmful if ingested, inhaled, or absorbed through the skin.Analogy with similar chemical structures.[1][2][3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, appropriate PPE is mandatory. This is a non-negotiable aspect of laboratory safety as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[9][10][11]

  • Hand Protection: Wear double nitrile or Viton gloves to prevent skin contact.[8]

  • Eye and Face Protection: Chemical splash goggles are required. If there is a significant splash risk, a face shield should be worn in addition to goggles.

  • Body Protection: A fully buttoned laboratory coat is essential to protect against contamination of personal clothing.

  • Respiratory Protection: If handling the compound outside of a certified chemical fume hood, a respirator may be necessary. The specific type of respirator should be determined based on a formal risk assessment.[5]

Segregation and Collection of Waste: A Critical Step

Proper segregation of hazardous waste is a cornerstone of safe and compliant laboratory operations. Co-mingling incompatible waste streams can result in dangerous chemical reactions and complicates the disposal process.

Do not mix halogenated waste with non-halogenated organic waste. [6][12]

Step-by-Step Waste Collection Protocol:

  • Select an Appropriate Container: Use a designated, properly labeled hazardous waste container. The container should be made of a material compatible with halogenated organic compounds, such as polyethylene.[8] Avoid metal cans, as halogenated solvents can degrade to form acids that corrode metal.[8]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound".[12][13] All constituents of the waste stream must be listed.

  • Collection: Collect the waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[14] Keep the container securely closed except when adding waste.[13]

  • Secondary Containment: The waste container should be stored in a secondary containment bin to prevent the spread of material in case of a leak.[8]

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

For a Small Spill (manageable within 10 minutes by trained personnel): [8]

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don Appropriate PPE: Ensure you are wearing the correct PPE before attempting to clean the spill.

  • Containment and Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water.[15] All cleaning materials must also be disposed of as hazardous waste.

  • Labeling and Disposal: Seal and label the container with the spill debris and dispose of it as halogenated hazardous waste.[13]

For a Large Spill:

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close doors to the affected area to prevent the spread of vapors.

  • Notify: Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

Final Disposal Protocol: Ensuring Compliance

The final disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) provides a comprehensive framework for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[14][16][17]

  • Waste Determination: As a halogenated organic compound, this compound is classified as a hazardous waste.[18]

  • Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup of your properly labeled and sealed waste container.

  • Manifesting: For off-site transport and disposal, a hazardous waste manifest is required to track the waste from your facility to its final destination.[14][17] This is typically handled by your EHS department or the disposal company.

  • Treatment Method: The standard and required method for the disposal of halogenated organic waste is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[6] This process is designed to destroy the organic compound and manage the resulting acidic gases.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Collection cluster_spill Spill Response cluster_disposal Final Disposal Start Handling (4-Chlorophenyl) (1-fluorocyclopropyl)methanone PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate as Halogenated Waste PPE->Segregate Label Label Container: 'Hazardous Waste' & Contents Segregate->Label Collect Collect in Designated SAA Container Label->Collect EHS Contact EHS for Waste Pickup Collect->EHS Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill: Absorb & Decontaminate Assess->SmallSpill Small LargeSpill Large Spill: Evacuate & Call EHS Assess->LargeSpill Large CollectSpillWaste Collect Debris as Halogenated Waste SmallSpill->CollectSpillWaste CollectSpillWaste->EHS Incineration Transport to Licensed Facility for High-Temp Incineration EHS->Incineration

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.